Cbz-L-Homoserine
Descripción
Propiedades
IUPAC Name |
(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333191 | |
| Record name | Cbz-L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35677-88-4 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cbz-L-Homoserine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine) is a protected amino acid derivative of L-homoserine. The attachment of the benzyloxycarbonyl (Cbz or Z) group to the amine of L-homoserine serves as a crucial protecting strategy in peptide synthesis, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds. While L-homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine, this compound is primarily utilized as a building block in the chemical synthesis of peptides and other complex organic molecules. This guide provides a detailed overview of its chemical structure, properties, and relevant experimental considerations.
Chemical Structure and Properties
This compound is characterized by a benzyl chloroformate moiety attached to the nitrogen atom of L-homoserine. This imparts specific chemical properties that are essential for its application in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine, Z-L-Homoserine |
| CAS Number | 35677-88-4 |
| Molecular Formula | C12H15NO5[1] |
| Molecular Weight | 253.25 g/mol [1] |
| SMILES | O=C(O)C--INVALID-LINK--CO |
| InChI | InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-Cbz-L-homoserine lactone | N-[(Benzyloxy)carbonyl]-D-homoserine |
| Melting Point | Data not available in searched sources | 117.0 to 120.0 °C | N/A[2] |
| Boiling Point | Data not available in searched sources | Data not available | 519.9±50.0 °C at 760 mmHg[2] |
| Solubility | Data not available in searched sources | Soluble in chloroform | Data not available |
| Appearance | White to off-white solid (presumed) | White to Almost white powder to crystal | Data not available |
Note: Quantitative physicochemical data for this compound is not well-documented in publicly available literature. The data for related compounds is provided for reference.
Experimental Protocols
General Synthesis of N-Benzyloxycarbonyl (Cbz) Protected Amino Acids
While a specific, detailed protocol for the synthesis of this compound from L-homoserine was not found in the searched literature, a general method for the N-benzyloxycarbonylation of amino acids can be adapted. This typically involves the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. A patent for a method to prepare N-benzyloxycarbonyl amino acids suggests using a phase transfer catalyst to improve yields for amino acids with hydroxyl functionality, such as homoserine[3].
General Procedure Outline:
-
Dissolution of Amino Acid: The amino acid (L-homoserine) is dissolved in an aqueous solution, and the pH is adjusted to be basic (e.g., pH ~11) by the addition of a base like sodium hydroxide. This deprotonates the amino group, making it nucleophilic.
-
Addition of Cbz-Cl: Benzyl chloroformate is added to the reaction mixture. To improve the reaction for hydroxyl-containing amino acids, a phase transfer catalyst may be employed[3].
-
Reaction: The reaction is stirred, and the pH is maintained in the basic range. The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride and forming the N-Cbz protected amino acid.
-
Workup and Isolation: After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid. The product can then be extracted with an organic solvent.
-
Purification: The crude product is purified, often by recrystallization, to yield the pure N-Cbz protected amino acid.
The following diagram illustrates a generalized workflow for the synthesis and purification of a Cbz-protected amino acid.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is limited information available in the searched literature regarding the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role is as a synthetic intermediate in peptide chemistry.
However, its lactone form, N-Cbz-L-homoserine lactone , has been investigated for its biological effects. It has been described as a synthetic compound that can be used as a radioligand for positron emission tomography (PET) and has been shown to bind to the glutamate receptor in the brain. It is taken up by cells via an active transport mechanism and has shown some efficacy against bladder cancer cells in studies, though it did not affect cancerous cells in other organs. It has also been noted to have potential hepatotoxic effects and may inhibit the cellular uptake of other compounds like glucose.
The broader family of N-acyl-homoserine lactones, which are structurally related to the deprotected and acylated form of homoserine lactone, are well-known signaling molecules in bacterial quorum sensing. These molecules regulate gene expression in a population-density-dependent manner in many Gram-negative bacteria. While this compound is not a direct participant in these pathways, its core structure is related to these important biological signaling molecules.
Due to the lack of specific signaling pathways directly involving this compound, a signaling pathway diagram cannot be generated for this compound. The logical relationship for its primary use is in the context of peptide synthesis, as illustrated in the workflow diagram above.
Conclusion
This compound is a valuable reagent for chemical synthesis, particularly in the construction of peptides where the protection of the amine functionality of L-homoserine is required. While its own physicochemical properties are not extensively documented, its utility as a synthetic building block is well-established. The biological activities associated with its structural analogs, particularly the lactone derivatives, highlight the importance of the homoserine scaffold in biological systems. However, further research is needed to fully characterize the properties and any potential direct biological roles of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. N-[(Benzyloxy)carbonyl]-D-homoserine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]
Cbz-L-Homoserine synthesis from L-aspartic acid
An In-Depth Technical Guide to the Synthesis of Cbz-L-Homoserine from L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-α-Carbobenzyloxy-L-homoserine (this compound), a valuable chiral building block in medicinal chemistry and drug development, from the readily available starting material, L-aspartic acid. This document details two primary synthetic routes, providing in-depth experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Introduction
L-homoserine and its protected derivatives are crucial intermediates in the synthesis of various biologically active molecules, including non-canonical amino acids for peptide synthesis and complex natural products. The protection of the α-amino group with the carbobenzyloxy (Cbz) group is a common strategy in peptide chemistry due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] The synthesis of this compound from L-aspartic acid involves two key transformations: the protection of the amino group and the selective reduction of one of the carboxylic acid functionalities.
This guide explores two viable synthetic pathways:
-
Route 1: Direct N-protection of L-aspartic acid followed by the selective mono-reduction of the resulting N-Cbz-L-aspartic acid.
-
Route 2: A multi-step approach involving mono-esterification of L-aspartic acid, N-protection of the amino group, reduction of the free carboxylic acid, and subsequent ester hydrolysis.
Route 1: Direct Protection and Selective Mono-Reduction
This route is the more direct approach and relies on the chemoselective reduction of one carboxylic acid group in the presence of the other.
Logical Workflow for Route 1
Caption: Synthetic pathway of Route 1.
Step 1: Synthesis of N-Cbz-L-Aspartic Acid
The first step involves the protection of the amino group of L-aspartic acid with a carbobenzyloxy group. This is typically achieved through a Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl) under alkaline conditions.[1][2]
Experimental Protocol:
-
Dissolution: Dissolve L-aspartic acid (1.0 equivalent) in a 2 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH should be maintained between 8 and 10.[2] A mixed buffer system of sodium carbonate and sodium bicarbonate can also be used for better pH control on a larger scale.[3][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6 M HCl. A white precipitate of N-Cbz-L-aspartic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| L-Aspartic Acid | 133.10 | 1.0 |
| Sodium Carbonate | 105.99 | 2.5 |
| Benzyl Chloroformate | 170.59 | 1.1 |
| N-Cbz-L-Aspartic Acid | 267.25 | - |
Table 1: Reagents for the synthesis of N-Cbz-L-Aspartic Acid.
Step 2: Selective Mono-reduction of N-Cbz-L-Aspartic Acid
This is the most critical step of this route. Borane complexes, such as borane-tetrahydrofuran (BH3·THF), are highly effective reagents for the selective reduction of carboxylic acids to alcohols in the presence of many other functional groups.[5][6][7] The key to achieving mono-reduction of a dicarboxylic acid is the careful control of the stoichiometry of the borane reagent.
Experimental Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Suspend N-Cbz-L-aspartic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Borane: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (approximately 1.0-1.5 equivalents of BH3) dropwise. The exact stoichiometry may require optimization to maximize the yield of the mono-reduced product and minimize the formation of the diol.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C until the evolution of hydrogen gas ceases.
-
Work-up: Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol several times to remove boric acid esters.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate N-Cbz-L-Homoserine.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| N-Cbz-L-Aspartic Acid | 267.25 | 1.0 |
| Borane-THF (BH3) | 13.83 (as BH3) | 1.0 - 1.5 |
| N-Cbz-L-Homoserine | 253.26 | - |
Table 2: Reagents for the selective mono-reduction.
Route 2: Mono-esterification, Protection, and Reduction
This route offers an alternative strategy where the two carboxylic acid groups are differentiated by mono-esterification, allowing for a more straightforward selective reduction of the remaining free carboxylic acid.
Logical Workflow for Route 2
Caption: Synthetic pathway of Route 2.
Step 1: Synthesis of L-Aspartic Acid β-Methyl Ester Hydrochloride
This step selectively esterifies the β-carboxylic acid.
Experimental Protocol (Adapted from[8]):
-
Reaction Setup: Cool methanol to -10 °C and slowly add thionyl chloride (SOCl2).
-
Addition of Amino Acid: Add L-aspartic acid to the cooled solution.
-
Reaction: Allow the solution to warm to room temperature slowly.
-
Crystallization: After approximately 30 minutes at room temperature, add absolute ether to induce crystallization of the hydrochloride salt.
-
Isolation: Filter the colorless needles and wash with absolute ether. The crude product is often used in the next step without further purification.
Step 2: Synthesis of N-Cbz-L-Aspartic Acid β-Methyl Ester
The amino group of the mono-ester is then protected.
Experimental Protocol (Adapted from[8]):
-
Dissolution: Dissolve L-Aspartic acid β-methyl ester hydrochloride (1.0 equivalent) in a mixture of water and dioxane.
-
Base Addition: Cool the solution to 0 °C and add sodium carbonate (1.0 equivalent).
-
Cbz-Cl Addition: Add a solution of benzyl chloroformate (1.0 equivalent) in dioxane dropwise over 2-3 hours at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Extraction: Extract the solution with ethyl acetate. Acidify the aqueous layer to pH 2 with 6 M HCl and extract the product into ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product. A reported yield for this step is 63%.[8]
Step 3: Selective Reduction of the α-Carboxylic Acid
With the β-carboxylic acid protected as a methyl ester, the free α-carboxylic acid can be selectively reduced using borane-THF.
Experimental Protocol:
The protocol is similar to that described in Route 1, Step 2. N-Cbz-L-aspartic acid β-methyl ester (1.0 equivalent) is dissolved in anhydrous THF and treated with borane-THF complex (approximately 1.0 equivalent of BH3) at 0 °C, followed by stirring at room temperature. The work-up and purification are analogous.
Step 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to yield the desired this compound.
Experimental Protocol:
-
Dissolution: Dissolve the N-Cbz-L-Homoserine methyl ester in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction and Isolation: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford N-Cbz-L-Homoserine.
Data Summary
| Compound | Starting Material | Key Reagents | Reported Yield | Reference |
| N-Cbz-L-Aspartic Acid β-Methyl Ester | L-Aspartic Acid β-Methyl Ester HCl | Cbz-Cl, Na2CO3 | 63% | [8] |
| Cbz-L-CHG | L-CHG | Cbz-Cl | 82.3% | [9] |
| Ethyl 6-hydroxyhexanoate | Adipic acid monoethyl ester | Borane-THF | 88% | [7] |
| p-Cyanobenzyl alcohol | p-Cyanobenzoic acid | Borane-THF | 82% | [7] |
Table 3: Representative yields for N-Cbz protection and selective borane reduction of carboxylic acids. (Note: CHG refers to cyclohexylglycine. Yields for the direct synthesis of this compound from L-aspartic acid are not explicitly reported in the cited literature and would require experimental determination.)
Conclusion
The synthesis of this compound from L-aspartic acid is a feasible process for chemical research and development. Route 1 offers a more concise pathway, with the success hinging on the careful control of the selective mono-reduction step. Route 2, while longer, provides a more controlled approach by differentiating the two carboxylic acid groups through mono-esterification. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and the desired purity of the final product. The experimental protocols provided herein are based on established chemical transformations and offer a solid foundation for the synthesis of this valuable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jchps.com [jchps.com]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
The Biological Activity of Cbz-L-Homoserine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities associated with Cbz-L-Homoserine derivatives and their structurally related analogs. While specific quantitative data for N-Cbz-L-Homoserine derivatives is limited in publicly available literature, this document synthesizes findings from closely related homoserine lactone analogs to offer insights into their potential therapeutic applications, particularly in oncology. The guide details the antiproliferative effects, underlying signaling pathways, and relevant experimental protocols for the evaluation of these compounds.
Antiproliferative and Cytotoxic Activities
N-acyl-L-homoserine lactones (AHLs), the core structure of the compounds of interest, have demonstrated notable antiproliferative activity against various cancer cell lines. The nature of the acyl group plays a significant role in determining the cytotoxic potency.
Chalcone-Based Homoserine Lactone Analogs
Recent studies have focused on the synthesis and biological evaluation of chalcone-based homoserine lactone analogs. These compounds have shown promising activity against prostate cancer cells. The chalcone moiety, a well-known pharmacophore in anticancer drug discovery, appears to enhance the cytotoxic effects of the homoserine lactone scaffold.
Data Presentation: Antiproliferative Activity of Chalcone-Based Homoserine Lactone Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chalcone-containing homoserine lactone analogs against human prostate cancer cell lines, DU145 and PC-3.
| Compound ID | Cell Line | IC50 (µM)[1] |
| 6c | DU145 | 3.0 - 5.0 |
| PC-3 | 3.0 - 5.0 | |
| 6e | DU145 | 3.0 - 5.0 |
| PC-3 | 3.0 - 5.0 | |
| 6h | DU145 | 3.0 - 5.0 |
| PC-3 | 3.0 - 5.0 |
Note: The specific structures of compounds 6c, 6e, and 6h are detailed in the original research publication. These compounds feature a chalcone moiety attached to the homoserine lactone core.
N-Cbz-L-Homoserine Lactone
While detailed quantitative data is scarce, N-Cbz-L-homoserine lactone has been reported to be effective against bladder cancer cells[2]. This suggests that the carbobenzyloxy (Cbz) group, while often used as a protecting group in peptide synthesis, may contribute to or permit cytotoxic activity in the final molecule. Further studies are required to quantify this activity and elucidate the mechanism of action. The compound has also been noted to have potential hepatotoxic effects and can inhibit the uptake of other molecules like glucose into cells[2].
Mechanism of Action: Induction of Apoptosis via TRAIL/DR5 Pathway
A significant finding in the study of homoserine lactone analogs is their ability to induce apoptosis in cancer cells. Evidence suggests that some of these compounds can activate the extrinsic apoptosis pathway by targeting the death receptor 5 (DR5), also known as TRAIL receptor 2 (TRAIL-R2)[1].
The activation of DR5 by these small molecules can lead to a synergistic effect on growth inhibition and apoptosis when used in combination with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)[1]. This suggests that these compounds may act as sensitizers to TRAIL-based therapies.
Signaling Pathway: TRAIL/DR5-Mediated Apoptosis
The following diagram illustrates the signaling cascade initiated by the activation of the DR5 receptor, leading to apoptosis.
Caption: TRAIL/DR5 signaling pathway initiated by homoserine lactone analogs.
Antimicrobial Activity
In addition to anticancer potential, Cbz-protected amino acids have been shown to exhibit antibacterial activity and can help overcome antibiotic resistance in a wide spectrum of bacterial strains, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Vibrio cholera, and Enterococcus faecalis[3]. Although specific minimum inhibitory concentration (MIC) values for this compound derivatives are not yet available, the general activity of this class of compounds suggests that they may represent a promising area for the development of novel antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of homoserine lactone derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: General workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Detailed Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives for a specified duration.
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to confirm that cell death is occurring via apoptosis.
Detailed Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells in a lysis buffer.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the cleavage of the substrate by active caspases.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives and their analogs are a promising class of compounds with potential applications in cancer therapy and as antimicrobial agents. The antiproliferative activity of related homoserine lactones, mediated through the activation of the TRAIL/DR5 apoptotic pathway, highlights a key area for further investigation.
Future research should focus on:
-
Synthesis and Screening: A broader library of this compound derivatives should be synthesized and screened against a diverse panel of cancer cell lines and microbial strains to establish a clear structure-activity relationship.
-
Quantitative Analysis: Rigorous determination of IC50, Ki, and MIC values for well-characterized this compound derivatives is essential.
-
Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by these compounds, including their effects on other apoptotic and cell survival pathways, is needed.
-
In Vivo Studies: Promising candidates should be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By addressing these research gaps, the full therapeutic potential of this compound derivatives can be unlocked for the development of novel drugs.
References
role of Cbz-L-Homoserine in peptide chemistry
An In-depth Technical Guide to the Role of Cbz-L-Homoserine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides with enhanced stability, novel conformations, and tailored biological activities.[1][2] Among these, L-Homoserine and its derivatives are of significant interest. This technical guide focuses on the multifaceted role of N-Carboxybenzyl-L-Homoserine (this compound), a critical intermediate and building block in modern peptide synthesis.
This compound leverages the utility of the homoserine scaffold—with its versatile hydroxyl side chain—and the robust, well-established carboxybenzyl (Cbz or Z) protecting group.[3][4] This combination provides chemists with a powerful tool for a range of applications, from constructing complex peptide libraries to engineering peptidomimetics and cyclic peptides.[5][6] This document will provide a detailed exploration of this compound, its chemical properties, its incorporation into peptide chains, and its pivotal role in advanced peptide modification strategies.
Core Concepts: The Cbz Protecting Group and the Homoserine Scaffold
The Carboxybenzyl (Cbz) Protecting Group
First introduced by Bergmann and Zervas in 1932, the carboxybenzyl group was a foundational development in peptide synthesis.[3] It is renowned for its stability under a wide range of conditions and its specific cleavage method, which provides orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][7][8]
-
Introduction: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (pH 8-10).[4]
-
Stability: It is stable against the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it highly valuable in multi-step synthesis.[7][8]
-
Cleavage: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a very mild process that occurs at neutral pH.[3][8] This reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.
The Homoserine Scaffold
Homoserine, a non-proteinogenic amino acid, is structurally similar to serine but with an additional methylene group in its side chain.[9] This extended side chain provides a primary alcohol, which serves as a versatile chemical handle for various post-synthesis modifications.[9] A key transformation is its ability to cyclize into a stable homoserine lactone, a moiety that is significant in bacterial quorum sensing and can be leveraged in peptide design.[5][10][11]
Physicochemical and Quantitative Data
The properties of this compound and its lactone form are summarized below. This data is essential for planning synthetic routes and purification procedures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₂H₁₅NO₅ | 253.25 | - | 35677-88-4 |
| This compound Lactone | C₁₂H₁₃NO₄ | 235.24 | White Crystalline Solid | 35677-89-5 |
Key Applications and Experimental Protocols
This compound is not merely a protected amino acid but a strategic component in several advanced peptide synthesis workflows.
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a growing peptide chain using standard coupling protocols in Fmoc- or Boc-based SPPS. The Cbz group remains on the homoserine residue, providing side-chain protection until it is selectively removed.
This protocol outlines the coupling of the this compound residue to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Start with a pre-swelled Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x).[12]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and a coupling activator like HCTU (3 eq.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[5]
-
-
Monitoring and Washing:
-
Chain Elongation:
-
Proceed to the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.
-
References
- 1. Unnatural Amino Acids - Enamine [enamine.net]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
An In-depth Technical Guide to Cbz-L-Homoserine (CAS: 35677-88-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine), a protected amino acid derivative with significant applications in synthetic organic chemistry and biomedical research. This document details its physicochemical properties, provides a robust synthesis protocol, and explores its utility as a key building block in peptide synthesis and as a precursor in the development of novel bioactive molecules. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are illustrated with diagrams.
Introduction
This compound, with the CAS number 35677-88-4, is a synthetic derivative of the non-proteinogenic amino acid L-homoserine. The introduction of the benzyloxycarbonyl (Cbz) protecting group on the α-amino functionality enhances its utility in various chemical transformations, particularly in peptide synthesis where controlled, stepwise elongation of peptide chains is required. Beyond its role as a protected building block, this compound and its derivatives are instrumental in the study of metabolic pathways and the synthesis of enzyme inhibitors and quorum sensing modulators.
Physicochemical Properties
This compound is a white to off-white solid that is typically stored at temperatures between 2°C and 8°C.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35677-88-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2][3] |
| Molecular Weight | 253.25 g/mol | [1][2][3] |
| Purity | ≥97% | [2][4] |
| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-4-hydroxybutanoic acid | |
| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine, Cbz-Hse-OH | [1][5][6] |
| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O | [1][7] |
| InChI | InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | [7][8] |
| Topological Polar Surface Area (TPSA) | 95.86 Ų | [2] |
| logP | 0.7484 | [2] |
| Storage Temperature | 2°C - 8°C | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the protection of the amino group of L-homoserine using benzyl chloroformate (Cbz-Cl) under basic conditions. The following protocol is a standard procedure for this transformation.
3.1. Materials and Reagents
-
L-Homoserine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Hydrochloric acid (HCl) (for workup)
3.2. Experimental Procedure
-
Dissolution of L-Homoserine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-homoserine (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Basification: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved. The base is crucial to neutralize the HCl generated during the reaction.
-
Addition of Cbz-Cl: While maintaining the temperature at 0°C, slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1N HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.
-
3.3. Expected Yield
Yields for this type of reaction are typically in the range of 85-95%, depending on the scale and purification efficiency.
Applications in Research and Development
4.1. Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides stable protection of the α-amino group under various coupling conditions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used for amino acid side chains. This allows for the precise incorporation of a homoserine residue at specific positions within a peptide sequence.
4.2. Precursor for Bioactive Molecules
This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its hydroxyl group can be further functionalized or it can be converted to its corresponding lactone, N-Cbz-L-homoserine lactone. This lactone is a precursor for synthesizing analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. Modulating quorum sensing is a promising strategy for developing novel antimicrobial agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.
4.3. L-Homoserine Biosynthesis Pathway
In microorganisms like E. coli, L-homoserine is a key intermediate in the biosynthetic pathway of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. Understanding this pathway is crucial for metabolic engineering efforts aimed at overproducing these amino acids for industrial applications.
Quantitative Data
While specific experimental quantitative data for this compound itself is not widely published in comparative formats, the following table provides predicted computational data and typical purity specifications.
| Parameter | Value | Source |
| Purity | ≥97% | [2][4] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 6 | [2] |
| Predicted XlogP | 0.7 | [7] |
Conclusion
This compound is a fundamental tool for chemists and biochemists. Its well-defined properties and reliable synthesis make it an essential reagent for the construction of complex peptides and the development of novel therapeutics. Further research into the biological activities of this compound derivatives will likely uncover new applications in drug discovery and chemical biology.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. ijacskros.com [ijacskros.com]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cbz Protection - Common Conditions [commonorganicchemistry.com]
solubility and stability of Cbz-L-Homoserine
An In-depth Technical Guide on the Solubility and Stability of Cbz-L-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyloxycarbonyl-L-homoserine (this compound) is a crucial intermediate in peptide synthesis and the development of various pharmaceuticals. A thorough understanding of its solubility and chemical stability is paramount for its effective utilization in research and manufacturing. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different conditions. While direct quantitative data for this compound is limited in publicly available literature, this guide consolidates analogous data from closely related compounds to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility and performing stability studies are provided to enable researchers to generate specific data for their applications.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (2S)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid | |
| Synonyms | N-(Benzyloxycarbonyl)-L-homoserine, N-Carbobenzoxy-L-homoserine | [1][2] |
| CAS Number | 35677-88-4 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage | Store at 2°C - 8°C | [1] |
Solubility of this compound
Quantitative solubility data for this compound is not extensively reported. However, data from the structurally similar compound, N-Benzyloxycarbonyl-L-serine (Cbz-L-Serine), can provide a strong indication of its solubility profile. This compound has one additional methylene group in its side chain compared to Cbz-L-Serine, which may slightly decrease its polarity and solubility in polar solvents.
Analogous Solubility Data: N-Benzyloxycarbonyl-L-serine
The following table summarizes the mole fraction solubility (x₁) of N-Benzyloxycarbonyl-L-serine in various solvents at different temperatures. This data was obtained using a static gravimetric method.[3][4]
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10³ |
| Water | 283.15 | 0.974 |
| 293.15 | 1.258 | |
| 303.15 | 1.668 | |
| 313.15 | 2.222 | |
| 323.15 | 2.980 | |
| Methanol | 283.15 | 101.5 |
| 293.15 | 120.2 | |
| 303.15 | 142.1 | |
| 313.15 | 167.8 | |
| 323.15 | 198.0 | |
| Ethanol | 283.15 | 47.85 |
| 293.15 | 57.90 | |
| 303.15 | 70.01 | |
| 313.15 | 84.52 | |
| 323.15 | 101.9 | |
| Isopropanol | 283.15 | 39.81 |
| 293.15 | 49.02 | |
| 303.15 | 60.15 | |
| 313.15 | 73.61 | |
| 323.15 | 90.03 | |
| Acetone | 283.15 | 125.6 |
| 293.15 | 146.0 | |
| 303.15 | 168.9 | |
| 313.15 | 186.4 | |
| 323.15 | 205.5 | |
| Ethyl Acetate | 283.15 | 10.89 |
| 293.15 | 13.98 | |
| 303.15 | 17.89 | |
| 313.15 | 22.84 | |
| 323.15 | 29.11 | |
| Acetonitrile | 283.15 | 8.991 |
| 293.15 | 11.52 | |
| 303.15 | 14.68 | |
| 313.15 | 18.68 | |
| 323.15 | 23.79 |
Data extracted from "Solubility and Hansen Solubility Parameters of N‑Benzyloxycarbonyl‑l‑serine in 12 Monosolvents from 283.15 to 323.15 K".[3][4]
Based on this analogous data, this compound is expected to exhibit good solubility in polar aprotic solvents like acetone and moderate solubility in alcohols, while showing low solubility in water and less polar solvents like ethyl acetate. The solubility of the related compound, Boc-L-Homoserine, is reported to be high in DMSO (50 mg/mL).[5]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, DMSO)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes, volumetric flasks, and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantification:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Stability of this compound
The stability of this compound is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.
Expected Stability Profile
-
pH Stability: The benzyloxycarbonyl (Cbz) protecting group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to cleavage under strongly acidic (e.g., HBr in acetic acid) or strongly basic conditions (e.g., concentrated NaOH), which would lead to the formation of L-homoserine, benzyl alcohol, and carbon dioxide.[6] The ester-like carbamate bond can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures.
-
Thermal Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The exact decomposition temperature and products are not well-documented and would require analysis by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Photostability: The presence of the aromatic benzyl group suggests potential susceptibility to photodegradation upon exposure to UV light. Photostability testing according to ICH Q1B guidelines is recommended to assess this.[7]
-
Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) can reveal potential oxidative degradation pathways.
Potential Degradation Pathways
-
Hydrolysis of the Carbamate Bond: This is a likely degradation pathway under both acidic and basic conditions, leading to the deprotection of the amino group.
-
Intramolecular Cyclization (Lactonization): The hydroxyl group in the side chain of homoserine can potentially undergo intramolecular cyclization to form this compound lactone, especially under acidic conditions. This lactone can then be susceptible to hydrolysis, opening the ring to reform this compound or, under stronger conditions, leading to further degradation.
-
Degradation of the Benzyl Group: Under photolytic or strong oxidative stress, the benzyl group may undergo degradation.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing. The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating.[8]
Materials:
-
This compound (solid)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
A validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Store at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at different time points, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Store at a specified temperature (e.g., room temperature or 40°C). Withdraw samples at different time points, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Store at room temperature. Withdraw samples at different time points and dilute for analysis.
-
Thermal Degradation: Store the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Also, expose a solution of the compound to heat. Withdraw samples at different time points for analysis.
-
Photodegradation: Expose the solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Perform peak purity analysis to ensure that the parent peak is free from co-eluting impurities.
-
Conclusion
This technical guide provides a foundational understanding of the . While specific quantitative data is sparse, the provided analogous data and general chemical principles offer valuable guidance for researchers and drug development professionals. The detailed experimental protocols for solubility determination and forced degradation studies will enable the generation of specific and reliable data, which is crucial for optimizing synthetic processes, developing stable formulations, and meeting regulatory requirements. Further research is encouraged to establish a comprehensive public database of the physicochemical properties of this compound.
References
- 1. N-Cbz-L-homoserine | 35677-88-4 | FC19701 | Biosynth [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. Collection - Solubility and Hansen Solubility Parameters of NâBenzyloxycarbonylâlâserine in 12 Monosolvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Degradation of Carbamazepine from Aqueous Solutions via TiO2-Assisted Photo Catalyze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
The Synonymity and Application of Cbz-L-Homoserine and N-benzyloxycarbonyl-L-homoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cbz-L-Homoserine, clarifying its identity as N-benzyloxycarbonyl-L-homoserine, and details its physicochemical properties, synthesis, and primary applications in scientific research, particularly in the realm of peptide synthesis and as a precursor in the study of bacterial communication.
Nomenclature and Core Identity
This compound and N-benzyloxycarbonyl-L-homoserine are synonymous names for the same chemical entity. The "Cbz" or "Z" designation is a common abbreviation for the benzyloxycarbonyl group, which serves as a crucial amine-protecting group in organic synthesis. This protection strategy is fundamental in the stepwise assembly of peptides, preventing the amine group of an amino acid from undergoing unwanted reactions while its carboxyl group is activated for peptide bond formation.
Physicochemical Properties
A comprehensive summary of the quantitative data for N-benzyloxycarbonyl-L-homoserine and its related lactone form is presented below for comparative analysis.
Table 1: Physicochemical Properties of N-benzyloxycarbonyl-L-homoserine
| Property | Value | Reference |
| CAS Number | 35677-88-4 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2°C - 8°C | [1] |
| SMILES | O=C(O)C--INVALID-LINK--CO | [2] |
| InChI Key | Not readily available |
Table 2: Physicochemical Properties of N-benzyloxycarbonyl-L-homoserine Lactone
| Property | Value | Reference |
| CAS Number | 35677-89-5 | |
| Molecular Formula | C₁₂H₁₃NO₄ | [3] |
| Molecular Weight | 235.24 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in chloroform | |
| Storage Temperature | -20°C | |
| SMILES | O=C1OCC[C@@H]1NC(=O)OCc2ccccc2 | |
| InChI Key | FKWDZIFOVOUDAG-JTQLQIEISA-N | [3] |
Synthesis of N-benzyloxycarbonyl-L-homoserine: Experimental Protocol
The standard method for the N-protection of L-homoserine with the benzyloxycarbonyl group is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl chloroformate under basic aqueous conditions.
Protocol: N-protection of L-Homoserine using Benzyl Chloroformate
Materials:
-
L-Homoserine
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for washing
-
Dilute hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Separatory funnel
Procedure:
-
Dissolution of L-Homoserine: Dissolve L-homoserine in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10 to ensure the amine group is deprotonated and nucleophilic.
-
Cooling: Cool the solution to 0-5°C in an ice bath with continuous stirring. This helps to control the exothermicity of the reaction and minimize side reactions.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution. It is crucial to maintain the temperature below 10°C during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with an organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while cooling in an ice bath. The N-Cbz protected L-homoserine will precipitate out of the solution as a white solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-benzyloxycarbonyl-L-homoserine.
-
Applications in Research and Development
Peptide Synthesis
The primary application of N-benzyloxycarbonyl-L-homoserine is as a building block in peptide synthesis. The Cbz group provides robust protection for the amine functionality, allowing for the selective formation of peptide bonds at the carboxyl terminus. The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, a mild deprotection method that does not affect most other functional groups.
Precursor to N-Cbz-L-homoserine lactone and Quorum Sensing Research
N-benzyloxycarbonyl-L-homoserine can be converted to its corresponding lactone, N-Cbz-L-homoserine lactone. This lactone is a valuable synthetic intermediate for the preparation of analogs of N-acyl-homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing, which allows them to coordinate gene expression based on population density. By synthesizing various AHL analogs, researchers can probe the specificity of the bacterial signaling pathways and develop quorum sensing inhibitors as potential antimicrobial agents.
Conclusion
This compound and N-benzyloxycarbonyl-L-homoserine are identical, indispensable reagents in the field of peptide chemistry. The benzyloxycarbonyl protecting group offers a reliable method for the temporary masking of amine functionality, facilitating the controlled synthesis of complex peptides. Furthermore, its role as a precursor to N-Cbz-L-homoserine lactone extends its utility into the exciting area of quorum sensing research, where it aids in the development of novel modulators of bacterial communication. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
The Genesis of a Key Building Block: An In-depth Technical Guide to the Discovery and History of Cbz-L-Homoserine
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate art of peptide chemistry. Among the pantheon of these molecular shields, the Carbobenzyloxy (Cbz or Z) group holds a place of historical preeminence. This technical guide delves into the discovery and history of a specific and valuable Cbz-protected amino acid, Cbz-L-Homoserine. We will explore its synthesis, supported by detailed experimental protocols, and its significance as a building block in the synthesis of complex peptides and other bioactive molecules.
A Revolutionary Concept: The Dawn of the Cbz Protecting Group
Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, led to uncontrolled polymerization, yielding intractable mixtures. This obstacle was overcome in 1932 by the seminal work of Max Bergmann and Leonidas Zervas. They introduced the Carbobenzyloxy (Cbz) group as a robust and reliably cleavable protecting group for amines.[1] This innovation ushered in an era of rational peptide synthesis, enabling the stepwise and controlled assembly of amino acid residues.
The Cbz group is introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a reaction now famously known as the Schotten-Baumann reaction. The resulting carbamate is stable to a wide range of reaction conditions used in peptide coupling, yet it can be cleanly removed by catalytic hydrogenolysis, yielding the free amine, toluene, and carbon dioxide. This orthogonality was a critical factor in its widespread adoption.
The Emergence of this compound: A Valuable Non-proteinogenic Building Block
L-Homoserine, a non-proteinogenic amino acid, is a homolog of serine, featuring an additional methylene group in its side chain. This seemingly minor structural change imparts unique conformational properties to peptides and provides a versatile synthetic handle. The preparation of L-Homoserine itself was a focus of early biochemical research.
While a singular "discovery" paper for this compound is not readily apparent in the early literature, its synthesis would have followed the general and well-established methodology for Cbz protection of amino acids developed by Bergmann and Zervas. The first preparations were likely carried out in the mid-20th century as the importance of non-proteinogenic amino acids in peptide chemistry grew. The synthesis involves the straightforward application of the Schotten-Baumann reaction to L-homoserine.
Synthesis of this compound: A Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound, based on the classical Schotten-Baumann conditions.
Table 1: Reagents and Materials for the Synthesis of this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Homoserine | C₄H₉NO₃ | 119.12 | 10.0 g | 0.084 |
| Sodium Hydroxide | NaOH | 40.00 | 6.7 g | 0.168 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 15.0 mL (1.1 eq) | 0.092 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Water (distilled) | H₂O | 18.02 | As needed | - |
Experimental Procedure
-
Dissolution of L-Homoserine: In a 250 mL beaker, dissolve 10.0 g (0.084 mol) of L-Homoserine in 100 mL of 1.68 M sodium hydroxide solution (6.7 g NaOH in 100 mL water). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled amino acid solution, slowly and simultaneously add 15.0 mL (0.092 mol) of benzyl chloroformate and a 4 M sodium hydroxide solution, dropwise, over a period of approximately 30-45 minutes. Maintain the temperature of the reaction mixture below 5 °C and the pH between 9 and 10.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour, followed by stirring at room temperature for another 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate. Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Extraction: Extract the product from the acidified aqueous solution with three 75 mL portions of ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a white solid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
Expected Yield and Physical Properties
The typical yield for this reaction is in the range of 70-85%. The physical properties of this compound are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Melting Point | 118-120 °C |
| Optical Rotation | [α]²⁰D +19.5° (c=1, acetic acid) |
Deprotection of this compound
The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.
Experimental Protocol for Cbz Deprotection
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield L-Homoserine.
Logical Workflow of this compound Synthesis and Deprotection
The overall process can be visualized as a straightforward workflow.
Historical and Modern Applications of this compound
Historically, this compound served as a crucial building block in the synthesis of peptides containing this non-proteinogenic amino acid. Its protected nature allowed for its incorporation into peptide chains using the established methods of the time, primarily solution-phase synthesis.
In contemporary research, this compound and its derivatives continue to be valuable intermediates. The hydroxyl group of the homoserine side chain can be further functionalized or cyclized to form a lactone. N-Cbz-L-homoserine lactone, for instance, is a key precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing. The ability to synthetically access these molecules and their analogs is critical for studying and potentially disrupting bacterial communication, a promising avenue for the development of novel antimicrobial agents.
Furthermore, the Cbz group, while largely superseded by Fmoc and Boc protecting groups in routine solid-phase peptide synthesis, still finds application in specific solution-phase syntheses and for the protection of the N-terminus in certain synthetic strategies where its unique cleavage conditions are advantageous.
Conclusion
The development of the Cbz protecting group was a watershed moment in chemical synthesis, enabling the birth of modern peptide chemistry. This compound, as a readily accessible derivative of a key non-proteinogenic amino acid, has played a quiet but significant role in the advancement of this field. From its origins as a tool for fundamental peptide synthesis to its current use as a precursor for complex signaling molecules, the history of this compound reflects the broader evolution of organic synthesis and its profound impact on our understanding of biology and the development of new therapeutics. This guide provides researchers with a foundational understanding of this important molecule, grounded in its historical context and detailed with practical synthetic protocols.
References
A Technical Guide to the Intermediates of the L-Homoserine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of L-Homoserine, a critical precursor for the semi-synthesis of compounds such as N-Carbobenzoxy-L-homoserine (Cbz-L-Homoserine). L-Homoserine, a non-proteinogenic amino acid, serves as a pivotal intermediate in the metabolic network of bacteria and plants, leading to the formation of essential amino acids like L-threonine, L-methionine, and L-isoleucine.[1][2] Its industrial production through microbial fermentation, primarily using metabolically engineered Escherichia coli, is a subject of intense research.[3]
This document details the core enzymatic steps, the transient intermediates, and the complex regulatory mechanisms governing the pathway. Furthermore, it presents key quantitative data, detailed experimental protocols for production and analysis, and logical diagrams to facilitate a comprehensive understanding for research and development applications.
The L-Homoserine Biosynthetic Pathway
The biosynthesis of this compound is a chemoenzymatic process. The core amino acid, L-Homoserine, is produced biologically, and the Carbobenzoxy (Cbz) protecting group is subsequently added via chemical synthesis.[4][5] The biological production of L-Homoserine in organisms like E. coli is a three-step enzymatic pathway starting from the precursor L-aspartate, which itself is derived from the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate.[3][6]
The key intermediates in this pathway are L-Aspartyl-4-phosphate and L-Aspartate-semialdehyde .
The three enzymatic reactions are:
-
Phosphorylation of L-Aspartate: The pathway begins with the ATP-dependent phosphorylation of the β-carboxyl group of L-aspartate, catalyzed by Aspartokinase (AK) . This reaction yields the first intermediate, L-Aspartyl-4-phosphate. E. coli possesses three distinct AK isoenzymes (AKI, AKII, AKIII), each subject to different regulatory controls.[2]
-
Reduction of L-Aspartyl-4-phosphate: The intermediate L-Aspartyl-4-phosphate is then reduced by Aspartate-semialdehyde Dehydrogenase (ASADH) in an NADPH-dependent reaction. This step produces the second key intermediate, L-Aspartate-semialdehyde, and releases inorganic phosphate.[7]
-
Reduction of L-Aspartate-semialdehyde: Finally, Homoserine Dehydrogenase (HSD) catalyzes the NADPH-dependent reduction of L-Aspartate-semialdehyde to the final product, L-Homoserine.[3][8]
Pathway Regulation and Metabolic Engineering Targets
The efficient production of L-Homoserine is constrained by tight metabolic regulation, primarily through allosteric feedback inhibition. Understanding these control points is crucial for designing effective metabolic engineering strategies.
-
Feedback Inhibition: The three Aspartokinase (AK) isoenzymes in E. coli are inhibited by different downstream products. AKI (encoded by thrA) is inhibited by L-threonine, and AKIII (encoded by lysC) is inhibited by L-lysine.[2] This regulation controls the carbon flux into the entire aspartate family pathway. Homoserine Dehydrogenase (HSD) is also subject to feedback inhibition by L-threonine.[9]
-
Competing Pathways: The intermediate L-Aspartate-semialdehyde is a critical branch point. It can be converted to L-Homoserine or be directed towards the L-lysine biosynthesis pathway.[6] Furthermore, L-Homoserine itself is a precursor for L-threonine (via homoserine kinase, thrB) and L-methionine, which represents a drain on L-Homoserine accumulation.[6]
-
Metabolic Engineering Strategies: To enhance L-Homoserine yield, researchers typically:
-
Use feedback-resistant mutants of Aspartokinase.[10]
-
Delete genes of competing pathways, such as lysA (diaminopimelate decarboxylase) and thrB (homoserine kinase), to block flux towards lysine and threonine.[6]
-
Overexpress the core pathway genes: thrA, asd, and metL.[6]
-
Enhance the supply of precursors like L-aspartate and cofactors like NADPH.[3]
-
Quantitative Data
The performance of metabolically engineered strains and the characteristics of the pathway enzymes are critical for process optimization. The following tables summarize key quantitative data from the literature.
Table 1: L-Homoserine Production in Engineered E. coli
| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|
| Knockout of metA, thrB, lysA; overexpression of metL | 39.54 | 0.29 | Not Reported | [6] |
| Construction of non-induced, non-auxotrophic, plasmid-free chassis | 60.1 | Not Reported | Not Reported | [6] |
| Redox balance route engineering (activating glyoxylate shunt) | 84.1 | 0.50 | 1.96 |[11] |
Table 2: Kinetic Properties of L-Homoserine Pathway Enzymes from E. coli
| Enzyme | Gene | Substrate | Km | Vmax | Reference |
|---|---|---|---|---|---|
| Aspartate-semialdehyde Dehydrogenase | asd | L-Aspartyl-4-phosphate | 22 µM | Not Reported | [7] |
| NADPH | 29 µM | Not Reported | [7] | ||
| Homoserine Dehydrogenase I (bifunctional with AKI) | thrA | L-Aspartate-semialdehyde | ~0.11 mM* | Not Reported | [3] |
| NADPH | ~0.029 mM* | Not Reported | [3] | ||
| Homoserine Dehydrogenase (B. subtilis enzyme) | hom | L-Homoserine (reverse) | 35.08 mM | 2.72 µmol/min/mg | [8][12] |
| NADP+ (reverse) | 0.39 mM | 2.79 µmol/min/mg | [8][12] |
*Note: Kinetic values can vary significantly with experimental conditions (pH, ion concentration). Data for E. coli HSD is less explicitly detailed in the provided results than for the B. subtilis homolog.
The intracellular concentration of the initial precursor, L-aspartate, in exponentially growing E. coli has been measured to be approximately 4.2 mM .[13]
Experimental Protocols
This section provides methodologies for key experiments related to the production, quantification, and analysis of the this compound biosynthetic pathway.
Protocol 4.1: Homoserine Dehydrogenase (HSD) Activity Assay
This protocol describes a spectrophotometric assay to measure HSD activity in the direction of L-Homoserine oxidation by monitoring the production of NADPH.[1][8]
-
Materials:
-
Assay Buffer: 100 mM CHES buffer, pH 9.0, containing 400 mM NaCl.[8]
-
Substrate Solution: 100 mM L-Homoserine in Assay Buffer.
-
Cofactor Solution: 10 mM NADP+ in Assay Buffer.
-
Purified HSD enzyme solution or cell-free extract.
-
UV/Vis Spectrophotometer and quartz cuvettes.
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C.
-
In a 1 mL cuvette, prepare the reaction mixture:
-
800 µL Assay Buffer
-
100 µL Substrate Solution (final concentration: 10 mM L-Homoserine)
-
50 µL Cofactor Solution (final concentration: 0.5 mM NADP+)
-
-
Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme solution and immediately start recording the absorbance at 340 nm for 5-10 minutes.
-
As a control, run a blank reaction containing all components except the enzyme to correct for any background signal.
-
Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.
-
Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law for NADPH (ε = 6.22 mM-1cm-1). One unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.
-
Protocol 4.2: Aspartokinase (AK) Activity Assay
This is a coupled enzyme assay where the production of ADP by Aspartokinase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 150 mM KCl.
-
Substrate Solution: 200 mM L-Aspartate, pH 7.5.
-
ATP Solution: 100 mM ATP, pH 7.5.
-
Coupling Reagents:
-
20 mM Phosphoenolpyruvate (PEP).
-
10 mM NADH.
-
Pyruvate Kinase (PK) solution (~500 units/mL).
-
Lactate Dehydrogenase (LDH) solution (~1000 units/mL).
-
-
Purified AK enzyme solution or cell-free extract.
-
-
Procedure:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.
-
In a 1 mL cuvette, prepare the reaction mixture:
-
700 µL Assay Buffer
-
100 µL Substrate Solution (final: 20 mM L-Aspartate)
-
50 µL ATP Solution (final: 5 mM ATP)
-
50 µL PEP Solution (final: 1 mM)
-
20 µL NADH Solution (final: 0.2 mM)
-
10 µL PK solution (~5 units)
-
10 µL LDH solution (~10 units)
-
-
Mix and allow the mixture to stabilize until the background absorbance is constant.
-
Initiate the reaction by adding 10-50 µL of the AK enzyme solution.
-
Monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the AK activity.
-
Calculate activity as described in Protocol 4.1, where one unit corresponds to 1 µmol of ADP produced per minute.
-
Protocol 4.3: Chemical Synthesis of this compound
This protocol describes the N-protection of L-Homoserine with a Carbobenzoxy (Cbz) group using benzyl chloroformate (Cbz-Cl) under aqueous conditions.[4]
-
Materials:
-
L-Homoserine.
-
Benzyl chloroformate (Cbz-Cl).
-
Sodium bicarbonate (NaHCO3) or another suitable base.
-
Deionized water.
-
Ethyl acetate (EtOAc).
-
Hydrochloric acid (HCl), 1M solution.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Round-bottom flask, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
Dissolve L-Homoserine (1 equivalent) in a 1M solution of NaHCO3 in water in a round-bottom flask, cooling the flask in an ice bath.
-
While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) dropwise, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).
-
Transfer the mixture to a separatory funnel and wash with a small amount of diethyl ether or EtOAc to remove any unreacted Cbz-Cl. Discard the organic layer.
-
Carefully acidify the aqueous layer to pH ~2 with 1M HCl. The product, this compound, should precipitate out as a white solid or oil.
-
Extract the product from the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Workflow Visualization
The overall process from strain development to final product analysis involves multiple integrated steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartate kinase - Wikipedia [en.wikipedia.org]
- 3. Homoserine dehydrogenase-I (Escherichia coli): action of monovalent ions on catalysis and substrate association-dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homoserine Dehydrogenase - Creative Biolabs [creative-biolabs.com]
- 10. Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense : from experiment to MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09153G [pubs.rsc.org]
- 11. L-Aspartate as a high-quality nitrogen source in Escherichia coli: Regulation of L-aspartase by the nitrogen regulatory system and interaction of L-aspartase with GlnB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular aspartate concentration in gluc - Bacteria Escherichia coli - BNID 104699 [bionumbers.hms.harvard.edu]
A Technical Guide to the Theoretical and Practical Yield of L-Homoserine from Glucose
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
L-Homoserine, a non-proteinogenic α-amino acid, is a pivotal intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2][3] Its significance extends beyond fundamental metabolism; it serves as a valuable precursor for the synthesis of various high-value chemicals, including 1,3-propanediol, O-acetyl-L-homocysteine, and the herbicide L-glufosinate.[1][4][5] The industrial production of L-homoserine predominantly relies on microbial fermentation, with genetically engineered strains of Escherichia coli and Corynebacterium glutamicum being the primary workhorses.[6][7]
This technical guide provides an in-depth analysis of the metabolic pathways governing L-homoserine production from glucose, explores the theoretical maximum yields dictated by stoichiometry, and details the metabolic engineering strategies employed to approach these theoretical limits. Furthermore, it presents a compilation of achieved production metrics and standardized protocols for fermentation and quantification, offering a comprehensive resource for researchers in the field.
L-Homoserine Biosynthetic Pathway from Glucose
The conversion of glucose to L-homoserine in microorganisms like E. coli is a multi-step process that involves central carbon metabolism and a dedicated amino acid biosynthesis pathway.[4] The overall pathway can be divided into three main stages:
-
Glycolysis (Embden-Meyerhof-Parnas Pathway): Glucose is converted into phosphoenolpyruvate (PEP) and pyruvate.[1][8]
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate is metabolized to acetyl-CoA, which enters the TCA cycle. A key intermediate for L-homoserine synthesis, oxaloacetate (OAA), is formed within this cycle.[4][8]
-
Aspartate Metabolic Pathway: OAA is the direct precursor to the aspartate family of amino acids. It is converted to L-aspartate, which is then sequentially catalyzed by three key enzymes—aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase—to yield L-homoserine.[2][4][8]
Theoretical Yield of L-Homoserine
The theoretical yield is the maximum amount of product that can be generated from a given amount of substrate, as constrained by the stoichiometry of the metabolic network. In E. coli, L-aspartate can be synthesized from OAA via two primary routes, each leading to a different theoretical maximum yield of L-homoserine from glucose.[1][8]
-
AspC Pathway: L-aspartate is formed from OAA via the aspartate aminotransferase (AspC). This pathway involves the fixation of 2 moles of CO₂ and has the highest theoretical yield of 2.0 mol of L-homoserine per mole of glucose, though it requires a significant input of 6 moles of NADPH.[1][8]
-
AspA Pathway: L-aspartate is synthesized from fumarate (a TCA cycle intermediate) by aspartate ammonia lyase (AspA). This route has a lower theoretical yield of 1.0 mol of L-homoserine per mole of glucose but generates a surplus of reducing equivalents (NAD(P)H).[1][8]
-
Combined Redox-Balanced Pathway: By engineering a synergistic system that combines both the AspA and AspC pathways, the CO₂ released from the AspA route can be fixed by the AspC route. This creates a redox-balanced network that minimizes carbon loss and achieves a theoretical yield of 1.5 mol of L-homoserine per mole of glucose.[8][9]
Table 1: Theoretical Molar Yields of L-Homoserine from Glucose
| Pathway | Key Enzyme(s) | Maximum Theoretical Yield (mol L-homoserine / mol glucose) | Reference |
| AspC Pathway | aspC | 2.0 | [1][8] |
| AspA Pathway | aspA | 1.0 | [1][8] |
| Combined Redox-Balanced | aspC + aspA | 1.5 | [8][9] |
Metabolic Engineering Strategies for Enhanced Production
Achieving high yields of L-homoserine requires extensive metabolic engineering to channel the carbon flux from glucose towards the target product and away from competing pathways. Key strategies are visualized in the diagram below and include:
-
Blocking Competing Pathways: The degradation of L-homoserine and its precursors into other amino acids is a major yield-limiting factor. Deleting genes such as thrB (homoserine kinase), metA (homoserine O-succinyltransferase), and lysA prevents the conversion of L-homoserine to L-threonine and L-methionine, and the precursor aspartate-semialdehyde to L-lysine.[4][8][10]
-
Eliminating Feedback Inhibition: Key enzymes in the pathway, particularly aspartate kinase (encoded by thrA, metL, lysC), are subject to feedback inhibition by the final products (e.g., L-threonine, L-lysine). Overexpressing feedback-resistant mutants of these enzymes, such as thrA^fbr, is crucial for maintaining a high carbon flux.[1][4]
-
Strengthening Precursor Supply: Increasing the pool of the key precursor, oxaloacetate (OAA), is vital. This is often achieved by overexpressing anaplerotic enzymes like pyruvate carboxylase (pyc) or PEP carboxylase (ppc).[8][10]
-
Balancing Redox Cofactors: L-homoserine biosynthesis is a reductive process requiring NADPH. Engineering pathways to ensure a balanced and sufficient supply of NADPH, such as activating the glyoxylate shunt or co-utilizing different precursor pathways, can significantly improve yields.[8][9]
-
Enhancing Efflux: Overexpressing exporter proteins, such as rhtA and eamA, facilitates the transport of L-homoserine out of the cell, preventing intracellular accumulation that could cause feedback inhibition or toxicity and thereby increasing the final titer.[4][8]
References
- 1. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoserine - Wikipedia [en.wikipedia.org]
- 3. L-Homoserine Manufacturing and Export [anethole-dragosantol.com]
- 4. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Multifaceted Mechanisms of Cbz-L-Homoserine and Its Derivatives in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine) is a protected amino acid derivative that serves as a crucial synthetic intermediate in the development of a variety of biologically active molecules. While this compound itself is generally considered a precursor, its lactonized form, this compound lactone, and other derivatives exhibit significant interactions with biological systems. This technical guide provides an in-depth exploration of the known and potential mechanisms of action of these compounds, with a focus on their roles in the inhibition of bacterial quorum sensing, the inactivation of cysteine proteases, and their putative interaction with glutamate receptors. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and molecular interactions through structured diagrams to serve as a comprehensive resource for researchers in pharmacology, microbiology, and drug discovery.
Introduction
This compound is a synthetic derivative of the amino acid L-homoserine, featuring a benzyloxycarbonyl (Cbz or Z) protecting group on the amine. This protecting group renders the amino acid suitable for peptide synthesis and other chemical modifications. The biological significance of this compound family primarily emerges from the cyclized form, this compound lactone, and its analogs, which are structurally related to N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial communication. This guide delineates the distinct yet potentially interconnected mechanisms through which these molecules exert their biological effects.
Mechanism of Action I: Inhibition of Bacterial Quorum Sensing
The primary and most studied biological activity of homoserine lactone derivatives is the modulation of quorum sensing (QS) in Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density, regulating virulence factor production and biofilm formation.[1]
The Role of Homoserine Lactones in P. aeruginosa Quorum Sensing
P. aeruginosa possesses two major LuxI/R-type QS systems, Las and Rhl.[2] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which binds to the transcriptional regulator LasR.[2] The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which activates the RhlR regulator.[2] These activated regulators control the expression of numerous virulence genes. This compound lactone and its analogs can act as antagonists to these systems, disrupting bacterial communication and pathogenicity.
Quantitative Data: Inhibition of Quorum Sensing
While this compound lactone serves as a scaffold for the synthesis of QS inhibitors, specific IC50 values for this compound are not extensively reported in the literature. However, studies on various N-acyl-homoserine lactone analogs demonstrate the potential for potent inhibition. The following table summarizes the inhibitory activities of selected QS inhibitors against P. aeruginosa.
| Compound | Target | Assay | IC50 | Reference |
| PD12 (a tetrazole analog) | LasR-dependent gene expression | Cell-based reporter assay | 30 nM | [3] |
| V-06-018 (a phenyl ring analog) | LasR-dependent gene expression | Cell-based reporter assay | 10 µM | [3] |
| meta-bromo-thiolactone (mBTL) | Pyocyanin production | P. aeruginosa PA14 culture | 8 µM | [1] |
| itc-13 | Pyocyanin production | P. aeruginosa PA14 culture | 56 µM | [1] |
| 4-phenylbutanoyl-d-HSL | RhlI activity | Enzyme assay | 20 µM | [4] |
Signaling Pathway: P. aeruginosa Quorum Sensing
The following diagram illustrates the Las and Rhl quorum-sensing circuits in P. aeruginosa and the points of potential inhibition by homoserine lactone analogs.
Caption: Quorum sensing in P. aeruginosa.
Experimental Protocol: Quorum Sensing Inhibition Assay (Pyocyanin Quantification)
This protocol outlines a method for quantifying the inhibition of pyocyanin, a QS-regulated virulence factor in P. aeruginosa.
-
Bacterial Culture: Inoculate P. aeruginosa (e.g., PAO1 or PA14 strain) into a suitable broth medium (e.g., Luria-Bertani) and grow overnight at 37°C with shaking.
-
Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., this compound lactone analog) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Dilute the overnight bacterial culture to a starting OD600 of approximately 0.05 in fresh medium. Aliquot the diluted culture into sterile tubes or a multi-well plate. Add the test compound at various concentrations to the cultures. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cultures at 37°C with shaking for 16-24 hours.
-
Pyocyanin Extraction:
-
Measure the OD600 of the cultures to assess bacterial growth.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube and add chloroform (e.g., 0.6 volumes).
-
Vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Separate the chloroform layer and add 0.2 N HCl (e.g., 0.5 volumes).
-
Vortex to transfer the pyocyanin to the acidic aqueous layer, which will turn pink.
-
-
Quantification: Measure the absorbance of the top aqueous layer at 520 nm.
-
Data Analysis: Normalize the pyocyanin production to bacterial growth (A520/OD600). Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Mechanism of Action II: Inhibition of Cysteine Proteases
The β-lactone motif present in this compound lactone is a reactive electrophile that can be targeted by nucleophiles, such as the thiol group of a cysteine residue in the active site of a protease. This suggests a potential mechanism of irreversible enzyme inhibition.
Proposed Mechanism of Cysteine Protease Inactivation
While direct studies on this compound lactone as a cysteine protease inhibitor are limited, research on the analogous N-benzyloxycarbonyl-L-serine β-lactone provides a strong model for its mechanism.[5] This compound has been shown to irreversibly inactivate the 3C cysteine proteinase of hepatitis A virus (HAV).[5] The proposed mechanism involves the nucleophilic attack of the active site cysteine on the β-carbon of the lactone ring, leading to ring-opening and the formation of a stable covalent bond, thus alkylating and inactivating the enzyme.[5]
Quantitative Data: Cysteine Protease Inhibition
The following table presents the kinetic data for the inactivation of HAV 3C cysteine proteinase by N-benzyloxycarbonyl-L-serine β-lactone. This data serves as a proxy for the potential inhibitory activity of this compound lactone.
| Inhibitor | Enzyme | k_inact (min⁻¹) | K_I (M) | k_inact/K_I (M⁻¹min⁻¹) | Reference |
| N-benzyloxycarbonyl-L-serine β-lactone | HAV 3C Cysteine Proteinase | 0.70 | 1.84 x 10⁻⁴ | 3800 | [5] |
Proposed Inhibition Mechanism Diagram
The diagram below illustrates the proposed mechanism of irreversible inhibition of a cysteine protease by a Cbz-protected β-lactone.
Caption: Irreversible inhibition of a cysteine protease.
Experimental Protocol: Cysteine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory kinetics of a compound against a cysteine protease using a fluorogenic substrate.
-
Reagents:
-
Purified cysteine protease (e.g., papain, cathepsin B).
-
Assay buffer (e.g., sodium acetate or phosphate buffer, pH adjusted for optimal enzyme activity, containing a reducing agent like DTT).
-
Fluorogenic substrate (e.g., Z-FR-AMC).
-
Test inhibitor (this compound lactone).
-
-
Enzyme Activation: Pre-incubate the enzyme in the assay buffer with the reducing agent to ensure the active site cysteine is in its reduced state.
-
Inhibition Kinetics (k_inact and K_I):
-
In a multi-well plate, add varying concentrations of the inhibitor to the activated enzyme solution.
-
Incubate for different time intervals.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates from the fluorescence data.
-
Plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (k_obs).
-
Plot k_obs against the inhibitor concentration. For a simple irreversible inhibitor, this plot may be hyperbolic. Fit the data to the equation: k_obs = k_inact * [I] / (K_I + [I]) to determine k_inact and K_I.
-
Potential Mechanism of Action III: Glutamate Receptor Binding
Some commercial sources describe N-Cbz-L-homoserine lactone as a potential radioligand for positron emission tomography (PET) that may bind to glutamate receptors in the brain.[6] Glutamate receptors are the primary excitatory neurotransmitters in the central nervous system and are critical targets for drug development. However, peer-reviewed studies providing quantitative binding data for this compound lactone to specific glutamate receptor subtypes are currently lacking.
Glutamate Receptor Signaling
Glutamate receptors are broadly classified into ionotropic receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, which form ion channels, and metabotropic receptors (mGluRs), which are G-protein coupled receptors that modulate downstream signaling cascades. The interaction of a ligand with these receptors can have profound effects on neuronal excitability and synaptic plasticity.
Quantitative Data: Glutamate Receptor Binding
There is no specific quantitative binding data (e.g., K_d, K_i, or B_max) for this compound lactone to any glutamate receptor subtype available in the peer-reviewed literature at the time of this guide's publication. Research in this area is required to validate the claims from commercial suppliers.
Generic Glutamate Receptor Signaling Pathway
The following diagram provides a simplified overview of ionotropic and metabotropic glutamate receptor signaling.
Caption: Overview of glutamate receptor signaling pathways.
Experimental Protocol: Radioligand Binding Assay for Glutamate Receptors
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound for a specific glutamate receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a tissue source rich in the target receptor (e.g., rat brain cortex) or from a cell line overexpressing the receptor subtype of interest. Homogenize the tissue/cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a specific radioligand (e.g., [³H]-CGP 39653 for the NMDA receptor), and varying concentrations of the unlabeled test compound (the competitor, e.g., this compound lactone).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known ligand) from the total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion
This compound and its lactone derivative represent a versatile chemical scaffold with significant potential for modulating diverse biological systems. The most well-supported mechanism of action for its analogs is the inhibition of bacterial quorum sensing, offering a promising avenue for the development of novel anti-virulence agents. Furthermore, the inherent reactivity of the β-lactone ring strongly suggests a role as an irreversible inhibitor of cysteine proteases, a mechanism with therapeutic implications in virology and other fields. The putative interaction with glutamate receptors remains an area requiring further investigation to substantiate initial claims with robust quantitative data. This guide provides a foundational understanding of these mechanisms, offering researchers and drug development professionals a framework for future studies and the rational design of new therapeutic agents based on the this compound scaffold.
References
- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactones as a new class of cysteine proteinase inhibitors: inhibition of hepatitis A virus 3C proteinase by N-Cbz-serine beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for Cbz-L-Homoserine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as L-Homoserine and its derivatives, into peptides is a critical strategy in drug discovery and chemical biology. Homoserine-containing peptides, particularly their lactone forms, are known to play a significant role in bacterial quorum sensing, making them valuable tools for developing novel antimicrobial agents. The use of N-terminally protected amino acids is fundamental to solid-phase peptide synthesis (SPPS). The Carboxybenzyl (Cbz or Z) protecting group is a well-established urethane-type protecting group, traditionally used in solution-phase peptide synthesis. While less common in modern Fmoc-based SPPS, the Cbz group offers unique advantages in specific synthetic strategies, such as the synthesis of N-terminally protected peptide fragments.
This document provides a detailed overview of the application of Cbz-L-Homoserine in SPPS, including a discussion of synthetic strategies, potential challenges, and generalized experimental protocols. It is important to note that while general principles of SPPS apply, specific quantitative data and validated protocols for the direct incorporation of this compound are not extensively reported in publicly available literature. The protocols provided herein are based on established SPPS methodologies for similar Cbz-protected amino acids and should be considered as a starting point for optimization.
Synthetic Strategies and Considerations
There are two primary strategies for incorporating a this compound residue into a peptide sequence via SPPS:
-
Final N-terminal Coupling: The most straightforward and common application of a Cbz-protected amino acid in Fmoc-SPPS is its introduction at the final coupling step. After the complete assembly of the peptide chain on the solid support using standard Fmoc/tBu chemistry, the N-terminal Fmoc group is removed, and this compound is coupled to the free amine. This approach yields a peptide with an N-terminal this compound.
-
Direct Incorporation within the Peptide Chain: This is a less common and more challenging approach. It would require a Cbz-protected Homoserine derivative with an orthogonal side-chain protecting group that is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) and can be removed during the final acidolytic cleavage. The Cbz group itself shows some lability to repeated piperidine treatment, which could lead to undesired side products and lower yields.
Orthogonality and Protecting Groups
In the context of Fmoc-SPPS, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt). The Cbz group is typically removed by catalytic hydrogenolysis, although it can also be cleaved by strong acids. Crucially for its use in a final coupling step of Fmoc-SPPS, the Cbz group is generally stable to the final cleavage from the resin using trifluoroacetic acid (TFA).
For the hydroxyl side chain of homoserine, an orthogonal protecting group is necessary if it is incorporated within the peptide sequence. A trityl (Trt) group is a common choice for protecting the side chain of homoserine in Fmoc-SPPS, as it is acid-labile and removed during the final TFA cleavage.
Data Presentation
Due to the limited availability of specific data for this compound in SPPS, the following tables provide generalized quantitative data for peptide synthesis to serve as a benchmark. Actual yields and purities will be highly sequence-dependent and require optimization.
Table 1: General Yield Expectations in SPPS
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency (per step) | 98-99.9% | Steric hindrance of amino acids, coupling reagents, reaction time, temperature. |
| Overall Crude Peptide Yield | 50-80% | Length of the peptide, sequence difficulty (aggregation), resin loading. |
| Purity of Crude Peptide | 40-90% | Coupling efficiency, side reactions, purity of reagents. |
| Final Yield after Purification | 10-50% | Purity of the crude peptide, efficiency of the purification method (e.g., RP-HPLC). |
Table 2: Comparison of N-Terminal Protecting Groups in SPPS
| Protecting Group | Deprotection Conditions | Key Advantages | Common Side Reactions |
| Fmoc | 20% Piperidine in DMF | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage. | Diketopiperazine formation, aspartimide formation. |
| Boc | Trifluoroacetic Acid (TFA) | Robust and well-established. | Formation of t-butyl adducts, requires strong acid (HF) for final cleavage. |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH) | Orthogonal to both Fmoc and Boc; cost-effective. | Catalyst poisoning by sulfur-containing residues; potential for side reactions with sensitive amino acids during hydrogenolysis. |
Experimental Protocols
The following protocols are generalized for the synthesis of a peptide with an N-terminal this compound using manual Fmoc-SPPS.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethylether (cold)
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), DIC (3-5 eq.), and Oxyma Pure (3-5 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
Protocol 2: N-terminal Capping with this compound
-
Final Fmoc Deprotection: After the last Fmoc-amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
This compound Coupling:
-
Dissolve this compound (3-5 eq.), DIC (3-5 eq.), and Oxyma Pure (3-5 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours, or until a negative Kaiser test is obtained.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times). .
-
-
Resin Drying: Dry the resin under vacuum for several hours.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (e.g., 94:2.5:2.5:1, v/v/v/w). The exact composition may vary depending on the amino acid composition of the peptide.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide.
-
-
Washing and Drying:
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
SPPS Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) with N-terminal this compound capping.
Quorum Sensing Signaling Pathway in Gram-Negative Bacteria
Caption: Signaling pathway of acyl-homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria.
Conclusion
The use of this compound in SPPS, particularly for the synthesis of N-terminally protected peptides, is a viable though not widely documented strategy. The success of such a synthesis relies on careful consideration of the protecting group strategy and optimization of coupling and cleavage conditions. The provided protocols offer a foundational approach for researchers venturing into the synthesis of peptides containing this valuable non-proteinogenic amino acid. Further investigation and empirical optimization are essential to achieve high yields and purity for specific peptide sequences. The application of these peptides in studying and modulating bacterial quorum sensing holds significant promise for the development of novel therapeutics.
Cbz-L-Homoserine: A Versatile Chiral Building Block for Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cbz-L-Homoserine, a carbobenzyloxy-protected derivative of the non-proteinogenic amino acid L-homoserine, is a valuable and versatile chiral building block in organic synthesis. Its inherent chirality and multiple functional groups—a protected amine, a carboxylic acid, and a primary alcohol—make it an ideal starting material for the enantioselective synthesis of a wide array of complex molecules, including unnatural amino acids, heterocyclic compounds, and natural products. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations.
Key Applications
This compound serves as a precursor for a variety of important chiral synthons, including:
-
Chiral Amino Alcohols and Aldehydes: The carboxylic acid moiety can be selectively reduced to afford the corresponding chiral amino alcohol or aldehyde, which are key intermediates in the synthesis of many pharmaceuticals.
-
γ-Amino Acids: The side chain can be manipulated to introduce diverse functionalities, leading to the synthesis of valuable γ-amino acid derivatives.
-
Heterocyclic Scaffolds: The functional groups of this compound can be orchestrated to participate in cyclization reactions, yielding chiral lactones, lactams, morpholinones, and other heterocyclic systems.[1]
-
Peptide Synthesis: The protected amino acid can be activated and incorporated into peptide chains, allowing for the synthesis of peptides containing non-standard residues.[2]
-
Natural Product Synthesis: Its use as a chiral starting material has been instrumental in the total synthesis of several natural products.[3]
Data Presentation
The following table summarizes quantitative data for key transformations involving this compound and its derivatives, providing a comparative overview of reaction efficiencies.
| Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Reduction to Amino Alcohol | This compound Methyl Ester | Cbz-L-Homoserinol | NaBH₄, Methanol, THF | >95 | >99% | [4] |
| Oxidation to Aspartic Acid Derivative | Fmoc-Ser(tBu)-Hse(Trt)-Gly-OH | Fmoc-Ser(tBu)-Asp(OH)-Gly-OH | Pyridinium dichromate (PDC), DMF | 81 | Not Reported | [5] |
| Lactonization | Cbz-L-Serine | Cbz-L-Serine β-lactone | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | 24 | Not Reported | [6] |
| Synthesis of β-Amino-γ-Keto Acid | N-protected L-homoserine | β-Amino-γ-keto acid | Ni-catalyzed Grignard addition | Good | Enantiopure | [7] |
| Peptide Coupling | N-Cbz-L-Tyrosine | N-Cbz-L-Tyrosyl-L-Alanine | Benzotriazole activation, L-Alanine, Aqueous Acetonitrile | 85-95 | >99% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Benzyloxycarbonylamino)-4-hydroxybutan-1-ol (Cbz-L-Homoserinol)
This protocol describes the reduction of the carboxylic acid moiety of this compound to the corresponding primary alcohol. The procedure is adapted from a general method for the reduction of Cbz-protected amino acids.[4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄)
Procedure:
Step 1: Esterification of this compound
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture overnight at room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield this compound methyl ester.
Step 2: Reduction of the Ester
-
Dissolve the this compound methyl ester (1 equivalent) in THF.
-
Add sodium borohydride (excess) to the solution.
-
Slowly add methanol over one hour while maintaining the temperature at room temperature.
-
After the reaction is complete (monitored by TLC), pour the mixture into water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain Cbz-L-Homoserinol.
Protocol 2: Oxidation to a Protected Aspartic Acid Derivative
This protocol outlines the oxidation of the primary alcohol of a homoserine-containing peptide to a carboxylic acid, forming an aspartic acid residue. This method demonstrates the conversion of the homoserine side chain.[5]
Materials:
-
Homoserine-containing peptide (e.g., Fmoc-Ser(tBu)-Hse(Trt)-Gly-OH)
-
Pyridinium dichromate (PDC)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the homoserine-containing peptide (1 equivalent) in DMF.
-
Add pyridinium dichromate (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding aspartic acid derivative.
Mandatory Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Synthetic transformations of this compound.
Diagram 2: Experimental Workflow for Cbz-L-Homoserinol Synthesis
Caption: Workflow for the synthesis of Cbz-L-Homoserinol.
Conclusion
This compound is a highly adaptable chiral building block with significant potential in synthetic organic chemistry and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore its utility in the enantioselective synthesis of a diverse range of valuable molecules. The ability to selectively manipulate its functional groups opens up numerous avenues for the construction of complex chiral architectures.
References
- 1. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 7. Efficient synthesis of enantiopure beta-amino-gamma-keto acids from l-homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Cbz-L-Homoserine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of N-Carboxybenzyl-L-Homoserine (Cbz-L-Homoserine). The removal of the Cbz (or Z) protecting group is a critical step in peptide synthesis and the development of various pharmaceuticals. These guidelines offer a selection of common and effective methods to achieve this transformation, complete with comparative data and procedural details.
Introduction to Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions.[1][2] Its removal, however, requires specific reagents and conditions. The choice of deprotection method is contingent on the overall molecular structure, the presence of other functional groups, and the desired scale of the reaction. The most prevalent methods for Cbz deprotection are catalytic hydrogenolysis and acid-mediated cleavage.[1][2][3][4]
Deprotection Methods at a Glance
Several methodologies can be employed for the removal of the Cbz group from L-Homoserine. Below is a summary of the most effective techniques.
Catalytic Hydrogenolysis
This is the most common and generally the mildest method for Cbz deprotection.[4][5] It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond.[1][5]
-
Reagents : Palladium on carbon (5-10% Pd/C), Hydrogen gas (H₂) or a hydrogen donor like ammonium formate or formic acid.[4][5]
-
Advantages : High efficiency, clean reaction with byproducts (toluene and carbon dioxide) that are easily removed.[5]
-
Limitations : The catalyst can be sensitive to poisoning by sulfur-containing compounds.[6] Additionally, other functional groups such as alkenes, alkynes, nitro groups, and some halides may be reduced under these conditions.[5]
Acid-Mediated Deprotection
Strong acidic conditions can effectively cleave the Cbz group. This method is a practical alternative to catalytic hydrogenation, especially for large-scale synthesis where handling hydrogen gas can be a safety concern.[3]
-
Reagents : Hydrogen bromide in acetic acid (HBr/HOAc), concentrated hydrochloric acid (HCl), or isopropanol hydrochloride (IPA·HCl).[2][3]
-
Advantages : Metal-free, operationally simple, and scalable.[3] It is also suitable for substrates with functional groups that are sensitive to reduction.
-
Limitations : The harsh acidic conditions may not be suitable for molecules with other acid-sensitive protecting groups.[1]
Reductive Deprotection with Other Reagents
Alternative reductive methods can be employed, particularly when catalytic hydrogenation is not feasible.
-
Reagents : Sodium in liquid ammonia (Na/NH₃).[4]
-
Advantages : Powerful reduction method that can be useful when other methods fail.
-
Limitations : Requires specialized equipment and careful handling of sodium and liquid ammonia.
Other Deprotection Methods
Recent research has explored alternative, milder deprotection conditions.
-
Lewis Acid-Mediated Deprotection : Reagents like Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can selectively remove the Cbz group in the presence of sensitive functionalities.[2][7]
-
Nucleophilic Cleavage : A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide has been developed for substrates with sensitive functional groups.[7]
-
Low-Carbon Alcohols : For certain heterocyclic compounds, deprotection using methanol, ethanol, or t-butanol has been reported as a mild and effective method.[8][9] While not directly demonstrated for this compound, it represents a potential alternative for specific applications.
Quantitative Data Summary
The following table summarizes the reaction conditions and typical yields for the deprotection of Cbz-protected amines, which are applicable to this compound.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 h | Not specified | [1] |
| Transfer Hydrogenolysis | Pd/C, Ammonium Formate | Methanol | Room Temp. | 1-2 h | >95 | [5] |
| Acidic Cleavage | HBr/HOAc (33%) | Acetic Acid | Room Temp. | 1-4 h | High | [2] |
| Acidic Cleavage | IPA·HCl | Isopropanol | 65-75 | 4 h | Not specified | [3] |
| Lewis Acid Cleavage | AlCl₃ | HFIP | Room Temp. | 1-3 h | High | [2][7] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMA | 75 | 12-24 h | High | [7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂ Gas
Materials:
-
This compound
-
Methanol (MeOH)
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound in methanol in a flask suitable for hydrogenation.
-
Carefully add 5% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-Homoserine.
-
Purify the product as necessary.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on Carbon (Pd/C, 10%)
-
Ammonium formate (HCO₂NH₄)
-
Celite
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add ammonium formate (typically 4-5 equivalents).
-
Carefully add 10% Pd/C to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for the evolution of CO₂ and by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by appropriate methods.
Protocol 3: Acid-Mediated Deprotection with HBr in Acetic Acid
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/HOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve this compound in a minimal amount of glacial acetic acid (if necessary).
-
Add a solution of 33% HBr in acetic acid at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, precipitate the product by adding a large volume of cold diethyl ether.
-
Collect the precipitated L-Homoserine hydrobromide salt by filtration.
-
Wash the solid with diethyl ether.
-
Dry the product under vacuum.
Visualizing the Deprotection Workflow
The following diagrams illustrate the logical flow of the deprotection processes.
Caption: Workflow for Catalytic Hydrogenolysis Deprotection.
Caption: Workflow for Acid-Mediated Deprotection.
Caption: General Chemical Transformation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
Cbz-L-Homoserine in Drug Design: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-L-Homoserine and its derivatives, particularly the lactone form, are valuable building blocks in medicinal chemistry and drug design. The presence of the homoserine scaffold, a non-proteinogenic amino acid, coupled with the versatile carboxybenzyl (Cbz) protecting group, allows for the strategic synthesis of complex peptides and small molecules with diverse biological activities. The Cbz group provides stability during multi-step syntheses and can be selectively removed under specific conditions, making it a cornerstone in peptide chemistry.[1]
This document provides detailed application notes on the use of this compound in drug design, focusing on its role in peptide synthesis and as a scaffold for developing therapeutic agents. It includes protocols for key experimental procedures and quantitative data on the bioactivity of related homoserine lactone derivatives.
Key Applications in Drug Design
-
Peptide Synthesis: this compound is a crucial intermediate in the synthesis of peptides. The Cbz group protects the amine functionality, allowing for controlled, stepwise elongation of the peptide chain.[1] This is particularly important in solid-phase peptide synthesis (SPPS), where precise control over the reaction sequence is paramount.[2]
-
Anticancer Drug Discovery: The lactone form of N-Cbz-L-homoserine has demonstrated potential as an anticancer agent, with reported efficacy against bladder cancer cells.[3] Furthermore, derivatives of homoserine lactone have shown significant antiproliferative activity against various cancer cell lines, suggesting that the homoserine lactone scaffold is a promising pharmacophore for the development of novel oncology therapeutics.[4]
-
Neurological Drug Research: N-Cbz-L-homoserine lactone has been shown to bind to glutamate receptors in the brain.[3] This suggests its potential as a molecular probe for studying glutamate receptor function and as a starting point for the design of novel modulators of glutamatergic neurotransmission, which is implicated in a wide range of neurological disorders.
-
Quorum Sensing Inhibition: While this compound is a synthetic molecule, its structural similarity to N-acyl-homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing, makes it and its derivatives interesting candidates for the development of quorum sensing inhibitors. Quorum sensing is a process of bacterial cell-to-cell communication that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial therapies.[5]
Quantitative Data: Antiproliferative Activity of Homoserine Lactone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | DU145 (Prostate) | 3.5 | [4] |
| PC-3 (Prostate) | 4.2 | [4] | |
| 6e | DU145 (Prostate) | 3.0 | [4] |
| PC-3 (Prostate) | 3.8 | [4] | |
| 6h | DU145 (Prostate) | 4.5 | [4] |
| PC-3 (Prostate) | 5.0 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cbz-Protected Peptide
This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal this compound residue using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[6]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.[1]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Coupling of this compound: For the final coupling step, use this compound instead of an Fmoc-protected amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: Radioligand Binding Assay for Glutamate Receptors
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of a test compound, such as N-Cbz-L-homoserine lactone, for glutamate receptors. This protocol is adapted from standard procedures for NMDA receptor binding assays.[8][9]
Workflow for Radioligand Binding Assay
Materials:
-
Rat cortical synaptosomes (or other tissue/cell preparation expressing glutamate receptors)
-
[3H]CGP 39653 (or another suitable radioligand for the glutamate binding site)[9]
-
N-Cbz-L-homoserine lactone (test compound)
-
Unlabeled glutamate (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
96-well filter plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex according to standard protocols. Determine the protein concentration of the membrane preparation.[9]
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled glutamate.
-
Test Compound: Add membrane preparation, radioligand, and varying concentrations of N-Cbz-L-homoserine lactone.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[10]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
Quorum Sensing in Gram-Negative Bacteria
N-acyl-homoserine lactones (AHLs) are central to quorum sensing in many Gram-negative bacteria. While this compound is synthetic, its core homoserine lactone structure is analogous to natural AHLs. The following diagram illustrates a generalized LuxI/LuxR-type quorum sensing circuit.
In this pathway, the LuxI enzyme synthesizes AHL signaling molecules.[5] At low cell density, these molecules diffuse out of the cell. As the bacterial population grows, the extracellular concentration of AHLs increases, leading to their diffusion back into the cells. Inside the cell, AHLs bind to the LuxR receptor protein, which acts as a transcriptional regulator. The AHL-LuxR complex then binds to a specific DNA sequence called the "lux box," activating the transcription of target genes. These genes often code for virulence factors, biofilm formation proteins, and other collective behaviors.[11]
Conclusion
This compound is a versatile and valuable molecule in drug design, serving as a key building block for peptide synthesis and a promising scaffold for the development of new therapeutic agents. Its applications span from oncology and neuroscience to the potential development of novel antimicrobials targeting bacterial quorum sensing. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound and its derivatives in their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Synthesis of new chalcone-based homoserine lactones and their antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of quorum sensing signaling molecules in gram-negative bacteria on host cells: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cbz-L-Homoserine Derivatives for Quorum Sensing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of Carboxybenzyl-L-Homoserine (Cbz-L-Homoserine) derivatives as potential inhibitors of bacterial quorum sensing (QS). This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to facilitate research in this area.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell communication mechanism in bacteria that allows them to coordinate gene expression in response to population density. This process is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers that regulate a variety of physiological processes, including virulence factor production and biofilm formation. The inhibition of quorum sensing, also known as quorum quenching, is a promising anti-virulence strategy that can disarm pathogenic bacteria without exerting selective pressure for the development of resistance. This compound derivatives, as mimics of natural AHLs, are a class of compounds being explored for their quorum sensing inhibitory (QSI) properties.
Data Presentation: Quorum Sensing Inhibitory Activity
The following tables summarize the quantitative data on the quorum sensing inhibitory activity of various N-acyl-L-homoserine lactone (AHL) analogs, including those structurally related to this compound derivatives. This data is crucial for understanding structure-activity relationships (SAR) and for the design of more potent inhibitors.
Table 1: Inhibition of Violacein Production in Chromobacterium violaceum
| Compound | N-Substituent | Concentration (µM) | Violacein Inhibition (%) | Bacterial Growth Inhibition (%) | Reference |
| Benzyl Carbamate | Benzyloxycarbonyl | 100 | 75 ± 5 | < 10 | [1] |
| p-Nitrobenzyl Carbamate | p-Nitrobenzyloxycarbonyl | 20 | ~50 (IC50) | Not specified | [1] |
| Sulfonamide 1 | p-Toluenesulfonyl | 100 | 85 ± 7 | < 10 | [1] |
| Sulfonamide 2 | Naphthalenesulfonyl | 100 | 92 ± 4 | < 10 | [1] |
| N-Alkyl-N-Sulfonyl | N-Methyl-p-toluenesulfonyl | 100 | 88 ± 6 | < 10 | [1] |
| Aryl β-keto ester 1 | 4-Fluorophenyl | 53 (IC50) | 50 | Not specified | [2] |
| Aryl β-keto ester 2 | 4-Iodophenyl | Not specified | Not specified | Not specified | [2] |
| Aryl β-keto ester 3 | 4-Methoxyphenyl | 45 (IC50) | 50 | Not specified | [2] |
| Imidazoline 1 | Hexylphenoxy | 100 | 72 | Not significant | [3] |
| Imidazoline 2 | Pentyloxyphenyl | 100 | 40 | Not significant | [3] |
Table 2: Inhibition of Biofilm Formation and Virulence Factors in Pseudomonas aeruginosa
| Compound | N-Substituent | Concentration (µM) | Biofilm Inhibition (%) | Elastase Inhibition (%) | Pyocyanin Inhibition (%) | Reference |
| Benzoheterocyclic Sulfoxide | Benzo[d]thiazol-2-ylsulfinyl | 2.08 (IC50 for lasB expression) | 46.13 ± 0.72 | Significant reduction | Not specified | [4] |
| Phenylurea-dithiocarbamate 1 | 4-Chlorophenylurea-dithiocarbamate | 100 | 85.2 ± 3.1 | 75.4 ± 2.8 | 68.9 ± 3.5 | [5] |
| Phenylurea-dithiocarbamate 2 | 4-Fluorophenylurea-dithiocarbamate | 100 | 81.5 ± 2.9 | 71.2 ± 3.1 | 65.1 ± 2.7 | [5] |
| 4-Br-PHL (Control) | 4-Bromophenylacetyl | 200 | >60 | Significant reduction | Significant reduction | [6] |
| Compound 10 | 2-(4-bromophenyl)butanamide | 200 | >60 | Significant reduction | Significant reduction | [6] |
Experimental Protocols
Protocol 1: General Synthesis of N-Cbz-L-Homoserine Derivatives
This protocol outlines a general method for the synthesis of N-Cbz-L-Homoserine and its derivatives.
Materials:
-
L-Homoserine lactone hydrobromide
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl) or substituted benzyl chloroformate
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve L-Homoserine lactone hydrobromide (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate (2.5 equivalents).
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Add a solution of benzyl chloroformate (or a substituted derivative) (1.1 equivalents) in dichloromethane dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Cbz-L-Homoserine derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Quorum Sensing Inhibition Assay - Violacein Inhibition in Chromobacterium violaceum
This protocol details a quantitative method to assess the QSI activity of this compound derivatives by measuring the inhibition of violacein pigment production in C. violaceum.[7][8][9]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)
-
Luria-Bertani (LB) broth and agar
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Assay Setup: In a 96-well plate, add 100 µL of the prepared bacterial inoculum to each well.
-
Compound Addition: Add 1 µL of the test compounds at various concentrations to the wells. Include a positive control (known QSI) and a negative control (solvent vehicle).
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.
-
Growth Measurement: After incubation, measure the OD₆₀₀ of each well to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 100 µL of DMSO to each well to extract the violacein.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the negative control, normalized to bacterial growth.
Protocol 3: Biofilm Inhibition Assay in Pseudomonas aeruginosa
This protocol describes a method to evaluate the ability of this compound derivatives to inhibit biofilm formation by P. aeruginosa.[6]
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1)
-
LB broth
-
Test compounds
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Bacterial Culture and Inoculum: Grow P. aeruginosa overnight in LB broth. Dilute the culture to an OD₆₀₀ of 0.05 in fresh LB broth.
-
Assay Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add the test compounds at desired concentrations. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: After incubation, discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) three times to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water.
-
Quantification: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Measure the absorbance at 550 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the negative control.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the synthesis and study of this compound derivatives for quorum sensing research.
Caption: A simplified diagram of a typical AHL-mediated quorum sensing pathway and the mechanism of inhibition by this compound derivatives.
Caption: A general experimental workflow for the synthesis of this compound derivatives.
Caption: A logical workflow for the biological evaluation of this compound derivatives as quorum sensing inhibitors.
References
- 1. Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of benzoheterocyclic sulfoxide derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [chiet.edu.eg]
Application Notes and Protocols: Cbz-L-Homoserine as a Precursor for L-Methionine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of L-methionine utilizing N-α-Carbobenzyloxy-L-homoserine (Cbz-L-Homoserine) as a key precursor. This methodology offers a robust alternative to biological synthesis routes, allowing for precise control and scalability in laboratory and pharmaceutical settings.
Introduction
L-methionine is an essential sulfur-containing amino acid crucial for protein synthesis and various metabolic processes. While microbial fermentation is a common production method, chemical synthesis provides a valuable alternative for specific applications, including the incorporation of isotopic labels. This compound is an ideal starting material for the chemical synthesis of L-methionine due to the stable protection of the alpha-amino group by the carbobenzyloxy (Cbz) group, which prevents unwanted side reactions during the conversion of the side-chain hydroxyl group.
The synthesis strategy involves a two-step process:
-
Activation of the Hydroxyl Group: The γ-hydroxyl group of this compound is converted into a good leaving group, typically a tosylate or mesylate.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by a methylthiolate nucleophile to introduce the characteristic thioether of methionine.
-
Deprotection: The Cbz protecting group is removed to yield the final product, L-methionine.
Chemical Synthesis Pathway
The overall chemical transformation from this compound to L-methionine is depicted below. The key steps involve the activation of the side-chain hydroxyl group followed by a nucleophilic substitution with a methyl sulfide source and final deprotection.
Caption: Chemical synthesis pathway from this compound to L-Methionine.
Quantitative Data
The following table summarizes representative yields for analogous chemical transformations found in the literature. It is important to note that these yields are for similar, but not identical, substrates and should be considered as a general guide.
| Transformation | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Nucleophilic substitution to form L-methionine derivative | L-Homoserine sulfate ester | Sodium thiomethoxide (NaSMe) | DMSO | 19.6 | [1] |
| Nucleophilic substitution to form L-methionine derivative | L-Homoserine sulfate ester | Sodium thiomethoxide (NaSMe) | NMP | 33.6 | [1] |
| Conversion of Imine-Protected Lactone to Methionine | Benzyl lactone imine | Sodium thiomethoxide (NaSMe) | DMSO | - | [2] |
| Conversion of N-Acetyl Homoserine Lactone to N-Acetyl Methionine | N-acetyl homoserine lactone | Sodium thiomethoxide (NaSMe) | DMF | - | [2] |
| Synthesis of azidohomoalanine from Boc-homoserine (analogous substitution) | N-Boc-L-homoserine mesylate | Sodium azide | DMF | ~90 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of L-methionine from this compound.
Experimental Workflow
The overall experimental workflow is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of L-Methionine.
Protocol 1: Activation of this compound (Tosylation)
Objective: To convert the primary hydroxyl group of this compound into a tosylate, a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
N-α-Cbz-L-homoserine
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-α-Cbz-L-homoserine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-α-Cbz-O-γ-tosyl-L-homoserine.
Protocol 2: Synthesis of Cbz-L-Methionine via Nucleophilic Substitution
Objective: To displace the tosylate group with a methylthiolate anion to form the thioether linkage of methionine.
Materials:
-
N-α-Cbz-O-γ-tosyl-L-homoserine
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-α-Cbz-O-γ-tosyl-L-homoserine (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-α-Cbz-L-methionine.
Protocol 3: Deprotection of Cbz-L-Methionine to Yield L-Methionine
Objective: To remove the Cbz protecting group to obtain the final product, L-methionine.
Materials:
-
N-α-Cbz-L-methionine
-
Methanol (MeOH)
-
Palladium on charcoal (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve N-α-Cbz-L-methionine (1 equivalent) in methanol in a suitable reaction vessel.
-
Carefully add 10% Palladium on charcoal (approximately 10% by weight of the starting material) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a slightly positive pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield L-methionine. The product can be further purified by recrystallization if necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Sodium thiomethoxide is a malodorous and toxic solid. Handle in a fume hood.
-
Palladium on charcoal is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely before disposal.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
References
- 1. US7884240B2 - Method for production of methionine from homoserine - Google Patents [patents.google.com]
- 2. US20130006014A1 - Preparation of Methionine or Selenomethionine from Homoserine via a Lactone Intermediate - Google Patents [patents.google.com]
- 3. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Cbz-L-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carboxybenzyl-L-homoserine (Cbz-L-Homoserine) is a valuable N-protected amino acid derivative frequently utilized in peptide synthesis and the development of novel pharmaceutical agents. Its side chain, featuring a primary hydroxyl group, offers a site for further functionalization, making it a versatile building block in medicinal chemistry. The coupling of the carboxylic acid moiety of this compound to an amine is a fundamental transformation for integrating this residue into larger molecules. This document provides detailed experimental protocols for the solution-phase coupling of this compound with primary amines using two common and efficient coupling methodologies: one mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), and another utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation: Comparison of Coupling Methods
While specific quantitative data for the coupling of this compound is not extensively reported in publicly available literature, the following table provides representative data for the coupling of structurally similar N-Cbz protected amino acids with primary amines, which can be used as a general guideline for expected outcomes.
| Coupling Reagent/Additive | Amine | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| EDC / HOBt | Benzylamine | DMF | 12-18 | 85-95 | [1][2][3] |
| HATU / DIPEA | Benzylamine | DMF | 2-4 | >95 | [2] |
| EDC / HOBt | Glycine Methyl Ester | DCM/DMF | 12-18 | 80-90 | [1][3] |
| HATU / DIPEA | Aniline | DMF | 4-8 | 70-85 | [2] |
Note: Yields are highly dependent on the specific amine substrate, reaction conditions, and purification methods. The side chain hydroxyl group of homoserine may influence reaction kinetics and yield.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling of this compound with a Primary Amine
This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary amine using EDC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Addition of Amine and Base: Add the primary amine (1.1 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of EDC: Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Protocol 2: HATU Mediated Coupling of this compound with a Primary Amine
This protocol utilizes the highly efficient uronium-based coupling reagent HATU, which often leads to faster reaction times and higher yields, particularly for challenging couplings.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF. Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add the primary amine (1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflows for EDC/HOBt and HATU mediated coupling of this compound.
Caption: Simplified metabolic pathway for the biosynthesis of L-Homoserine in E. coli.
References
Application Notes and Protocols: Cbz-L-Homoserine in Enzymatic Structural Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-L-Homoserine (N-Carbobenzyloxy-L-homoserine) is a derivative of the amino acid L-homoserine, featuring a benzyloxycarbonyl (Cbz) protecting group on its amino moiety. L-homoserine is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine. While the Cbz group is a staple in peptide synthesis for amine protection, the direct application of this compound as a molecular probe, inhibitor, or substrate analog in the structural elucidation of enzymes is not widely documented in peer-reviewed literature.
These application notes, therefore, serve a dual purpose. Firstly, to transparently address the current landscape regarding the use of this compound in enzymatic structural studies. Secondly, to provide valuable, related information and generalized protocols for researchers interested in exploring this or similar molecules in their work. This document will cover:
-
Enzymes of the L-Homoserine Biosynthetic Pathway: A brief overview of key enzymes for which structural and mechanistic data are available, representing potential targets for this compound interaction studies.
-
Enzymology of Cbz-Group Cleavage: A summary of enzymes known to recognize and cleave the Cbz group, a field where Cbz-protected amino acids are the primary substrates.
-
Generalized Protocols: Methodologies for investigating the potential interaction of this compound with a target enzyme, from initial binding and inhibition assays to structural analysis via X-ray crystallography.
Enzymes of the L-Homoserine Biosynthetic Pathway: Potential Targets
The primary enzymes in the L-homoserine biosynthetic pathway are potential candidates for interaction studies with this compound, which could act as a substrate analog or an inhibitor.
Homoserine Dehydrogenase (HSD)
Homoserine dehydrogenase (EC 1.1.1.3) catalyzes the reversible reduction of L-aspartate-β-semialdehyde to L-homoserine using NAD(P)H as a cofactor.[1][2][3] The bulky Cbz group on L-homoserine might interfere with substrate binding or induce conformational changes, making it a candidate for inhibition studies.
Homoserine Kinase (HSK)
Homoserine kinase (EC 2.7.1.39) catalyzes the phosphorylation of the γ-hydroxyl group of L-homoserine to form O-phospho-L-homoserine, utilizing ATP.[4][5][6][7] Structural studies of HSK have revealed a specific binding pocket for L-homoserine.[4][5] this compound could be investigated as a potential inhibitor that competes with L-homoserine for binding to the active site.
Table 1: Kinetic Parameters of Selected Enzymes in the Homoserine Pathway
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Homoserine Dehydrogenase | Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | [3] |
| Homoserine Dehydrogenase | Bacillus subtilis | NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | [3] |
| Homoserine Kinase | Arabidopsis thaliana | L-Homoserine | 0.40 | 3.09 ± 0.25 | [7] |
| Homoserine Kinase | Arabidopsis thaliana | Mg-ATP | 0.32 | 3.09 ± 0.25 | [7] |
Enzymes Recognizing the Cbz-Group
A distinct area of research involves enzymes that specifically recognize and cleave the Cbz protecting group from amino acids. These "Cbz-ases" are valuable biocatalysts in green chemistry and peptide synthesis.[8][9][10]
An amidohydrolase from Sphingomonas paucimobilis has been identified and characterized for its ability to enantioselectively cleave Cbz groups from L-amino acids.[9][10] In this context, this compound would be a substrate rather than an inhibitor. Structural studies of these enzymes with this compound could provide insights into their substrate specificity and catalytic mechanism.
Experimental Protocols
The following are generalized protocols for assessing the interaction of this compound with a target enzyme and for obtaining structural information.
Protocol 1: Enzyme Inhibition Assay
This protocol outlines a general procedure to determine if this compound inhibits a target enzyme, for example, Homoserine Dehydrogenase.
-
Enzyme and Substrate Preparation:
-
Purify the target enzyme to homogeneity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a range of dilutions.
-
Prepare stock solutions of the enzyme's natural substrates (e.g., L-aspartate-β-semialdehyde and NADPH for HSD).
-
-
Assay Setup:
-
In a 96-well plate, add a reaction buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the natural substrates.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. For HSD, the oxidation of NADPH can be monitored by the decrease in absorbance at 340 nm.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Perform further kinetic experiments with varying substrate concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Protocol 2: Protein Crystallization for Structural Studies
This protocol describes a general workflow for obtaining a crystal structure of a target enzyme in complex with this compound.
-
Protein Expression and Purification:
-
Overexpress the target enzyme in a suitable host system (e.g., E. coli).
-
Purify the protein to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
-
Crystallization Screening:
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using commercially available or in-house screens.
-
To obtain a complex structure, the protein can be co-crystallized with this compound or the ligand can be soaked into pre-formed apo-enzyme crystals. For co-crystallization, add this compound to the protein solution at a molar excess before setting up the crystallization drops.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the concentrations of the precipitant, buffer pH, and other components.
-
Harvest the best-diffracting crystals and cryo-protect them by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the cryo-cooled crystal at a synchrotron source.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.
-
Validate the final structure.
-
Visualizations
Caption: Workflow for investigating this compound's enzymatic interactions.
Caption: Potential inhibition points of this compound in biosynthesis.
Conclusion
While this compound is not a commonly cited tool for enzymatic structural studies, its potential as an inhibitor or substrate analog for enzymes in the L-homoserine metabolic pathway warrants investigation. The provided generalized protocols offer a starting point for researchers to explore these interactions. Furthermore, the study of enzymes that cleave the Cbz group provides a direct avenue for structural and mechanistic studies involving this compound as a substrate. The detailed methodologies and structured data presented here aim to facilitate further research in these areas for applications in drug development and biocatalysis.
References
- 1. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The crystal structure of homoserine dehydrogenase complexed with l-homoserine and NADPH in a closed form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Homoserine kinase - Wikipedia [en.wikipedia.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Identification of the gene encoding homoserine kinase from Arabidopsis thaliana and characterization of the recombinant enzyme derived from the gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of E. coli for L-Homoserine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-homoserine, a non-proteinogenic amino acid, is a crucial precursor for the biosynthesis of industrially significant amino acids such as L-threonine and L-methionine.[1][2] Its potential applications span the pharmaceutical, agricultural, and chemical industries. Microbial fermentation, particularly using the well-characterized bacterium Escherichia coli, presents a promising and sustainable route for L-homoserine production.[1][3][4] This document provides detailed application notes and experimental protocols for the metabolic engineering of E. coli to achieve high-yield L-homoserine production.
Metabolic Engineering Strategies
The core principle behind enhancing L-homoserine production in E. coli involves redirecting carbon flux towards its biosynthesis while minimizing its conversion into other metabolites. Key strategies are outlined below and illustrated in the metabolic pathway diagram.
Blocking Competing and Degrading Pathways
To prevent the drain of L-homoserine and its precursors into competing biosynthetic pathways, several key genes are targeted for knockout:
-
thrB : Encodes homoserine kinase, which catalyzes the first step in the conversion of L-homoserine to L-threonine.[5][6] Deletion of this gene is a primary step to block L-homoserine degradation.
-
metA : Encodes homoserine O-succinyltransferase, the initial enzyme in the L-methionine biosynthesis pathway starting from L-homoserine.[5][6]
-
lysA : Encodes diaminopimelate decarboxylase, which is involved in the final step of L-lysine biosynthesis. This pathway competes for the precursor aspartate-semialdehyde.[1]
Overexpression of Key Biosynthetic Enzymes and Elimination of Feedback Inhibition
Enhancing the expression of crucial enzymes in the L-homoserine pathway is vital for increasing product titer. Additionally, overcoming feedback inhibition is critical:
-
thrA : This gene encodes a bifunctional enzyme, aspartokinase I-homoserine dehydrogenase I. It is a key enzyme subject to feedback inhibition by L-threonine.[1] Overexpression of a feedback-resistant mutant of thrA (thrAfbr) is a common and effective strategy.
-
asd : Encodes aspartate-semialdehyde dehydrogenase, which is another important enzyme in the pathway.
-
aspC : Encodes aspartate aminotransferase, which converts oxaloacetate to L-aspartate, a direct precursor for the pathway.
Strengthening the Precursor Supply
Increasing the intracellular pool of precursors is essential to drive the flux towards L-homoserine:
-
Oxaloacetate (OAA) Enhancement : OAA is a primary precursor derived from the tricarboxylic acid (TCA) cycle. Overexpression of phosphoenolpyruvate carboxylase (ppc), which catalyzes the conversion of phosphoenolpyruvate (PEP) to OAA, can significantly boost the OAA pool.[1]
-
NADPH Regeneration : The biosynthesis of L-homoserine from L-aspartate requires two molecules of NADPH.[7] Overexpression of genes such as pntAB (encoding a membrane-bound transhydrogenase) can enhance NADPH availability.[7]
Enhancing L-Homoserine Export
To alleviate potential feedback inhibition and toxicity from high intracellular L-homoserine concentrations, enhancing its export is a valuable strategy. Overexpression of the exporter protein RhtA has been shown to be effective.
Quantitative Data Summary
The following table summarizes the L-homoserine production metrics achieved through various metabolic engineering strategies in E. coli.
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli W3110 derivative | ΔmetA, ΔthrB, overexpression of feedback-resistant thrA | 15 L fermenter | 39.54 | 0.29 | - | [1] |
| E. coli W3110 derivative | ΔmetA, ΔthrB, ΔiclR, overexpression of thrA, rhtA, eamA | Fed-batch | 37.57 | 0.31 | - | [5] |
| E. coli derivative | Fine-tuned fumarate to L-aspartate flux, deleted competitive/degradative pathways, enhanced efflux | Fed-batch | 84.1 | 0.50 | 1.96 | [8] |
| E. coli derivative | Increased gene copy numbers, introduced heterologous NADH-dependent enzymes | Fed-batch | 85.29 | 0.43 | - | [9] |
| E. coli derivative | Replaced native promoters of ppc, aspA, asd, and glk with strong promoters | Fed-batch | 110.18 | 0.64 | - | [9] |
| E. coli derivative | Screened heterologous genes, balanced AspC and AspA pathways | Fed-batch | 125.07 | 0.62 | - | [9] |
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for L-homoserine production in E. coli.
References
- 1. benchchem.com [benchchem.com]
- 2. bionet.com [bionet.com]
- 3. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cbz-L-Homoserine Lactone as a Potential Radioligand for PET Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-homoserine lactone (Cbz-L-Homoserine lactone) is a synthetic derivative of L-homoserine lactone, a core structural motif in a class of bacterial signaling molecules known as N-acyl homoserine lactones (AHLs). AHLs are pivotal in quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density. This regulation is crucial for various processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3] Given the role of QS in bacterial pathogenicity, targeting this system presents a promising strategy for developing novel anti-infective therapies.
Furthermore, some literature suggests that this compound lactone may interact with glutamate receptors in the brain, opening a potential avenue for its use in neuroscience imaging.[4] Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging technique that enables the in vivo quantification of biological processes. The development of a radiolabeled version of this compound lactone could provide a valuable tool for studying bacterial quorum sensing in infections or for imaging glutamate receptors.
This document provides a comprehensive overview of the potential application of radiolabeled this compound lactone as a PET radioligand. The following sections detail hypothetical, yet representative, protocols for its synthesis, radiolabeling, and evaluation, based on established methodologies for similar PET tracers.
Quantitative Data Summary
The following tables summarize the expected quantitative data for a hypothetical radiolabeled this compound lactone, for instance, [11C]this compound lactone. These values are based on typical data for successful PET radioligands and should be considered as benchmarks for the development and validation of this potential tracer.
Table 1: Radiosynthesis and Quality Control
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 15-30% |
| Radiochemical Purity | >98% |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol (>1 Ci/µmol) |
| Synthesis Time | < 45 minutes |
Table 2: In Vitro Binding Affinity
| Parameter | Target | Expected Value |
| Kd (Dissociation Constant) | Bacterial LuxR homolog or Glutamate Receptor | < 10 nM |
| Bmax (Maximum Binding Capacity) | Target Tissue Homogenate | Target-dependent |
| IC50 (Inhibitory Concentration) | Competitive Binding Assay | < 20 nM |
Table 3: Ex Vivo Biodistribution in a Murine Model (at 30 min post-injection)
| Organ | Expected %ID/g (Bacterial Infection Model) | Expected %ID/g (Neuroimaging Model) |
| Blood | < 2 | < 1 |
| Heart | < 1.5 | < 1 |
| Lungs | < 3 | < 2 |
| Liver | < 5 | < 4 |
| Kidneys | < 4 | < 3 |
| Spleen | < 2 | < 1 |
| Muscle | < 1 | < 0.5 |
| Bone | < 1 | < 0.5 |
| Brain | < 0.5 | > 1.5 |
| Infected Tissue | > 4 | N/A |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
Synthesis of Precursor and Radiolabeling of [11C]this compound lactone
This protocol describes a plausible method for the synthesis of the desmethyl precursor and subsequent radiolabeling with Carbon-11.
a) Synthesis of Desmethyl Precursor:
The synthesis of a suitable precursor for radiolabeling, such as a desmethyl or halogenated analog, is the first step. For [11C]this compound lactone, a precursor with a leaving group for methylation would be required. A common strategy involves the use of a precursor with a free amine or hydroxyl group that can be methylated.
b) Radiolabeling with [11C]CH3I or [11C]CH3OTf:
-
Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to [11C]CH4, which is then halogenated to produce [11C]CH3I. Alternatively, [11C]CO2 can be converted to [11C]CH3I which is then passed through a heated column containing silver triflate to yield the more reactive [11C]CH3OTf.
-
Radiomethylation: The desmethyl precursor is dissolved in a suitable organic solvent (e.g., DMF, acetone). The [11C]CH3I or [11C]CH3OTf is bubbled through the solution in the presence of a base (e.g., K2CO3, NaOH). The reaction is heated for a short period (e.g., 5-10 minutes at 80-120°C).
-
Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [11C]this compound lactone.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: The final product is tested for radiochemical purity (via analytical HPLC), molar activity, and residual solvents.
In Vitro Autoradiography
This protocol is designed to assess the specific binding of the radioligand to its target in tissue sections.
-
Tissue Preparation: Obtain tissue sections from an appropriate model (e.g., infected tissue for quorum sensing studies, or brain tissue for glutamate receptor studies).
-
Incubation: Incubate the tissue sections with a low nanomolar concentration of [11C]this compound lactone.
-
Blocking Study: For a parallel set of sections, co-incubate with a high concentration of a known competitor (e.g., unlabeled this compound lactone or a known ligand for the target receptor) to determine non-specific binding.
-
Washing: Wash the sections in a buffer to remove unbound radioligand.
-
Imaging: Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analysis: Quantify the binding in specific regions of interest and determine the level of specific binding by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging
This protocol outlines the procedure for performing a PET scan in a living subject.
-
Animal Preparation: Anesthetize the animal model (e.g., a mouse with a localized bacterial infection or a healthy rodent for neuroimaging).
-
Radioligand Administration: Administer a bolus injection of [11C]this compound lactone intravenously.
-
PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
CT or MRI Scan: Perform a co-registered CT or MRI scan for anatomical reference.
-
Blocking Study: In a separate scan or a different cohort of animals, pre-administer a blocking agent to assess target-specific uptake in vivo.
-
Image Analysis: Reconstruct the PET data and co-register with the anatomical images. Draw regions of interest (ROIs) on the target tissues and generate time-activity curves (TACs).
-
Kinetic Modeling: Apply appropriate pharmacokinetic models to the TACs to quantify receptor density or enzyme activity.
Ex Vivo Biodistribution
This protocol provides a quantitative measure of the radioligand's distribution throughout the body.
-
Radioligand Injection: Inject a cohort of animals with a known amount of [11C]this compound lactone.
-
Tissue Dissection: At a predetermined time point (e.g., 30 minutes post-injection), euthanize the animals and dissect major organs and tissues.
-
Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Signaling Pathway
Caption: Generalized bacterial quorum sensing signaling pathway.
Experimental Workflow
Caption: Workflow for PET radioligand development and evaluation.
References
- 1. Convergent 18F radiosynthesis: A new dimension for radiolabelling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biodistribution of 89Zr-oxine-labeled human bone marrow-derived mesenchymal stem cells by micro-PET/computed tomography imaging in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for Large-Scale L-Homoserine Production via Fed-Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of L-homoserine, a crucial intermediate in the biosynthesis of essential amino acids like threonine and methionine, using fed-batch fermentation. This technique is central to achieving high cell densities and product titers, making it indispensable for industrial-scale microbial production. The protocols and data presented are primarily focused on genetically engineered strains of Escherichia coli and Corynebacterium glutamicum, the workhorses of industrial amino acid production.[1][2]
Metabolic Engineering Strategies for Enhanced L-Homoserine Production
The cornerstone of high-yield L-homoserine production lies in the systematic metabolic engineering of the host microorganism. The primary goal is to channel the carbon flux towards the L-homoserine biosynthesis pathway while minimizing its diversion to competing pathways or degradation. Key engineering strategies include:
-
Blocking Competing Pathways: To prevent the conversion of L-homoserine to other metabolites, genes in competing pathways are knocked out. This includes deleting thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) to block the synthesis of threonine and methionine, respectively.[2] Similarly, downregulating or knocking out genes like lysA can prevent the diversion of carbon flux towards lysine synthesis.[1]
-
Alleviating Feedback Inhibition: High intracellular concentrations of L-homoserine and its derivatives can inhibit key enzymes like aspartokinase. This is overcome by introducing mutations in the genes encoding these enzymes (e.g., thrA, metL, lysC) to render them insensitive to feedback inhibition.[1]
-
Enhancing Precursor Supply: Increasing the availability of precursors such as oxaloacetate and L-aspartate is critical. This can be achieved by overexpressing genes like ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase).[1]
-
Improving Cofactor (NADPH) Availability: The biosynthesis of L-homoserine is a reductive process that requires NADPH. Overexpressing genes that enhance NADPH regeneration, such as pntAB (encoding a transhydrogenase), can significantly boost production.[1][3]
-
Facilitating Product Export: Intracellular accumulation of L-homoserine can be toxic to the host cells. Overexpressing exporter proteins like RhtA, RhtB, and EamA helps to efficiently transport L-homoserine out of the cell, thereby increasing the overall titer.[1][2]
L-Homoserine Biosynthesis and Metabolic Engineering Targets
Quantitative Data from Fed-Batch Fermentation of Engineered Strains
The following tables summarize the performance of various engineered E. coli and C. glutamicum strains for L-homoserine production under fed-batch fermentation conditions.
Table 1: L-Homoserine Production in Engineered E. coli Strains
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| HOM-14 | Dynamic attenuation of degradation pathway, improved NADPH, enhanced efflux | 60.1 | - | - |
| HS33/pACYC-pycP458S-thrAG433R-lysC | Multiplex metabolic network design | 37.57 | 0.31 | ~0.35 |
| Engineered E. coli | Fine-tuned flux from fumarate to L-aspartate, deleted competitive and degradative pathways, enhanced efflux | 84.1 | 0.50 | 1.96 |
Table 2: L-Homoserine Production in Engineered C. glutamicum Strains
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) |
| Engineered C. glutamicum | Optimized co-utilization of mixed sugars | 93.1 | 0.41 | 1.29 |
| R240I/pXTuf-Cgl2344 | Mutation of homoserine kinase, optimized efflux | 78.3 | 0.28 | - |
| Engineered C. glutamicum | Acetate feeding strategy | 58.63 | - | - |
Experimental Protocols
The following are generalized protocols for the fed-batch fermentation of L-homoserine. It is crucial to note that specific parameters such as media composition, feeding rates, and induction strategies should be optimized for the specific strain and process.[1]
Protocol 1: Inoculum and Seed Culture Preparation
-
Initial Culture: Inoculate a single colony of the L-homoserine producing strain from an agar plate into a 50 mL tube containing 5-10 mL of seed medium (e.g., LB broth with appropriate antibiotics).[1][2]
-
Incubation: Incubate overnight at 32°C for C. glutamicum or 37°C for E. coli in a shaker at 200-250 rpm.[1][2]
-
Seed Culture: Transfer the overnight culture into a 500 mL or 1 L shake flask containing 50-200 mL of the same seed medium.[1][2]
-
Growth: Incubate for 10-12 hours under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches a range of 4.0-6.0. This culture will serve as the inoculum for the bioreactor.[1][2]
Protocol 2: Fed-Batch Fermentation in a 5-L Bioreactor
This protocol outlines a general procedure for high-density fermentation.
1. Bioreactor Preparation and Sterilization:
- Prepare a 5-L bioreactor with an initial working volume of 2-3 L of batch fermentation medium.[2]
- Calibrate the pH and dissolved oxygen (DO) probes before sterilization.[2]
- Autoclave the bioreactor with the medium at 121°C for 20-30 minutes.[2]
- Separately sterilize the concentrated feeding solution (e.g., 500-600 g/L glucose) and any heat-sensitive components (e.g., vitamins, antibiotics) by filtration.[2]
2. Batch Fermentation Medium (Example):
- Glucose: 20 g/L
- Nitrogen source (e.g., ammonia, (NH₄)₂SO₄)
- Phosphate source (e.g., KH₂PO₄, K₂HPO₄)
- Essential minerals and trace elements
3. Fermentation Process:
- Inoculation: Aseptically transfer the seed culture into the sterilized bioreactor to achieve an initial OD₆₀₀ of approximately 0.2-1.0 (typically a 10-15% v/v inoculum).[1][2]
- Batch Phase:
- Set the temperature to 32°C for C. glutamicum or 37°C for E. coli.[2]
- Maintain the pH at a setpoint (e.g., 7.0) by the automatic addition of a base like ammonia or NaOH.[1][2] Ammonia can also serve as a nitrogen source.
- Maintain the dissolved oxygen (DO) level above 20-30% saturation by cascading the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1.0-2.0 vvm).[1][2]
- The batch phase continues until the initial glucose is nearly depleted, which is often indicated by a sharp increase in the DO signal.[1][2]
- Fed-Batch Phase:
- Feeding Strategy: Initiate the feeding of the concentrated glucose solution to maintain a low residual glucose concentration (e.g., below 10 g/L) to prevent overflow metabolism and the formation of inhibitory byproducts like acetate.[1][2] The feeding rate can be controlled using various strategies, such as exponential feeding or pH-stat based feeding.
- Continue to monitor and control temperature, pH, and DO as in the batch phase.[1]
- Induction (if applicable): If an inducible promoter system is used, add the inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD₆₀₀ of 30-50).[1]
4. Sampling and Analysis:
- Aseptically collect samples at regular intervals (e.g., every 2-4 hours).[1]
- Measure cell density (OD₆₀₀), residual glucose concentration, and L-homoserine concentration using appropriate analytical methods such as HPLC.[1]
5. Harvesting:
- Terminate the fermentation when the L-homoserine production rate plateaus or declines.[1]
- Harvest the fermentation broth and separate the cells from the supernatant containing the L-homoserine by centrifugation or microfiltration.[1]
Fed-Batch Fermentation Workflow
Troubleshooting and Optimization
Common challenges in L-homoserine fermentation and potential solutions are outlined below:
-
Overflow Metabolism: High glucose uptake rates can lead to the formation of inhibitory byproducts like acetate. This can be mitigated by carefully controlling the glucose feeding rate to avoid accumulation in the fermenter and maintaining adequate dissolved oxygen levels.[1]
-
Competing Metabolic Pathways: Carbon flux may be diverted to other pathways. This is addressed through the metabolic engineering strategies described earlier, such as knocking out or downregulating genes in competing biosynthetic pathways.[1]
-
Dissolved Oxygen Limitation: Insufficient DO can lead to the formation of anaerobic byproducts and limit cell growth and productivity. Conversely, excessively high DO can cause oxidative stress. Maintaining DO at an optimal level through cascaded control of agitation and aeration is crucial.[1]
-
L-homoserine Toxicity: High intracellular concentrations of L-homoserine can be toxic to the cells. Enhancing the expression of L-homoserine exporters is a key strategy to overcome this issue.[1]
-
Inconsistent Fermentation Performance: Variability in the age, density, or metabolic state of the seed culture can lead to inconsistent batch performance. Standardizing the inoculum preparation protocol is essential for reproducibility.[1]
References
Troubleshooting & Optimization
minimizing racemization of Cbz-L-Homoserine in peptide coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-L-Homoserine in peptide coupling reactions. The focus is on minimizing racemization and addressing other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound peptide coupling?
A1: Racemization is the process where the stereochemical integrity of the chiral center (the α-carbon) of this compound is lost during the peptide coupling reaction. This results in the formation of its D-enantiomer, Cbz-D-Homoserine. The presence of the D-isomer in the final peptide can significantly impact its structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms leading to racemization of this compound?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can produce both the desired L-peptide and the undesired D-diastereomer.[1]
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated this compound by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, leading to racemization. This is more common under strongly basic conditions.
Q3: Besides racemization, what other side reactions can occur with this compound during peptide synthesis?
A3: A significant side reaction to consider is the formation of homoserine lactone . While this is well-documented during final cleavage under acidic conditions (e.g., HF cleavage), the hydroxyl group on the side chain of homoserine can potentially cyclize onto the activated carboxyl group during the coupling step, especially with strong activating agents or prolonged activation times, leading to the formation of a stable γ-lactone.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of D-Homoserine detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, EDC) used alone can lead to high levels of racemization.[3] | Use a coupling reagent known for low racemization: Uronium/aminium salts like HATU or HBTU, or phosphonium salts like PyBOP are generally preferred.[4][5] Add racemization suppressants: If using carbodiimides, always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure.[2] The simultaneous use of HOBt and copper(II) chloride with carbodiimides has been shown to be highly effective in suppressing racemization.[1] |
| Inappropriate Base: Strong bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting oxazolone formation or direct enolization.[6] | Use a weaker or sterically hindered base: N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices to minimize racemization.[6] Use the minimum necessary amount of base. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization. | Maintain a low reaction temperature: Perform the coupling reaction at 0°C or room temperature. Avoid heating unless absolutely necessary for a particularly difficult coupling. | |
| Prolonged Pre-activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization. | Minimize pre-activation time: Add the coupling reagent to the this compound solution immediately before adding the amine component. In-situ activation is often the best approach. | |
| Presence of a byproduct with a mass corresponding to homoserine lactone. | Intramolecular Cyclization: The side-chain hydroxyl group of homoserine can attack the activated carboxyl group. | Choose a milder coupling reagent: Avoid overly reactive coupling agents if lactonization is observed. Protect the side-chain hydroxyl group: If lactonization is a persistent issue, consider protecting the hydroxyl group of homoserine with a suitable protecting group, such as a tert-butyl (tBu) or trityl (Trt) ether, depending on the overall protection strategy of your synthesis. |
| Low coupling efficiency or incomplete reaction. | Steric Hindrance: The peptide sequence may present steric challenges for the coupling reaction. | Use a more powerful coupling reagent: Reagents like HATU are known for their high reactivity and can be effective for difficult couplings.[4] Increase reaction time or temperature cautiously: Monitor for racemization if reaction conditions are intensified. Consider microwave-assisted peptide synthesis: This can enhance coupling efficiency but requires careful optimization to minimize racemization. |
Quantitative Data on Racemization
Disclaimer: The following data is for the coupling of Fmoc-Ser(tBu)-OH and H-Leu-OtBu and should be used as an estimation for the behavior of this compound.
| Coupling Reagent | Base | % D-Isomer (Epimerization) |
| HBTU | DIPEA | Significant Epimerization |
| HATU | DIPEA | Low Epimerization |
| PyBOP | DIPEA | Significant Epimerization |
| DCC/HOBt | - | Low Epimerization |
| DEPBT | DIPEA | Low Epimerization |
| Ynamide (MYMsA) | - | Low Epimerization |
| Ynamide (MYMTsA) | - | Low Epimerization |
Data adapted from a comparative study on Fmoc-Ser(tBu)-OH coupling.[7]
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling of this compound
This protocol is designed to minimize racemization during the coupling of this compound to a resin-bound amine or an amino acid ester.
Materials:
-
This compound
-
Coupling Reagent (e.g., HATU)
-
Racemization Suppressant Additive (if using a carbodiimide, e.g., HOBt)
-
Base (e.g., N-methylmorpholine - NMM)
-
Amine component (e.g., deprotected peptide-resin or amino acid ester)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Amine Component: Ensure the amine component is deprotected and neutralized if it is a salt. For solid-phase synthesis, after deprotection of the resin-bound peptide, wash thoroughly to remove the deprotecting agent and then neutralize with a solution of a suitable base (e.g., 5% DIPEA in DMF) followed by thorough washing.
-
Activation of this compound:
-
In a separate reaction vessel under an inert atmosphere, dissolve this compound (1.5 equivalents relative to the amine component) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.45 equivalents).
-
Add the base (e.g., NMM, 3.0 equivalents).
-
-
Coupling Reaction:
-
Immediately add the activated this compound solution to the vessel containing the amine component.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a suitable method, such as the Kaiser test for solid-phase synthesis (a negative test indicates completion).
-
Work-up:
-
Solid-Phase: After a negative Kaiser test, filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Solution-Phase: Quench the reaction and proceed with standard aqueous work-up and purification procedures.
-
Protocol 2: Chiral HPLC Analysis of this compound Racemization
This protocol provides a general guideline for the analytical determination of the enantiomeric purity of a peptide containing homoserine using chiral HPLC. The conditions are based on methods developed for the closely related Cbz-DL-serine.
Method A: Normal Phase Chromatography
-
Column: CHIRALPAK® IC (or equivalent amylose-based chiral stationary phase)
-
Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 270 nm
-
Sample Preparation: Hydrolyze the peptide under acidic conditions (e.g., 6N HCl at 110°C for 24 hours), then derivatize the resulting homoserine with benzyl chloroformate to obtain Cbz-homoserine for analysis. Alternatively, for a dipeptide, direct analysis may be possible.
Method B: Polar Phase Chromatography
-
Column: CHIRALPAK® ZWIX(+) (or equivalent zwitterionic chiral stationary phase)
-
Mobile Phase: 50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 (v/v/v)
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
-
Sample Preparation: Same as for Method A.
Visualizations
Caption: Factors influencing racemization and mitigation strategies.
Caption: A logical workflow for troubleshooting high racemization.
References
- 1. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. mdpi.com [mdpi.com]
preventing O-acylation side reaction with Cbz-L-Homoserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the prevention of the O-acylation side reaction when working with Cbz-L-Homoserine.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when activating the carboxyl group of this compound for coupling reactions?
A1: The primary side reaction is intramolecular O-acylation, which leads to the formation of a stable five-membered ring structure known as N-Cbz-L-homoserine lactone. This side reaction is competitive with the desired intermolecular N-acylation (peptide bond formation) and can significantly reduce the yield of the target molecule.
Q2: What factors promote the O-acylation (lactonization) of this compound?
A2: Several factors can increase the likelihood of this unwanted side reaction:
-
Activation of the Carboxyl Group: The formation of highly reactive intermediates, such as O-acylisourea esters when using carbodiimides like DCC or EDC, can lead to rapid intramolecular cyclization.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the intramolecular O-acylation.
-
Prolonged Reaction Times: Allowing the activated this compound to remain in solution for extended periods before the addition of the nucleophile (the amine component) provides more opportunity for lactonization.
-
Choice of Base: Strong, non-hindered bases can deprotonate the hydroxyl group of the homoserine side chain, increasing its nucleophilicity and promoting the intramolecular attack on the activated carboxyl group.
Q3: Is it necessary to protect the side-chain hydroxyl group of this compound to prevent O-acylation?
A3: While not always mandatory, protecting the hydroxyl group is the most effective way to completely prevent O-acylation. Common protecting groups for hydroxyl functions in peptide synthesis include tert-butyl (tBu) and trityl (Trt) ethers. The choice of protecting group should be orthogonal to the N-terminal Cbz group, meaning it can be removed without affecting the Cbz group and vice-versa.
Q4: How can I monitor the progress of my reaction and detect the formation of the O-acylated byproduct?
A4: The most effective method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid) can typically separate the starting material (this compound), the desired coupled product, and the N-Cbz-L-homoserine lactone byproduct. Mass spectrometry (LC-MS) can be used to confirm the identity of each peak.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Low yield of the desired coupled product and a significant amount of a major byproduct with a lower retention time on RP-HPLC.
-
Suspected Cause: Formation of N-Cbz-L-homoserine lactone due to intramolecular O-acylation.
-
Troubleshooting Steps:
-
Optimize Coupling Reagent and Additives:
-
If using a carbodiimide like DCC or EDC alone, the formation of the highly reactive O-acylisourea intermediate is likely promoting lactonization.
-
Solution: Incorporate an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form a less reactive, but still efficient, active ester. This active ester is more selective for the desired intermolecular reaction with the amine component. Onium salt-based coupling reagents like HBTU, HATU, or PyBOP, which have HOBt or HOAt moieties incorporated, are generally more efficient and lead to fewer side reactions.[1]
-
-
Control Reaction Temperature:
-
Performing the coupling at room temperature or higher can accelerate the rate of lactonization.
-
Solution: Conduct the reaction at a lower temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature.
-
-
Minimize Pre-activation Time:
-
Allowing the this compound to sit in its activated state for an extended period before the amine component is introduced increases the likelihood of intramolecular cyclization.
-
Solution: Employ an in situ activation protocol. Mix the this compound, the amine component, and the additive (e.g., HOBt) together before adding the coupling reagent (e.g., EDC).
-
-
Evaluate the Base Used:
-
A strong, unhindered base can increase the nucleophilicity of the side-chain hydroxyl group.
-
Solution: Use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in stoichiometric amounts.
-
-
Issue 2: Besides the lactone, other unidentified byproducts are observed.
-
Suspected Cause: O-acylation by another molecule of this compound or the newly formed peptide.
-
Troubleshooting Steps:
-
Re-evaluate Reagent Stoichiometry:
-
An excess of the activated this compound can lead to the acylation of the hydroxyl group of another this compound molecule or the desired product.
-
Solution: Use a stoichiometry of approximately 1:1:1 for the acid, amine, and coupling reagent. A slight excess (1.05-1.1 equivalents) of the coupling reagent and additive can be used to drive the reaction to completion.
-
-
Consider Side-Chain Protection:
-
If optimizing reaction conditions does not sufficiently suppress O-acylation, protecting the hydroxyl group is the most robust solution.
-
Solution: Synthesize this compound(O-tBu) or a similar orthogonally protected derivative. This will definitively prevent any reactions at the side-chain hydroxyl group. The tert-butyl group is stable to the conditions used for Cbz group removal (hydrogenolysis) and can be removed later with strong acid (e.g., TFA).
-
-
Data Presentation
| Strategy | Coupling Reagent | Additive | Base | Temperature | Expected O-Acylation | Expected Yield of Desired Product |
| Standard | EDC / DCC | None | DIPEA | Room Temp | High | Low to Moderate |
| Improved | EDC / DCC | HOBt / Oxyma | DIPEA | 0 °C to Room Temp | Moderate | Moderate to High |
| Recommended | HATU / HBTU | N/A | DIPEA / Collidine | 0 °C to Room Temp | Low | High |
| Most Robust | Any | N/A | Any | Room Temp | None | Very High |
Experimental Protocols
Recommended Protocol for Minimizing O-Acylation during Peptide Coupling of this compound
This protocol utilizes an onium salt coupling reagent and a hindered base at low temperature to favor N-acylation over O-acylation.
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine component (as a free base or hydrochloride salt, 1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: If the amine component is a hydrochloride salt, add a hindered base such as N,N-diisopropylethylamine (DIPEA) (1.0 eq for a mono-hydrochloride salt) dropwise to the stirred solution.
-
Coupling Reagent Addition: Add HATU (1.05 eq) and an additional equivalent of DIPEA (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired peptide.
Visualizations
Caption: Competing reaction pathways for activated this compound.
Caption: Recommended workflow for minimizing O-acylation side reactions.
References
Technical Support Center: Purification of Cbz-L-Homoserine by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Cbz-L-Homoserine by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of solvent properties to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound fails to dissolve completely in the hot solvent. | 1. Insufficient solvent volume. 2. Inappropriate solvent choice. | 1. Add small increments of hot solvent until the solid dissolves. 2. Refer to the Solvent Selection Table and consider a more suitable solvent or solvent mixture. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a high degree. 3. Presence of impurities that lower the melting point. | 1. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature. 2. Reheat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly. 3. Consider a preliminary purification step like a silica plug filtration. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid. 3. Lack of nucleation sites. | 1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of this compound. |
| Crystal formation is very rapid and results in a fine powder. | The solution is too concentrated or cooled too quickly. | Reheat the solution, add a small amount of additional hot solvent to slightly decrease saturation, and allow for slower cooling. |
| The yield of recrystallized product is low. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is not significantly purer than the crude material (e.g., based on melting point or TLC). | 1. The chosen solvent is not effective at excluding the specific impurities present. 2. The cooling was too rapid, trapping impurities within the crystal lattice. | 1. Experiment with a different solvent system. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) may be more effective. 2. Ensure a slow cooling rate to allow for proper crystal lattice formation. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: How can I determine the correct ratio for a mixed solvent system?
A2: Dissolve the crude this compound in a minimal amount of the "good" solvent (the one it is more soluble in, e.g., ethanol or ethyl acetate) at its boiling point. Then, slowly add the "poor" solvent (the one it is less soluble in, e.g., water or hexane) dropwise at the boiling point until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My this compound is a persistent oil. How can I solidify it for recrystallization?
A3: If your crude product is an oil, try trituration. This involves repeatedly "washing" the oil with a solvent in which the this compound is insoluble (e.g., hexane or diethyl ether) while scratching with a spatula. This can often induce solidification. If this fails, dissolving the oil in a suitable solvent and removing it under high vacuum may help to remove residual solvents that inhibit crystallization.
Q4: Is it necessary to use activated charcoal during recrystallization?
A4: Activated charcoal is used to remove colored impurities. If your crude this compound solution has a noticeable color, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Data Presentation
Qualitative Solubility of this compound in Common Recrystallization Solvents
Disclaimer: The following table is based on general principles for structurally similar compounds (Cbz-protected amino acids) in the absence of specific quantitative experimental data for this compound.
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Water | High | Low | Moderate | Often used as an anti-solvent with a more soluble organic solvent like ethanol. |
| Ethanol | High | Moderate | High | A good candidate for a single-solvent recrystallization or as the "good" solvent in a mixed system with water. |
| Ethyl Acetate | Medium | Moderate | High | A common and effective solvent for Cbz-protected amino acids, often used with hexane as an anti-solvent. |
| Hexane | Low | Very Low | Low | Primarily used as an "anti-solvent" or "poor" solvent in a mixed solvent system with a more polar solvent. |
| Dichloromethane | Medium | High | High | Generally not a good choice for recrystallization due to high solubility at all temperatures, but can be used in solvent diffusion setups. |
| Toluene | Low | Low | Moderate to High | Can be a good solvent for recrystallization, but its high boiling point requires careful handling. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a mixed solvent system, a common and effective method for Cbz-protected amino acids.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., Ethanol and Water, or Ethyl Acetate and Hexane)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Heating source (hot plate or heating mantle)
-
Stir bar or boiling chips
-
Filter paper
-
Funnel (short-stemmed or powder funnel)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale preliminary tests or the data table above, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of the boiling solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. This step should be done rapidly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise while keeping the solution at or near its boiling point. Continue adding the "poor" solvent until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the recrystallization solvents to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point of the purified this compound and, if desired, assess its purity by techniques such as TLC, HPLC, or NMR.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for mixed-solvent recrystallization.
optimizing Cbz-L-Homoserine reaction yield and purity
<Technical Support Center: Cbz-L-Homoserine Synthesis >
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of N-Carbobenzyloxy-L-Homoserine (this compound). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to help improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction.[1][2][3][4] This involves reacting L-Homoserine with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[5][6] The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the Cbz-protected amide.[2][3][4]
Q2: What is the optimal pH for the Cbz protection of L-Homoserine?
A2: The optimal pH range for Cbz protection using Cbz-Cl is typically between 8 and 10.[5] A pH below this range can lead to the decomposition of benzyl chloroformate, while a pH that is too high may increase the risk of racemization of the amino acid.[5] Maintaining a stable pH, often with a carbonate buffer, is crucial for high yields.[1][5]
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The main side reactions include:
-
Dipeptide formation: If the pH drops too low, Cbz-Cl can react with the carboxylate group of the amino acid, activating it for coupling with another molecule of L-Homoserine.[1]
-
Racemization: High pH and elevated temperatures can lead to the loss of stereochemical purity.[5]
-
Over-reaction: While less common for homoserine's primary amine, highly reactive conditions could potentially lead to side reactions if other nucleophilic groups are present.
-
Lactone Formation: this compound can cyclize to form N-Cbz-L-homoserine lactone, especially under acidic workup conditions.[7][8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] By comparing the reaction mixture to spots of the starting material (L-Homoserine), you can determine when the starting material has been fully consumed.
Q5: What are the recommended purification techniques for this compound?
A5: The standard purification involves an aqueous workup followed by crystallization. After the reaction, unreacted Cbz-Cl is typically removed by extraction with an organic solvent like ether. The aqueous layer is then acidified to precipitate the this compound product, which can be collected by filtration and recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to achieve high purity.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incorrect pH | Maintain the reaction pH strictly between 8-10 using a buffer (e.g., NaHCO₃/Na₂CO₃) or by carefully adding a base (e.g., 2N NaOH) throughout the reaction.[5] |
| Decomposition of Cbz-Cl | Add benzyl chloroformate (Cbz-Cl) dropwise to the cooled reaction mixture (0-5 °C) to control the exothermic reaction and prevent premature decomposition.[11] |
| Incomplete Reaction | Allow the reaction to stir for a sufficient duration, typically several hours or overnight, even after the addition of Cbz-Cl is complete.[1][6] Monitor via TLC or HPLC to confirm the consumption of starting material. |
| Product Lost During Workup | Ensure the pH is lowered sufficiently (to ~2-3) during the acidification step to fully precipitate the product.[9] Avoid excessive washing, which can dissolve the product. |
Problem 2: Product Purity Issues (e.g., presence of side products)
| Potential Cause | Recommended Solution |
| Racemization (D-enantiomer detected) | Perform the reaction at low temperatures (0-5 °C) to minimize the rate of racemization.[9][11] Avoid excessively high pH or prolonged reaction times.[5] |
| Formation of Dipeptides | Keep the pH consistently above 9 to prevent the activation of the carboxylic acid by Cbz-Cl.[1] |
| Unreacted Starting Material | Use a slight molar excess of Cbz-Cl (e.g., 1.1 equivalents) to ensure the complete conversion of L-Homoserine. Monitor the reaction to completion with TLC/HPLC. |
| Presence of N-Cbz-L-homoserine lactone | During acidic workup, avoid prolonged exposure to strong acid or heat, which can promote intramolecular cyclization.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
L-Homoserine
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Dioxane (or THF) and Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve L-Homoserine (1.0 eq) in an aqueous solution of 2N NaOH or NaHCO₃ (approx. 2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq), either neat or dissolved in a minimal amount of dioxane, dropwise to the stirred, cooled solution.
-
pH Control: Throughout the addition, monitor the pH and maintain it between 9-10 by adding 2N NaOH solution as needed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC indicates the consumption of L-Homoserine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl while cooling in an ice bath. A white precipitate of this compound should form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system like ethyl acetate-hexane to obtain the pure this compound.[9]
Protocol 2: Purity Analysis by HPLC
Objective: To determine the chemical and enantiomeric purity of the synthesized this compound.
A. Chemical Purity (Reversed-Phase HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.[12]
-
Analysis: Calculate purity based on the relative area of the main product peak compared to the total area of all peaks.
B. Enantiomeric Purity (Chiral HPLC):
-
Column: A suitable chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).[13]
-
Mobile Phase: Typically a normal-phase mixture such as n-hexane/2-propanol/trifluoroacetic acid (e.g., 80:20:0.1).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[13]
-
Analysis: Separate and quantify the L- and D-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group.
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenation
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to go to completion. What are the potential causes and how can I resolve this?
Answer: Slow or incomplete catalytic hydrogenation is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2][3][4][5]
-
Solution: Ensure the starting material is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can help drive the reaction to completion.[2][6]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and may decrease over time.[1][6]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially for sterically hindered substrates.[1][3][6]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to have sufficient access to the catalyst's surface.[1][2][3][6]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][3]
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The formation of side products is dependent on the chosen deprotection method and the substrate's functional groups.
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides during catalytic hydrogenation.[1][2]
-
Problem: Acetylation of the deprotected amine when using acetic acid as a solvent during acid-catalyzed deprotection.[2][8]
-
Problem: Formation of N-benzyl side products during catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most widely used method for Cbz deprotection is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst with hydrogen gas.[2] This method is generally clean, efficient, and the byproducts (toluene and carbon dioxide) are easily removed.[2][3]
Q2: How do I choose the best deprotection method for my specific substrate?
The choice of method is dictated by the functional groups present in your molecule.[2]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is typically the preferred method.[2]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Consider non-reductive methods like acid-catalyzed cleavage or nucleophilic cleavage to avoid unwanted side reactions.[2] Catalytic transfer hydrogenation can also offer improved selectivity.[1]
-
For substrates sensitive to strong acids: Avoid using HBr in acetic acid. Milder conditions such as AlCl₃/HFIP, or non-acidic methods like hydrogenation or nucleophilic cleavage, are more suitable.[2]
-
For complex and sensitive molecules, especially in late-stage synthesis: Nucleophilic cleavage with 2-mercaptoethanol is an excellent option due to its high selectivity.[2][9]
Q3: Are there any safety concerns with Cbz deprotection reagents?
Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][11] For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[1] Additionally, catalytic hydrogenation requires the safe handling of hydrogen gas.[1][12]
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[2] | Reduction of other functional groups; catalyst poisoning by sulfur.[2] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[2][3][7] | Can still reduce some sensitive groups.[2] |
| Acidic Cleavage (HBr/HOAc) | HBr in Acetic Acid | Good to High | Effective for substrates that poison catalysts. | Harsh conditions; can cleave other acid-sensitive groups; potential for acetylation side product.[2] |
| Acidic Cleavage (AlCl₃/HFIP) | AlCl₃ in HFIP | High | Milder than HBr/HOAc; good functional group tolerance.[2][9] | HFIP is an expensive solvent.[2] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[2][9] | The thiol reagent has an unpleasant odor.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[7]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[2][13]
-
Hydrogenation: Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[2][7] For more challenging substrates, a pressurized hydrogenation system may be necessary.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[6][7]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Rinse the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]
-
Reaction: Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]
-
Work-up: Upon completion, the product can often be precipitated by the addition of anhydrous ether. The resulting salt is then collected by filtration.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
-
Reaction Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-dimethylacetamide (DMAC), add a base such as potassium phosphate or potassium acetate (e.g., 2-4 equivalents).[1][9]
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).[1][9]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][9]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. tdcommons.org [tdcommons.org]
- 13. benchchem.com [benchchem.com]
stability of Cbz-L-Homoserine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cbz-L-Homoserine in various solvents. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure of this compound, two primary degradation pathways are of concern:
-
Deprotection: The carbobenzyloxy (Cbz) protecting group is susceptible to cleavage under certain conditions, yielding L-Homoserine and byproducts. This is particularly a concern under strongly acidic or reductive environments.
-
Intramolecular Cyclization (Lactonization): The side-chain hydroxyl group of the homoserine moiety can undergo an intramolecular nucleophilic attack on the activated carboxyl group, leading to the formation of this compound lactone. This process can be accelerated by the presence of activating agents (e.g., in peptide coupling reactions) or under certain storage conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of the Cbz protecting group is pH-dependent. Generally, Cbz-protected amines are stable in neutral and mildly acidic or basic aqueous solutions at room temperature. However, they are labile to strong acids and bases, especially at elevated temperatures.
| pH Range | Condition | Stability of Cbz Group |
| < 1 | 100°C | Unstable |
| 1 | Room Temperature | Unstable |
| 4 | Room Temperature | Stable |
| 9 | Room Temperature | Stable |
| > 12 | 100°C | Unstable |
This data is based on the general stability of the Cbz protecting group.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, solutions of this compound should be stored at low temperatures. Based on data for the analogous compound, Boc-D-homoserine, the following storage conditions are recommended for solutions in anhydrous DMSO[1]:
| Storage Temperature | Duration | Recommendation |
| -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
It is crucial to use anhydrous solvents and to store solutions in tightly sealed containers to protect from moisture.
Q4: Can I store this compound solutions in protic solvents like methanol or ethanol?
A4: While this compound may be soluble in protic solvents, long-term storage in these solvents is generally not recommended without specific stability data. Protic solvents can potentially participate in degradation reactions, such as transesterification, although this is less likely than deprotection or lactonization. For short-term use, solutions should be prepared fresh and stored at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side product in a reaction | Degradation of this compound | Verify the purity of the starting material using a suitable analytical method like HPLC. Consider the possibility of lactonization or deprotection under your reaction conditions. |
| Low yield in a peptide coupling reaction | Impurities in this compound or degradation during the reaction | Run a control reaction and analyze the starting material and reaction mixture by HPLC to identify any degradation products. Ensure your reaction conditions are compatible with the Cbz protecting group. |
| Inconsistent experimental results | Instability of this compound stock solution | Prepare fresh stock solutions before use. If using a previously prepared stock, verify its purity. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the solid compound or a solution to a controlled light source (e.g., ICH option 2) for a defined period.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the intact this compound from its degradation products.
Development of a Stability-Indicating HPLC Method
A robust HPLC method should be capable of separating this compound from its potential degradation products, primarily L-Homoserine and this compound lactone.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for the separation of protected amino acids.
-
Detection: UV detection at a wavelength where the Cbz group has strong absorbance (e.g., 254 nm) is appropriate.
-
Method Validation: The method should be validated to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of this compound.
References
Technical Support Center: Cbz-L-Homoserine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Cbz-L-Homoserine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reaction; Suboptimal pH; Degradation of benzyl chloroformate. | - Monitor reaction progress by TLC or HPLC.- Ensure pH is maintained in the optimal range (typically 8-10) for the Cbz protection of amino acids.[1] - Use fresh, high-quality benzyl chloroformate. |
| Presence of a major, less polar byproduct | Formation of this compound lactone through intramolecular cyclization. | - Avoid acidic conditions during workup and purification.- Use mild basic conditions for the reaction.- Purification by column chromatography can separate the lactone from the desired product. |
| Multiple unidentified spots on TLC/HPLC | Presence of multiple impurities from starting materials or side reactions. | - Characterize impurities using LC-MS or NMR.- Refer to the FAQ section on common impurities for identification.- Purify the crude product using column chromatography or recrystallization. |
| Product is an oil or difficult to crystallize | Presence of impurities such as benzyl alcohol or unreacted starting materials. | - Ensure complete removal of benzyl alcohol during the workup (e.g., through aqueous washes).- Optimize purification strategy to remove all soluble impurities. |
| Inconsistent biological assay results | Presence of enantiomeric impurity (Cbz-D-Homoserine). | - Use enantiomerically pure L-Homoserine as a starting material.- Avoid harsh basic conditions that could lead to racemization.[1]- Analyze the enantiomeric purity of the final product using chiral HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as starting material-related, side-reaction byproducts, and process-related impurities. These include:
-
This compound Lactone: Formed via intramolecular cyclization of the product.
-
Unreacted L-Homoserine: Due to incomplete reaction.
-
Benzyl Alcohol: From the hydrolysis of excess benzyl chloroformate.[2][3][4]
-
Dibenzyl Carbonate: A byproduct from the synthesis of benzyl chloroformate.[5]
-
Benzyl Chloride: An impurity often found in benzyl chloroformate.[6]
-
Di-Cbz-L-Homoserine: From the over-reaction of L-Homoserine with benzyl chloroformate.[7]
-
Cbz-D-Homoserine: The enantiomeric impurity.
Q2: How can I minimize the formation of this compound lactone?
A2: The formation of the lactone is favored by acidic conditions and can occur during prolonged reaction times or acidic workup. To minimize its formation, it is recommended to:
-
Maintain a basic pH during the reaction.
-
Keep the reaction temperature low.
-
Use a neutral or slightly basic aqueous workup.
-
Purify the product promptly after the reaction is complete.
Q3: What analytical techniques are recommended for purity analysis of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC/UPLC: To determine the overall purity and quantify known and unknown impurities.
-
Chiral HPLC: To determine the enantiomeric purity.
-
LC-MS: For the identification of impurities by their mass-to-charge ratio.
-
NMR (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
Q4: My benzyl chloroformate appears yellow. Can I still use it?
A4: Yellowing of benzyl chloroformate can indicate decomposition, potentially leading to the formation of impurities like benzyl alcohol and HCl.[3][4][5] While it might still be usable for some applications, for high-purity synthesis, it is advisable to use fresh, colorless benzyl chloroformate or to purify it by distillation under reduced pressure before use.
Q5: How do I remove unreacted L-Homoserine from my final product?
A5: L-Homoserine is significantly more polar than this compound. It can be removed by:
-
Aqueous extraction: During the workup, L-Homoserine will have higher solubility in the aqueous phase, especially at neutral or slightly acidic pH.
-
Column chromatography: The difference in polarity allows for effective separation on silica gel.
-
Recrystallization: Choosing an appropriate solvent system can selectively crystallize the this compound, leaving the more soluble L-Homoserine in the mother liquor.
Summary of Common Impurities
| Impurity | Origin | Typical Analytical Signature |
| This compound Lactone | Side-reaction (intramolecular cyclization) | Less polar spot on TLC/shorter retention time on RP-HPLC compared to the product. Distinctive NMR signals. |
| Unreacted L-Homoserine | Incomplete reaction | Very polar spot on TLC/very early elution on RP-HPLC. |
| Benzyl Alcohol | Hydrolysis of Benzyl Chloroformate | Characteristic signals in ¹H NMR (~4.7 and 7.3 ppm). |
| Dibenzyl Carbonate | Impurity in Benzyl Chloroformate | Can be detected by HPLC and GC-MS. |
| Benzyl Chloride | Impurity in Benzyl Chloroformate | Can be detected by HPLC and GC-MS. |
| Di-Cbz-L-Homoserine | Side-reaction (over-protection) | Higher molecular weight peak in MS, less polar on RP-HPLC. |
| Cbz-D-Homoserine | Enantiomeric impurity in starting material or racemization | Requires chiral HPLC for separation and quantification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the N-protection of L-Homoserine using benzyl chloroformate.
Materials:
-
L-Homoserine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve L-Homoserine in an aqueous solution of sodium bicarbonate (or sodium carbonate) with cooling in an ice bath. The base should be in molar excess to neutralize the HCl generated during the reaction and to deprotonate the amino group of L-homoserine.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate to the cooled solution with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Workup:
-
Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl. The product, this compound, will precipitate out of the solution or can be extracted.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Impurity Formation Pathway
Figure 1. Logical relationship of common impurity formation in this compound synthesis.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. Benzyl chloroformate | 501-53-1 [chemicalbook.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to avoid β-lactone formation from Cbz-L-Homoserine
Welcome to the technical support center for peptide synthesis involving Cbz-L-Homoserine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of β-lactone formation.
Frequently Asked Questions (FAQs)
Q1: What is β-lactone formation from this compound and why is it a problem?
A1: β-Lactone formation is an undesired intramolecular side reaction where the side-chain hydroxyl (-OH) group of this compound attacks its own activated carboxyl group. This cyclization reaction forms a stable, four-membered ring known as a β-lactone. This is a significant problem in peptide synthesis because it consumes the starting material and terminates the peptide chain extension, leading to low yields of the desired peptide and complicating the purification process.
Q2: What reaction conditions promote this unwanted cyclization?
A2: The cyclization is primarily promoted during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation.[1] Conditions and reagents that facilitate this include:
-
Carbodiimide Reagents: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, making it highly susceptible to nucleophilic attack by the internal hydroxyl group.[1][2]
-
Mitsunobu Reaction Conditions: While not typically used for peptide coupling, the Mitsunobu reaction (using reagents like DEAD and PPh₃) is a classic method for intentionally converting β-hydroxy acids into β-lactones by activating the hydroxyl group, demonstrating the inherent tendency of this system to cyclize.[3][4][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the intramolecular cyclization side reaction.
Q3: What is the most effective strategy to prevent β-lactone formation?
A3: The most robust and effective strategy to prevent β-lactone formation is to temporarily block the side-chain hydroxyl group with a protecting group.[6] This prevents the hydroxyl group from acting as an internal nucleophile during the carboxyl activation and coupling steps. The use of protecting groups is a fundamental concept in peptide synthesis to avoid a variety of side reactions.[6]
Q4: Which protecting groups are recommended for the homoserine side-chain hydroxyl?
A4: The choice of protecting group must be compatible with the N-terminal Cbz group and other conditions in your synthesis. For hydroxyl groups in serine, threonine, and their analogs, common protecting groups are ethers, which are more stable than esters.[7][8] Recommended options include:
-
Benzyl (Bzl) ether: This is a common choice in Boc-based chemistry and is compatible with the Cbz group.[9][10] It is typically removed under strong acidic conditions or by catalytic hydrogenation.
-
tert-Butyl (tBu) ether: This is the standard hydroxyl protection in Fmoc-based synthesis.[9][10] It is stable to the basic conditions used for Fmoc removal and the mild hydrogenation conditions that can cleave a Cbz group, making it an excellent "orthogonal" choice. It is removed with strong acids like trifluoroacetic acid (TFA).
Q5: Can I avoid using a protecting group? What are the alternative strategies?
A5: While protection is the most reliable method, you can minimize β-lactone formation without a protecting group by carefully optimizing the coupling conditions. These strategies aim to favor the intermolecular peptide bond formation over the intramolecular cyclization:
-
Use Uronium/Aminium Reagents: Reagents like HATU, HBTU, or PyBOP can achieve high coupling rates with fewer side reactions compared to carbodiimides.[2]
-
Perform Couplings at Low Temperatures: Reducing the reaction temperature (e.g., to 0 °C or -15 °C) is a common strategy to decrease the rate of side reactions.[2]
-
Use Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimides is strongly recommended to enhance reactivity and suppress side reactions.[2]
-
Control Reagent Stoichiometry and Addition: Using a minimal excess of the coupling reagent and ensuring the amine component is present to react with the activated acid immediately can help favor the desired reaction.
Q6: How can I detect β-lactone formation in my reaction mixture?
A6: You can detect the formation of the this compound-β-lactone byproduct using standard analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. The β-lactone will have a molecular weight corresponding to the loss of a water molecule (H₂O, mass = 18.015 Da) from the starting this compound. Look for a peak at [M-18].
-
High-Performance Liquid Chromatography (HPLC): The β-lactone is more nonpolar than the starting carboxylic acid and will likely have a different retention time on a reverse-phase column.
-
Infrared (IR) Spectroscopy: If isolated, the β-lactone will show a characteristic carbonyl (C=O) stretching frequency for a strained four-membered ring, typically around 1820-1850 cm⁻¹.
Troubleshooting Guide
Problem: Low yield of desired peptide; a major byproduct is detected by Mass Spectrometry with a mass corresponding to [M-18] of the this compound starting material.
Probable Cause: Intramolecular cyclization of this compound to form the corresponding β-lactone.
Corrective Strategies
| Strategy | Methodology | Advantages | Disadvantages |
| 1. Protect Side-Chain Hydroxyl | Introduce a protecting group, such as a Benzyl (Bzl) or tert-Butyl (tBu) ether, on the homoserine side chain prior to the coupling reaction. | The most reliable and effective method to completely prevent cyclization.[6] | Adds two steps to the synthesis (protection and deprotection). |
| 2. Optimize Coupling Reagents | Switch from carbodiimide reagents (EDC, DCC) to uronium/aminium-based reagents like HATU or HBTU. | Higher reactivity and speed, often with lower rates of side reactions.[2][11] | Higher cost compared to carbodiimides.[11] |
| 3. Lower Reaction Temperature | Perform the coupling reaction at a reduced temperature, such as 0 °C or -15 °C. | Simple to implement; can significantly reduce the rate of the side reaction.[2] | May slow down the desired coupling reaction, potentially requiring longer reaction times. |
| 4. Use Coupling Additives | If using a carbodiimide (e.g., EDC), ensure an additive like HOBt or Oxyma is included in the reaction. | Enhances coupling efficiency and can suppress side reactions.[2] | Does not completely eliminate the risk of cyclization. |
Key Experimental Protocols
Protocol 1: Protection of this compound Side Chain with Benzyl Ether
This protocol describes the formation of Cbz-L-Hse(Bzl)-OH.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a suspension of NaH (2.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford Cbz-L-Hse(Bzl)-OH.
Protocol 2: Optimized Peptide Coupling of Unprotected this compound at Low Temperature
This protocol uses EDC/HOBt for coupling and aims to minimize lactone formation by controlling temperature.[12]
Materials:
-
Resin with N-terminal free amine
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide with the deprotected N-terminus in DMF.
-
In a separate flask, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (2.0 eq.) to the cooled solution and allow it to pre-activate for 5 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Add DIEA (4.0 eq.) and agitate the reaction mixture, maintaining the temperature at 0 °C for at least 2 hours before allowing it to slowly warm to room temperature.
-
Monitor the reaction for completion using a Kaiser test.[13] If the test is positive (blue), the coupling is incomplete and may need to be repeated.
-
Once complete, filter and wash the resin thoroughly with DMF, DCM, and methanol.
Visualizations
Caption: Competing reaction pathways during carboxyl activation.
Caption: Decision tree for addressing β-lactone formation.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cbz-L-Homoserine Solubility for Reactions
Welcome to the technical support center for Cbz-L-Homoserine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The solubility of this compound, like other protected amino acids, is influenced by several factors. Poor solubility can be attributed to the physicochemical properties of the molecule, which contains both a polar carboxyl group and a relatively non-polar benzyloxycarbonyl (Cbz) protecting group. The specific solvent, temperature, and the presence of other reagents can all impact its ability to dissolve. In many cases, aggregation through hydrogen bonding can also reduce solubility.[1][2][3]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For protected amino acids, polar aprotic solvents are often a good starting point. Solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are commonly used in peptide synthesis and can be effective for dissolving this compound.[1][4] For reactions where these solvents are not suitable, other options like mixtures of dichloromethane (DCM) and DMF have been reported to be effective for difficult couplings.[4]
Q3: Can I heat the mixture to improve solubility?
A3: Yes, gently heating the solution can often improve the solubility of this compound.[1] However, it is crucial to do so with caution to avoid potential degradation of the compound or other reagents in your reaction mixture. It is recommended to heat the solution gradually while monitoring for dissolution and any signs of decomposition.
Q4: Is sonication a viable method to aid dissolution?
A4: Sonication is another effective technique to help dissolve this compound.[1] The high-frequency sound waves can help break up solid aggregates and promote solvation. This method is generally considered gentle and can be used in conjunction with warming.
Q5: How does pH affect the solubility of this compound?
A5: The pH of the solution can significantly impact the solubility of amino acids and their derivatives.[1][2][5] this compound has a free carboxylic acid group, which can be deprotonated at basic pH to form a more soluble carboxylate salt. Therefore, for aqueous or protic solvent systems, adjusting the pH to be slightly basic might improve solubility. However, the stability of the Cbz group under strongly basic conditions should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| This compound is poorly soluble in a non-polar aprotic solvent (e.g., DCM, THF). | The polarity of the solvent is too low to effectively solvate the polar functional groups of the molecule. | - Try a more polar aprotic solvent such as DMF, NMP, or DMSO.[4] - Use a solvent mixture, for instance, DCM/DMF.[4] - Consider adding a small amount of a solubilizing co-solvent. |
| The compound precipitates out of solution when the reaction is cooled. | The solubility is highly temperature-dependent, and the concentration is near the saturation point at room temperature. | - Maintain the reaction at a slightly elevated temperature. - Use a larger volume of solvent to create a more dilute solution. - If possible, switch to a solvent in which the compound has higher solubility at lower temperatures. |
| Even in polar aprotic solvents, solubility is limited. | Intermolecular hydrogen bonding is leading to aggregation. | - Gently warm the mixture while stirring.[1] - Use sonication to break up aggregates.[1] - Consider the use of chaotropic agents like guanidinium chloride in specific applications, though this may interfere with many reaction types.[6][7] |
| The reaction seems to be incomplete or proceeding slowly. | Poor solubility of this compound is limiting its availability to react with other reagents. | - Address the solubility issue using the suggestions above to ensure a homogeneous reaction mixture. - If using a biphasic system, consider the use of a phase-transfer catalyst. |
Solubility Data
Quantitative solubility data for this compound is not extensively available in the literature. However, data for structurally related compounds can provide useful estimations for solvent selection.
| Compound | Solvent | Solubility | Conditions | Source(s) |
| Boc-L-Homoserine | DMSO | ≥ 2.5 mg/mL | - | [8] |
| Boc-L-Homoserine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution | [8][9] |
| Boc-L-Homoserine | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution | [8] |
| Boc-L-Homoserine | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [8] |
| N-Cbz-L-Serine | Acetone | High | Temperature dependent | [10] |
| N-Cbz-L-Serine | Isopropanol | Moderate | Temperature dependent | [10] |
| N-Cbz-L-Serine | Water | Very Low | Temperature dependent | [10] |
Disclaimer: This data is for related compounds and should be used as a guideline. The solubility of this compound may vary. Experimental determination of solubility in your specific system is recommended.
Experimental Protocols
Protocol for Improving Solubility of this compound for a Reaction
-
Solvent Selection: Begin with a polar aprotic solvent such as DMF, NMP, or DMSO, as these are generally effective for protected amino acids.[4]
-
Initial Dissolution Attempt: Add the desired amount of this compound to the selected solvent at room temperature and stir vigorously.
-
Gentle Heating: If the compound does not fully dissolve, warm the mixture gently. A water bath with a temperature of 40-50°C is a good starting point. Continue to stir and visually inspect for dissolution. Be cautious not to exceed the thermal stability of your reactants.
-
Sonication: If solids persist, place the reaction vessel in a sonicator bath for 5-10 minute intervals.[1] This can be alternated with gentle warming.
-
Solvent Mixture: If solubility is still an issue, consider preparing a solvent mixture. For instance, if your reaction is compatible with chlorinated solvents, a mixture of DCM and DMF can be effective.[4]
-
pH Adjustment (for protic solvents): In cases where a protic solvent is used, and the reaction conditions allow, a slight increase in pH through the addition of a non-nucleophilic organic base may improve solubility by deprotonating the carboxylic acid.[5] This should be done cautiously, considering the stability of all components.
-
Final Observation: Once the this compound is dissolved, ensure the solution is homogeneous before adding other reagents. If the solution is heated for dissolution, consider if it will remain in solution upon cooling to the reaction temperature.
Visual Workflow
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Collection - Solubility and Hansen Solubility Parameters of NâBenzyloxycarbonylâlâserine in 12 Monosolvents from 283.15 to 323.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
side reactions of Cbz-L-Homoserine with coupling reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cbz-L-Homoserine in peptide synthesis. The focus is on identifying and mitigating common side reactions associated with various coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of when coupling this compound?
A1: The most significant side reaction is the intramolecular cyclization of the this compound to form this compound lactone, a stable γ-butyrolactone.[1] This occurs when the carboxyl group is activated by the coupling reagent, making it susceptible to nucleophilic attack by the side-chain hydroxyl group. This intramolecular reaction competes with the desired intermolecular reaction with the amine component.
Q2: Which factors influence the rate of lactone formation?
A2: Several factors can influence the extent of lactone formation:
-
Coupling Reagent: The choice of coupling reagent and its activation mechanism plays a crucial role. Reagents that form highly reactive intermediates can accelerate both the desired coupling and the undesired lactonization.
-
Base: The type and amount of tertiary amine base used can affect the rate of side reactions. Stronger or excess base can promote lactonization.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of side product formation, including lactonization.[2]
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rates.
Q3: Are there other common side reactions to consider?
A3: Yes, besides lactonization, you should be aware of general side reactions common in peptide synthesis:
-
Racemization: Loss of stereochemical integrity at the α-carbon can occur, especially with highly activating coupling reagents. The addition of racemization suppressants like HOBt or HOAt is crucial.[3][4]
-
N-acylurea Formation: This is a common side reaction with carbodiimide reagents (e.g., DCC, EDC), where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive.[2]
-
Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the free N-terminal amine of the peptide chain, leading to chain termination. This is more problematic if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[3][5]
Troubleshooting Guide: Side Reactions with this compound
This guide addresses specific issues you might encounter during the coupling of this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired peptide and presence of a major byproduct with a mass corresponding to this compound lactone. | Intramolecular cyclization (lactonization) is outcompeting the desired peptide bond formation. | 1. Optimize Coupling Reagent: Switch to a phosphonium-based reagent like PyBOP, which is known for rapid coupling and can favor the intermolecular reaction.[4][6] 2. Control Stoichiometry: Use a minimal excess of the coupling reagent and this compound. 3. Pre-activation: For some reagents like HATU, a short pre-activation time of the carboxylic acid before adding the amine component can be beneficial. However, prolonged pre-activation can increase lactonization.[7] 4. Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of lactonization.[2] |
| Presence of a diastereomeric impurity in the final product. | Racemization of the this compound during activation. | 1. Use Additives: Always include a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in your coupling reaction, especially with carbodiimide or uronium salt reagents.[3][4] 2. Choice of Base: Use a weaker tertiary amine base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like diisopropylethylamine (DIEA). 3. Reagent Choice: Phosphonium reagents like PyBOP generally result in lower levels of racemization compared to some uronium salts.[8] |
| Incomplete reaction and presence of unreacted amine component. | The activated this compound is being consumed by side reactions before it can couple to the amine. | 1. Optimize Reagent Choice: Use a highly efficient coupling reagent like HATU or COMU to ensure rapid peptide bond formation.[2][4] 2. Order of Addition: For uronium reagents, pre-activate the this compound with the coupling reagent and base for a very short period (1-2 minutes) before adding the amine component. This can minimize the time the activated species is available for side reactions.[7] |
| Presence of a byproduct with a mass corresponding to the addition of the coupling reagent to the N-terminus. | Guanidinylation of the N-terminal amine by a uronium or aminium salt coupling reagent (e.g., HATU, HBTU). | 1. Avoid Excess Reagent: Use a stoichiometric amount or only a slight excess of the coupling reagent. 2. Pre-activation: A brief pre-activation of the carboxylic acid can help consume the coupling reagent before it has a chance to react with the peptide's N-terminus.[7] 3. Switch Reagent Class: Phosphonium-based reagents like PyBOP do not cause guanidinylation.[2] |
| Difficult to remove byproduct after coupling with a carbodiimide (e.g., DCC). | Formation of insoluble dicyclohexylurea (DCU). | 1. Use a Soluble Carbodiimide: Switch to diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or a water-soluble carbodiimide like EDC if your purification method involves aqueous extraction.[4] |
Quantitative Data Summary
| Coupling Reagent | Typical Yield (Desired Peptide) | Racemization Risk | Key Advantages & Disadvantages for Homoserine Coupling |
| HATU | >90%[9] | Very Low[9] | Advantages: High reactivity and speed, effective for hindered couplings.[9] Disadvantages: Higher cost, potential for guanidinylation side reaction.[5][9] |
| HBTU | >90%[9] | Low[9] | Advantages: Good balance of reactivity and cost.[9] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[9] |
| PyBOP | High[9] | Low[9] | Advantages: Efficient and rapid reactions, byproducts are less hazardous than those from BOP, does not cause guanidinylation.[2][4][9] |
| EDC/HOBt | 70-90%[9] | Low to Moderate[9] | Advantages: Cost-effective, water-soluble byproducts are easily removed.[9] Disadvantages: Generally lower reactivity, risk of O-acylisourea rearrangement leading to N-acylurea.[2][9] |
| DCC/HOBt | Good to High[9] | Low to Moderate[9] | Advantages: Classic, cost-effective method. Disadvantages: Insoluble DCU byproduct can complicate purification.[2][4] |
Experimental Protocols
Protocol 1: Minimized Lactonization Coupling using PyBOP
This protocol is designed to minimize lactone formation by using a phosphonium salt reagent known for rapid and efficient coupling.
-
Preparation: In a reaction vessel, dissolve the amine component (1.0 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Amino Acid Solution: In a separate vial, dissolve this compound (1.2 eq) and PyBOP (1.2 eq) in the same solvent.
-
Base Addition: Add a suitable tertiary amine base, such as N,N-diisopropylethylamine (DIEA) (2.4 eq) or N-methylmorpholine (NMM), to the this compound/PyBOP solution and mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Immediately add the activated this compound solution to the amine component.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using a suitable technique (e.g., TLC or LC-MS). The reaction is often complete within 1-2 hours.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification to isolate the desired peptide.
Protocol 2: Carbodiimide Coupling with Racemization Suppression (EDC/HOBt)
This protocol is a cost-effective method that incorporates an additive to reduce the risk of racemization.
-
Preparation: In a reaction vessel, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in a suitable solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Carbodiimide Addition: Add EDC (1.2 eq) to the cooled solution and stir for a few minutes for pre-activation.
-
Amine Addition: Add the amine component (1.0 eq) to the reaction mixture.
-
Coupling Reaction: Allow the reaction to proceed, slowly warming to room temperature over several hours.
-
Reaction Monitoring: Monitor the reaction for completion.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove the water-soluble urea byproduct and excess reagents.[4]
Visualizing Workflows and Mechanisms
Lactonization Side Reaction Workflow
Caption: Competing pathways in this compound coupling.
General Mechanism for Carbodiimide Side Reactions
Caption: Carbodiimide activation and N-acylurea side reaction.
Uronium Salt Guanidinylation Side Reaction
Caption: Guanidinylation side reaction with uronium salts.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. peptide.com [peptide.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
optimizing fermentation conditions for L-homoserine production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing L-homoserine fermentation conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during L-homoserine fermentation experiments.
| Problem ID | Question | Possible Causes | Recommended Solutions |
| LH-T01 | Why is the L-homoserine yield low despite good cell growth? | Feedback Inhibition: High intracellular levels of L-homoserine or its derivatives can inhibit key enzymes like aspartokinase.[1] Precursor Limitation: Insufficient supply of precursors such as oxaloacetate and L-aspartate can limit production.[1] Cofactor Imbalance: An inadequate supply of NADPH, which is required for L-homoserine biosynthesis, can create a bottleneck.[1] | - Use mutant strains with feedback-resistant enzymes (e.g., mutated thrA, metL, lysC).[1] - Overexpress genes involved in precursor synthesis (e.g., ppc for phosphoenolpyruvate carboxylase).[1] - Engineer central carbon metabolism to direct more flux towards oxaloacetate.[1] - Overexpress genes that enhance NADPH regeneration (e.g., pntAB encoding a transhydrogenase).[1] |
| LH-T02 | What causes slow or inhibited cell growth during fermentation? | L-homoserine Toxicity: High concentrations of L-homoserine in the culture medium can be toxic to the host cells.[1] Nutrient Limitation: Depletion of essential nutrients like carbon or nitrogen sources in the medium.[1] Byproduct Accumulation: Formation of inhibitory byproducts such as acetate can negatively affect cell growth.[1][2] | - Enhance the expression of L-homoserine exporters (e.g., rhtA, rhtB, eamA) to reduce intracellular accumulation.[1] - Implement a fed-batch strategy with a well-designed feeding profile to maintain optimal nutrient levels.[1] - Control the glucose feeding rate to avoid overflow metabolism and acetate formation.[1][2] |
| LH-T03 | How can the formation of byproducts like L-threonine, L-methionine, and L-lysine be minimized? | Competing Metabolic Pathways: Carbon flux may be diverted to competing pathways, leading to the synthesis of other amino acids.[1][2] L-homoserine is a direct precursor to L-threonine and L-methionine.[2] The L-lysine synthesis pathway competes for the common precursor, aspartate-semialdehyde.[2] | - Knock out or downregulate genes in competing biosynthetic pathways (e.g., thrB for threonine synthesis, metA for methionine synthesis, and lysA for lysine synthesis).[1][2][3] - Maintain adequate dissolved oxygen levels through optimized agitation and aeration strategies.[1] |
| LH-T04 | What leads to inconsistent fermentation performance between batches? | Inoculum Quality: Variability in the age, density, or metabolic state of the seed culture.[1] Medium Preparation: Inconsistencies in the composition of the fermentation medium.[1] Parameter Control: Fluctuations in critical fermentation parameters like pH, temperature, or dissolved oxygen.[1] | - Standardize the inoculum preparation protocol to ensure a consistent physiological state of the cells.[1] - Implement strict quality control for all raw materials and ensure precise media preparation.[1] - Calibrate sensors regularly and ensure tight control of all critical fermentation parameters.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the typical host organisms used for large-scale L-homoserine production?
A1: The most commonly used microorganisms for industrial L-homoserine production are genetically engineered strains of Escherichia coli and Corynebacterium glutamicum.[1] E. coli is often favored for its rapid growth and well-established genetic tools, while C. glutamicum is known for its robustness and high tolerance to amino acids.[1][4]
Q2: How can feedback inhibition of the L-homoserine biosynthetic pathway be overcome?
A2: Feedback inhibition can be addressed by mutating key regulatory enzymes to make them resistant to inhibition by L-homoserine and its derivatives.[1] For instance, mutations in the thrA, metL, and lysC genes, which encode different isoforms of aspartokinase, can relieve these inhibitory effects.[1]
Q3: What are the key fermentation parameters to monitor and control for optimal L-homoserine production?
A3: Critical fermentation parameters include pH, temperature, dissolved oxygen (DO), and substrate concentration.[1] The optimal setpoints for these parameters are strain-dependent.[1] Generally, for E. coli, a temperature of 37°C and a pH of 7.0-7.2 are maintained.[5]
Q4: What is the role of a fed-batch strategy in L-homoserine fermentation?
A4: A fed-batch strategy is essential for achieving high cell densities and high product titers.[1][5] It allows for the controlled feeding of nutrients, which prevents the accumulation of inhibitory byproducts like acetate that can result from overflow metabolism and helps to prolong the production phase.[2][5]
Q5: Why is dissolved oxygen (DO) a critical parameter?
A5: Dissolved oxygen is a critical parameter as L-homoserine production is typically an aerobic process.[1] Insufficient DO can lead to the formation of anaerobic byproducts and limit cell growth and productivity.[1] Conversely, excessively high DO levels can cause oxidative stress to the cells.[1] Therefore, maintaining DO at an optimal level, often through a cascaded control of agitation and aeration, is crucial for efficient fermentation.[1]
Data Presentation
Table 1: Comparison of L-homoserine Production in Engineered E. coli Strains under Fed-Batch Fermentation.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) |
| HS33/pACYC-pycP458S-thrAG433R-lysC | Multiplex metabolic network design | 37.57 | 0.31 | ~0.35 |
| LJL12 | Engineered central metabolic pathways | 35.8 | - | 0.82 |
| HOM-14 | Dynamic attenuation of degradation pathway, improved NADPH, enhanced efflux | 84.1 | 0.50 | 1.96 |
Data synthesized from multiple sources for comparison.[1][6][7]
Table 2: Comparison of L-homoserine Production in Engineered C. glutamicum Strains under Fed-Batch Fermentation.
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) |
| Engineered C. glutamicum | Optimized co-utilization of mixed sugars | 93.1 | 0.41 | 1.29 |
| R240I/pXTuf-Cgl2344 | Mutation of homoserine kinase, optimized efflux | 78.3 | 0.28 | - |
| Engineered C. glutamicum | Acetate feeding strategy | 58.63 | - | - |
Data synthesized from a comparative table in a search result.[1]
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation Protocol for L-homoserine Production in E. coli
This protocol provides a general framework. Specific parameters such as media composition, feeding rates, and induction strategies should be optimized for the specific strain and process.[1]
1. Inoculum Preparation:
-
Inoculate a single colony of the L-homoserine producing E. coli strain into a 50 mL falcon tube containing 10 mL of seed medium (e.g., LB broth with appropriate antibiotics).[1]
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.[1]
-
Transfer the seed culture to a 1 L shake flask containing 200 mL of the same medium and incubate under the same conditions until the OD600 reaches 4-6.[1]
2. Bioreactor Setup and Batch Phase:
-
Prepare a 5 L bioreactor with 3 L of batch fermentation medium. The medium should contain a defined amount of glucose (e.g., 20 g/L), a nitrogen source (e.g., ammonia), phosphate, and essential minerals and trace elements.[1]
-
Sterilize the bioreactor and medium. After cooling, aseptically inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.5-1.0.[5]
-
Set the temperature to 37°C and maintain the pH at 7.0-7.2 by automatic addition of 25% ammonium hydroxide.[5]
-
Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rates.
3. Fed-Batch Phase:
-
Once the initial glucose in the batch medium is depleted, initiate the feeding of a concentrated glucose solution (e.g., 500-600 g/L).[5]
-
The feeding rate can be controlled to maintain a low residual glucose concentration, often using a DO-stat or a pre-determined exponential feeding profile.[5]
4. Monitoring and Sampling:
-
Continuously monitor pH, DO, temperature, and off-gas composition.[5]
-
Take samples periodically to measure OD600, residual glucose, and L-homoserine concentration using HPLC.[5]
5. Duration:
-
Continue the fermentation for 48-108 hours, or until L-homoserine production ceases to increase.[5][8]
Visualizations
Caption: L-Homoserine biosynthesis pathway and key metabolic engineering targets.
Caption: A logical workflow for troubleshooting common L-homoserine fermentation issues.
Caption: General experimental workflow for fed-batch fermentation of L-homoserine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Increasing L-homoserine production in Escherichia coli by engineering the central metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplex Design of the Metabolic Network for Production of l-Homoserine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
addressing feedback inhibition in L-homoserine biosynthesis
Welcome to the technical support center for addressing feedback inhibition in L-homoserine biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while working to overcome feedback inhibition in the L-homoserine pathway.
| Problem | Possible Cause | Suggested Solution |
| Low or no L-homoserine production despite overexpression of pathway genes. | Feedback inhibition of key enzymes: Wild-type aspartate kinase (AK), homoserine dehydrogenase (HSD), and/or homoserine kinase (HSK) are being inhibited by the end products (e.g., L-threonine, L-lysine).[1][2] | 1. Introduce feedback-resistant enzyme variants: Use site-directed mutagenesis to create mutations in the allosteric or active sites of AK, HSD, and HSK that reduce their sensitivity to inhibitor binding.[1][3] 2. Screen for resistant mutants: Establish a high-throughput screening (HTS) method based on resistance to toxic amino acid analogs (e.g., α-amino-β-hydroxyvaleric acid for threonine) to identify successful mutants.[4] 3. Overexpress known feedback-resistant alleles: Utilize previously characterized mutant genes, such as homr, which encodes a feedback-resistant homoserine dehydrogenase.[1] |
| Engineered strain shows initial L-homoserine production, but the titer plateaus quickly. | Accumulation of inhibitory intermediates or end products: Even with feedback-resistant enzymes, high intracellular concentrations of L-threonine or other amino acids can still negatively impact cell growth and pathway flux.[1] Limited precursor supply: The carbon flux towards L-aspartate, the initial precursor, may be insufficient. | 1. Enhance product efflux: Overexpress transporter proteins (e.g., RhtA, RhtC, YeaS in E. coli) to export L-homoserine and other amino acids out of the cell, thereby reducing intracellular concentrations.[1] 2. Block competing metabolic pathways: Delete or downregulate genes involved in pathways that divert precursors away from L-homoserine, such as the pathways for L-lysine, L-methionine, L-isoleucine, and glycine biosynthesis.[1][5] 3. Increase NADPH availability: The biosynthesis of L-homoserine is NADPH-dependent. Overexpressing genes in the pentose phosphate pathway or other NADPH-generating pathways can improve production.[5] |
| Site-directed mutagenesis results in an enzyme with significantly reduced or no activity. | Mutation affects substrate binding or protein folding: The introduced mutation, intended to block inhibitor binding, has also negatively impacted the enzyme's catalytic function or structural integrity.[1] | 1. Rational design based on structural analysis: Before mutagenesis, analyze the crystal structure of the target enzyme to identify residues in the allosteric site that are not critical for substrate binding or catalysis.[1][3] 2. Semi-rational design with saturation mutagenesis: Instead of a single point mutation, perform saturation mutagenesis on a few selected residues at the inhibitor binding site to create a library of mutants with varying properties.[3] 3. Perform enzyme kinetic analysis: Characterize the kinetic parameters (Km, Vmax, kcat) of your mutant enzyme to understand how the mutation has affected its catalytic efficiency. |
| Difficulty in screening for feedback-resistant mutants of homoserine kinase (HSK). | Competitive inhibition mechanism: L-threonine is a competitive inhibitor of HSK, meaning it binds to the active site. Mutations that block threonine binding are also likely to block the binding of the substrate, L-homoserine, leading to inactive enzymes.[1][6] | 1. Focus on steric hindrance: Introduce mutations with bulkier side chains at the periphery of the active site to sterically hinder the binding of the smaller inhibitor (L-threonine) while still allowing the larger substrate (L-homoserine) to bind.[1][6] 2. Structure-guided engineering: Use the crystal structure of HSK in complex with L-homoserine and L-threonine to identify residues where a single amino acid substitution could create a more selective active site.[1][6] |
Frequently Asked Questions (FAQs)
Q1: Which enzymes are the primary targets for addressing feedback inhibition in L-homoserine biosynthesis?
A1: The three key enzymes that are regulated by feedback inhibition in the L-homoserine biosynthetic pathway are:
-
Aspartate Kinase (AK) : This is the first and often rate-limiting enzyme in the pathway. In many bacteria, like E. coli and Corynebacterium glutamicum, there are multiple isoforms of AK, each inhibited by different end products of the aspartate family of amino acids. For instance, in E. coli, AKI is inhibited by L-threonine, and AKIII is inhibited by L-lysine.[7][5] In C. glutamicum, AK is concertedly inhibited by both L-lysine and L-threonine.[8]
-
Homoserine Dehydrogenase (HSD) : This enzyme catalyzes the reduction of aspartate-β-semialdehyde to L-homoserine. It is typically subject to allosteric feedback inhibition by L-threonine and, in some organisms, L-isoleucine.[2][3][9]
-
Homoserine Kinase (HSK) : This enzyme phosphorylates L-homoserine, committing it to the L-threonine and L-methionine biosynthetic branches. HSK is often competitively inhibited by L-threonine.[1][10][11]
Q2: What are the common molecular strategies to engineer feedback-resistant enzymes?
A2: The most common and effective strategy is site-directed mutagenesis to alter the amino acid sequence of the enzyme.[1][3] This can be approached in two main ways:
-
Rational Design: This approach relies on the known three-dimensional structure of the enzyme. Researchers identify the allosteric binding site of the inhibitor and introduce specific point mutations to amino acid residues that are crucial for inhibitor binding but not for the enzyme's catalytic activity.[3]
-
Semi-rational Design and Directed Evolution: When structural information is limited, or rational design is unsuccessful, a semi-rational approach can be used. This involves selecting potential "hot spots" for mutation based on sequence conservation and then using techniques like saturation mutagenesis to create a library of mutants.[3] This library is then subjected to a high-throughput screening process to identify variants with the desired feedback resistance and high activity.
Q3: How does the mechanism of inhibition (allosteric vs. competitive) affect the strategy for engineering resistance?
A3: The mechanism of inhibition is a critical factor in designing a successful engineering strategy:
-
Allosteric Inhibition (e.g., HSD and AK): Inhibitors bind to a site distinct from the active site, causing a conformational change that reduces enzyme activity. To overcome this, mutations are introduced in the allosteric site to prevent or reduce inhibitor binding without affecting the active site's function.[2][3]
-
Competitive Inhibition (e.g., HSK): The inhibitor directly competes with the substrate for binding to the active site.[1] This makes engineering resistance more challenging, as mutations that block inhibitor binding can also prevent substrate binding.[1] A successful strategy often involves introducing subtle changes, such as steric hindrance, that selectively disadvantage the binding of the inhibitor over the substrate.[1][6]
Quantitative Data on Engineered Enzymes
The following tables summarize the kinetic properties and performance of wild-type and engineered enzymes from the L-homoserine biosynthesis pathway.
Table 1: Comparison of Wild-Type and Mutant Homoserine Dehydrogenase (HSD) from Corynebacterium glutamicum
| Enzyme | Specific Activity (U/mg) | % Residual Activity (with 10 mM L-Threonine) | % Residual Activity (with 25 mM L-Isoleucine) |
| Wild-Type CgHSD | 105 ± 14 | < 10% | < 20% |
| G378E Mutant | Not Reported | ~53% (with 50 mM L-threonine) | Not Reported |
| I397V Mutant | >150 | > 90% | > 90% |
| A384D Mutant | >150 | > 90% | > 90% |
Data sourced from scientific literature.[3][12]
Table 2: Kinetic Parameters of Wild-Type and Mutant Homoserine Kinase (ThrB) from Corynebacterium glutamicum
| Enzyme | Km for L-homoserine (mM) | Ki for L-threonine (mM) |
| Wild-Type CglThrB | 0.3 | Not Reported |
| A20G Mutant | 0.6 | Increased ~5-fold vs WT |
Data derived from studies on overcoming competitive feedback inhibition.[1]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Target Enzyme
This protocol provides a general workflow for creating specific point mutations in your gene of interest.
-
Template Plasmid Preparation: Isolate and purify the plasmid DNA containing the wild-type gene (e.g., thrA, hom, or thrB) that you wish to mutate.
-
Primer Design: Design a pair of complementary mutagenic primers. These primers should contain the desired mutation and be flanked by 10-15 bases on each side that are complementary to the template DNA.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template DNA Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI). This will selectively digest the methylated parental template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the digested PCR product into a suitable E. coli host strain (e.g., DH5α or BL21).
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic medium. Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Homoserine Dehydrogenase (HSD) Activity Assay
This spectrophotometric assay measures the activity of HSD by monitoring the reduction of NADP⁺ to NADPH.[13][14]
-
Assay Buffer Preparation: Prepare a suitable buffer, for example, 20 mM PBS at pH 6.0.[13][15]
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Control: Prepare a blank cuvette containing the reaction mixture without the enzyme to measure any background absorbance changes.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the purified HSD enzyme solution to the sample cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.
-
Activity Calculation: One unit of HSD activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions. Calculate the specific activity in U/mg of protein.
Visualizations
Caption: L-Homoserine biosynthesis pathway and its feedback regulation.
Caption: Workflow for site-directed mutagenesis.
Caption: Troubleshooting logic for low L-homoserine production.
References
- 1. Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening [frontiersin.org]
- 3. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of concerted inhibition of alpha2beta2-type hetero-oligomeric aspartate kinase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Homoserine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
Characterization of Cbz-L-Homoserine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in ensuring the quality and success of peptide synthesis and drug discovery endeavors. This guide provides a comparative overview of the characterization of Cbz-L-Homoserine using ¹H NMR spectroscopy, alongside alternative analytical techniques, supported by predictive data and detailed experimental protocols.
¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of proton signals, researchers can confirm the identity and purity of this compound.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons (C₆H₅) | 7.30 - 7.40 | Multiplet | |
| Benzylic Protons (CH₂) | ~5.10 | Singlet | |
| α-CH | 4.20 - 4.30 | Multiplet | |
| γ-CH₂ | 3.60 - 3.70 | Multiplet | |
| β-CH₂ | 1.90 - 2.10 | Multiplet | |
| NH Proton | 5.50 - 5.70 | Doublet | |
| OH Proton | Variable | Broad Singlet | |
| COOH Proton | > 10.0 | Broad Singlet |
Note: The chemical shifts of NH, OH, and COOH protons can vary significantly depending on the solvent, concentration, and temperature.
Comparison with Alternative Characterization Methods
To provide a comprehensive analysis, it is essential to employ complementary techniques. The following table compares ¹H NMR with ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) for the characterization of this compound.
| Technique | Information Provided | Predicted Data for this compound |
| ¹³C NMR | Number and type of carbon atoms. | Aromatic Carbons: 127-136 ppm; C=O (Carbamate): ~156 ppm; C=O (Carboxylic Acid): >170 ppm; Benzylic Carbon: ~67 ppm; α-Carbon: ~55 ppm; γ-Carbon: ~58 ppm; β-Carbon: ~35 ppm. |
| Mass Spectrometry (ESI-MS) | Molecular weight and fragmentation pattern. | [M+H]⁺: m/z 254.10; [M+Na]⁺: m/z 276.08. Fragmentation may show loss of the benzyl group (m/z 91) and decarboxylation. |
| FTIR | Presence of functional groups. | N-H Stretch: ~3300 cm⁻¹; O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad); C=O Stretch (Carbamate): ~1690 cm⁻¹; C=O Stretch (Carboxylic Acid): ~1710 cm⁻¹; Aromatic C=C Stretch: ~1600, 1495 cm⁻¹. |
Experimental Protocols
¹H NMR Spectroscopy of a Small Molecule
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts of labile protons.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that covers all expected proton signals, and a relaxation delay that allows for full relaxation of the protons between scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a protected amino acid like this compound.
A Comparative Guide to the Mass Spectrometry Analysis of Cbz-L-Homoserine and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the accurate characterization of protected amino acids is paramount. Carbobenzyloxy (Cbz)-L-Homoserine, a key building block, and its common alternatives, tert-Butoxycarbonyl (Boc)-L-Homoserine and 9-Fluorenylmethyloxycarbonyl (Fmoc)-L-Homoserine, require robust analytical methods for their identification and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose, offering high sensitivity and structural elucidation capabilities.
This guide provides a comparative overview of the mass spectrometry analysis of Cbz-L-Homoserine and its Boc and Fmoc-protected counterparts. It includes detailed experimental protocols, predicted fragmentation patterns, and quantitative data to aid in method development and data interpretation.
Performance Comparison of N-Protected L-Homoserine Derivatives
The choice of an N-terminal protecting group not only dictates the strategy for peptide synthesis but also influences the behavior of the protected amino acid in the mass spectrometer. The chemical nature of the Cbz, Boc, and Fmoc groups affects their ionization efficiency and fragmentation pathways.
| Parameter | This compound | Boc-L-Homoserine | Fmoc-L-Homoserine |
| Molecular Formula | C₁₂H₁₅NO₅ | C₉H₁₇NO₅ | C₁₉H₁₉NO₅ |
| Monoisotopic Mass | 253.0950 g/mol | 219.1107 g/mol | 341.1263 g/mol |
| Primary Ionization Adducts (Positive ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Key Fragmentation Characteristic | Loss of benzyl group (91 Da) and/or benzyloxycarbonyl group (135 Da) | Loss of tert-butyl group (57 Da) or isobutylene (56 Da), and/or Boc group (101 Da) | Characteristic fragment at m/z 179 (fluorenyl cation) |
| Ionization Efficiency | Moderate | Generally good | Good, can be enhanced by the aromatic fluorenyl group |
Experimental Protocols
The following are generalized yet detailed protocols for the analysis of this compound and its alternatives by LC-MS/MS. These should be optimized for the specific instrumentation used.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound, Boc-L-Homoserine, and Fmoc-L-Homoserine in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10-30 eV (to be optimized for each compound) |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Range (MS1) | m/z 100-500 |
| Scan Range (MS/MS) | m/z 50-400 |
Predicted Fragmentation Patterns and Data
The following tables summarize the predicted precursor and major fragment ions for each compound. These values are crucial for setting up targeted MS/MS experiments and for interpreting the resulting spectra.
This compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 254.1023 | Protonated molecule |
| [M+Na]⁺ | 276.0842 | Sodium adduct |
| [M+K]⁺ | 292.0582 | Potassium adduct |
| Fragment 1 | 163.0601 | [M+H - C₇H₇O]⁺ (Loss of benzyloxy radical) |
| Fragment 2 | 108.0444 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| Fragment 3 | 91.0542 | [C₇H₇]⁺ (Tropylium cation) |
Boc-L-Homoserine
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 220.1180 | Protonated molecule |
| [M+Na]⁺ | 242.0999 | Sodium adduct |
| [M+K]⁺ | 258.0739 | Potassium adduct |
| Fragment 1 | 164.0917 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| Fragment 2 | 120.0655 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |
| Fragment 3 | 57.0704 | [C₄H₉]⁺ (tert-Butyl cation) |
Fmoc-L-Homoserine
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 342.1336 | Protonated molecule |
| [M+Na]⁺ | 364.1155 | Sodium adduct |
| [M+K]⁺ | 380.0895 | Potassium adduct |
| Fragment 1 | 179.0855 | [C₁₄H₁₁]⁺ (Fluorenylmethyl cation) |
| Fragment 2 | 165.0699 | [C₁₃H₉]⁺ (Fluorenyl cation) |
| Fragment 3 | 120.0655 | [M+H - C₁₅H₁₁O₂]⁺ (Loss of Fmoc group) |
Visualizing Experimental Workflows and Fragmentation
To further clarify the analytical process and the structural basis of the mass spectral data, the following diagrams are provided.
Caption: A generalized workflow for the analysis of N-protected amino acids using LC-MS/MS.
Caption: Key predicted fragmentation pathways for protonated this compound.
Caption: Characteristic fragment ions derived from the Cbz, Boc, and Fmoc protecting groups.
A Comparative Guide to HPLC Methods for the Purity Assessment of Cbz-L-Homoserine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Cbz-L-Homoserine, a protected amino acid, is a key building block in the synthesis of various peptides and pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of such compounds, capable of separating the main component from process-related impurities, degradation products, and enantiomeric impurities.
This guide provides an objective comparison of different HPLC-based methods for the comprehensive purity assessment of this compound. We will delve into reversed-phase, chiral, and advanced hyphenated techniques, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific purity attribute being assessed. For this compound, a comprehensive analysis involves evaluating chemical purity (presence of by-products or degradation products) and enantiomeric purity (presence of the D-enantiomer).
Table 1: Comparison of HPLC Methods for this compound Purity Assessment
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Chiral HPLC | Method 3: LC-MS/MS |
| Primary Application | Chemical Purity (Process & Degradation Impurities) | Enantiomeric Purity (D-isomer) | High-Sensitivity Quantification & Impurity ID |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) | Chiral Stationary Phase (CSP), e.g., Cellulose-based | C18 (e.g., <3 µm, 2.1 x 100 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | Hexane/Isopropanol with 0.1% TFA (isocratic) | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Detection | UV at 214 nm and 254 nm | UV at 254 nm | Mass Spectrometry (MS/MS) |
| Typical Retention Time | 10-15 min | 15-25 min | 5-10 min |
| Resolution (Rs) | > 2.0 for specified impurities | > 1.5 for enantiomers | N/A (based on m/z) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | < 0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.15% | < 0.005% |
| Key Advantages | Robust, versatile for a wide range of impurities. | Directly separates enantiomers. | Highest sensitivity and specificity; structural info. |
| Limitations | Does not separate enantiomers. | May not resolve all chemical impurities. | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols are based on established methods for similar N-protected amino acids and serve as a strong starting point for method development and validation.
Method 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential process-related impurities (e.g., L-Homoserine, benzyl alcohol) and degradation products (e.g., this compound lactone).
-
HPLC System: A standard HPLC system with a gradient pump and UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm (for peptide bonds) and 254 nm (for the Cbz group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Method 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for quantifying the amount of the unwanted Cbz-D-Homoserine enantiomer. A normal-phase approach is often effective for chiral separations of protected amino acids.
-
HPLC System: A standard HPLC system with an isocratic pump and UV detector.
-
Column: Chiral stationary phase (CSP) column, for instance, a cellulose-based column like Lux Cellulose-1 (5 µm, 4.6 mm I.D. x 250 mm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 3: LC-MS/MS for High-Sensitivity Analysis
For trace-level impurity identification and quantification, a more sensitive method like LC-MS/MS is recommended. This is particularly useful for identifying unknown impurities and for stability studies where degradation products may be present at very low levels.
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: C18 reversed-phase column suitable for UHPLC (e.g., sub-2 µm particle size, 2.1 mm I.D. x 100 mm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for identification of unknowns.
Workflow and Logical Relationships
A systematic approach is essential when developing and implementing HPLC methods for purity assessment. The following diagram illustrates a general workflow.
A Comparative Guide to Cbz-L-Homoserine and Boc-L-Homoserine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthetic strategy. L-Homoserine, a non-proteinogenic amino acid, and its derivatives are of significant interest for introducing unique structural and functional properties into peptides. This guide provides an objective comparison of two of the most common N-α-protecting groups for L-Homoserine: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This comparison is supported by established chemical principles and outlines key performance differences, potential side reactions, and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences Between Cbz and Boc Protection
The fundamental difference between Cbz-L-Homoserine and Boc-L-Homoserine lies in the chemical nature of their N-α-protecting groups and, consequently, the conditions required for their removal. The Cbz group is typically cleaved by catalytic hydrogenolysis, while the Boc group is labile to acid.[1] This distinction forms the basis of their orthogonality and dictates their suitability for different synthetic strategies, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[2]
| Feature | This compound | Boc-L-Homoserine |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidic (e.g., Trifluoroacetic Acid - TFA)[1] |
| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS)[3] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. |
| Key Advantages | Stable to acidic and basic conditions; useful in fragment condensation. | Well-suited for automated SPPS; generally high coupling efficiency. |
| Potential Side Reactions | Incomplete removal; catalyst poisoning by sulfur-containing residues. | Lactonization of the homoserine side chain under acidic conditions; tert-butylation of sensitive residues.[4] |
Data Presentation: A Quantitative Comparison
While direct, head-to-head quantitative data for the performance of this compound versus Boc-L-Homoserine in every aspect of peptide synthesis is not extensively documented in single studies, the following tables summarize expected performance based on the well-established properties of the Cbz and Boc protecting groups and the reactivity of homoserine.
Table 1: Physicochemical Properties
| Property | This compound | Boc-L-Homoserine |
| Molecular Formula | C₁₂H₁₅NO₅ | C₉H₁₇NO₅ |
| Molecular Weight | 253.25 g/mol | 219.23 g/mol [5] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility in DMSO | Expected to be soluble | 50 mg/mL (may require sonication)[5] |
| Solubility in DCM | Moderate | Good |
| Solubility in DMF | Good | Good |
Table 2: Performance in Peptide Synthesis
| Parameter | This compound | Boc-L-Homoserine |
| Typical Coupling Yield | High in solution-phase; can be lower in SPPS due to potential solubility issues of larger protected peptides. | Generally high (>99%) in automated SPPS with standard coupling reagents. |
| Deprotection Time | Variable (minutes to hours) depending on catalyst, pressure, and substrate. | 15-30 minutes with 25-50% TFA in DCM.[4] |
| Racemization Potential | Generally low, especially in solution-phase synthesis. | Can be a concern with certain coupling reagents and amino acids, but generally well-controlled with modern methods. |
| Risk of Homoserine Lactonization | Low during deprotection; can occur under strongly acidic conditions if used in conjunction with acid-labile side-chain protecting groups. | Moderate to high, particularly during repeated TFA deprotection cycles and strong acid cleavage (e.g., HF) from the resin.[4] |
Mandatory Visualization
Experimental Workflow for Comparing this compound and Boc-L-Homoserine in SPPS
Caption: Comparative workflow for evaluating Cbz- and Boc-L-Homoserine in SPPS.
Side Reaction: Homoserine Lactonization in Boc-SPPS
Caption: Acid-catalyzed lactonization of homoserine during Boc deprotection.
Experimental Protocols
The following protocols provide a framework for the comparative evaluation of this compound and Boc-L-Homoserine in a typical peptide synthesis workflow.
Protocol 1: Comparison of Coupling Efficiency in SPPS
Objective: To compare the coupling efficiency of this compound and Boc-L-Homoserine to a resin-bound amino acid.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-L-Homoserine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell two equal portions of Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat both resin portions with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc group. Wash thoroughly with DMF and DCM.
-
Coupling Reaction (Parallel Synthesis):
-
Vial A (Cbz): Prepare a pre-activated solution of this compound (4 eq), DIC (4 eq), and OxymaPure (4 eq) in DMF. Add to one resin portion and shake at room temperature.
-
Vial B (Boc): Prepare a pre-activated solution of Boc-L-Homoserine (4 eq), DIC (4 eq), and OxymaPure (4 eq) in DMF. Add to the second resin portion and shake at room temperature.
-
-
Monitoring: After 2 hours, take a small sample of resin from each vial, wash thoroughly, and perform a Kaiser test to assess the presence of free amines. A negative Kaiser test (colorless) indicates complete coupling.
-
Analysis: If the Kaiser test is positive, continue coupling and re-test at intervals. Record the time required for complete coupling for each derivative.
Protocol 2: Comparison of Deprotection and Lactonization
Objective: To compare the deprotection efficiency and the extent of homoserine lactonization for Cbz- and Boc-protected homoserine at the N-terminus of a short peptide.
Materials:
-
Peptide-resin with the sequence H-Gly-Leu-Ala-Homoserine-Resin (prepared separately)
-
For Boc Deprotection: 50% TFA in DCM, Triisopropylsilane (TIS)
-
For Cbz Deprotection: 10% Palladium on carbon (Pd/C), Methanol, Hydrogen source (balloon or Parr apparatus)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
-
HPLC-MS system
Procedure:
-
Boc-Homoserine Peptide Deprotection:
-
Swell the Boc-Hse-Gly-Leu-Ala-Resin in DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM.
-
Cleave a small portion of the peptide from the resin using the cleavage cocktail.
-
Precipitate the cleaved peptide with cold diethyl ether, dry, and analyze by HPLC-MS to quantify the desired peptide and the lactonized side product.
-
-
Cbz-Homoserine Peptide Deprotection:
-
Swell the Cbz-Hse-Gly-Leu-Ala-Resin in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere until TLC or LC-MS analysis of a cleaved sample shows complete deprotection.
-
Filter the catalyst and wash the resin.
-
Cleave the peptide from the resin using the cleavage cocktail.
-
Precipitate, dry, and analyze the cleaved peptide by HPLC-MS to quantify the desired deprotected peptide.
-
Discussion and Recommendations
The choice between this compound and Boc-L-Homoserine is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide.
Choose Boc-L-Homoserine for:
-
Automated Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy is well-established for automated synthesizers, and Boc-L-Homoserine is compatible with these workflows.[6]
-
Peptides without Acid-Sensitive Residues: If the peptide sequence does not contain other functional groups that are highly sensitive to repeated acid treatment, Boc-L-Homoserine is a convenient choice.
Be cautious with Boc-L-Homoserine regarding:
-
Homoserine Lactonization: The acidic conditions required for Boc deprotection, and especially for final cleavage with strong acids like HF, can promote the formation of homoserine lactone.[4] This side reaction can be minimized by using milder cleavage cocktails and carefully controlling deprotection times.
-
tert-Butylation: The tert-butyl cation generated during deprotection can lead to side reactions with nucleophilic residues like tryptophan and methionine. The use of scavengers such as TIS is essential to mitigate this.
Choose this compound for:
-
Solution-Phase Synthesis and Fragment Condensation: The Cbz group is a workhorse in solution-phase synthesis due to its stability under a wide range of conditions.
-
Orthogonal Protection Schemes: When a protecting group is needed that is stable to both the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection, the Cbz group is an excellent option.
-
Minimizing Lactonization during Deprotection: The neutral conditions of catalytic hydrogenolysis for Cbz removal do not promote lactonization of the homoserine side chain.
Be cautious with this compound regarding:
-
Compatibility with SPPS: While not impossible, the use of catalytic hydrogenolysis on a solid support can be less convenient than flow-through acid or base deprotection.
-
Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids like cysteine or methionine, the palladium catalyst can be poisoned, leading to incomplete deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Cbz-L-Homoserine vs. Fmoc-L-Homoserine: A Comparative Guide to Protecting Group Efficiency in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective, data-driven comparison of two common Nα-protecting groups for L-homoserine: the classic Carboxybenzyl (Cbz or Z) group and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) group. This analysis focuses on their respective efficiencies, stability, and impact on peptide purity, particularly in the context of Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.
At a Glance: Key Differences and Applications
The primary distinction between Cbz and Fmoc lies in their deprotection chemistry, which dictates their application in different peptide synthesis strategies. Fmoc, with its base-labile nature, is the cornerstone of modern automated SPPS, favoring milder overall conditions. In contrast, Cbz, which requires hydrogenolysis or strong acids for removal, is more traditionally associated with solution-phase synthesis.
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons in a single synthetic context are scarce due to their use in different primary methodologies, we can infer performance from typical yields and purities achieved in their respective applications.
| Parameter | Cbz-L-Homoserine | Fmoc-L-Homoserine | Rationale & Remarks |
| Primary Synthesis Method | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Cbz is not typically used in modern automated SPPS due to harsh deprotection conditions. |
| Typical Coupling Yield | 85-95% (in solution)[1] | >99% per cycle (in SPPS)[1] | Fmoc-SPPS is optimized for high repetitive yields, crucial for the synthesis of long peptides. |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[1][2] | Mild base (e.g., 20% piperidine in DMF)[1][2] | The mild deprotection of Fmoc is a key advantage, preserving acid-sensitive functionalities. |
| Risk of Homoserine Lactonization | Higher risk with strong acid deprotection | Lower risk | Acidic conditions can promote the intramolecular cyclization of homoserine to form a stable lactone, a significant side reaction. The basic conditions for Fmoc removal are less conducive to this. |
| Orthogonality | Orthogonal to Boc and Fmoc groups[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[1] | This orthogonality is fundamental to complex peptide synthesis strategies. |
| Crude Peptide Purity (Typical) | Variable, dependent on purification after each step | Generally high, with impurities mainly being deletion or truncated sequences | The efficiency of SPPS often leads to a higher purity of the crude product before final purification. |
Logical Workflow for Protecting Group Selection
The choice between Cbz and Fmoc for L-homoserine is fundamentally tied to the overall synthetic strategy. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a protecting group for L-homoserine based on the synthetic strategy.
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide synthesis. Below are representative protocols for the use of Fmoc-L-Homoserine in SPPS and this compound in a solution-phase coupling.
Protocol 1: Fmoc-L-Homoserine Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-L-Homoserine onto a resin-bound peptide chain.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-L-Homoserine (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
- Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a qualitative method, such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
- The resin is now ready for the next deprotection and coupling cycle.
Resin [label="Peptide-Resin\n(Fmoc-protected)", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Wash1 [label="Wash\n(DMF)", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"];
Coupling [label="Couple\nFmoc-L-Homoserine\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Wash2 [label="Wash\n(DMF/DCM)", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"];
NextCycle [label="Next Cycle or\nFinal Cleavage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Resin -> Deprotection;
Deprotection -> Wash1;
Wash1 -> Coupling;
Coupling -> Wash2;
Wash2 -> NextCycle;
Wash2 -> Deprotection [style=dashed, label="Repeat"];
}
Caption: Standard workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 2: this compound Coupling in Solution-Phase Synthesis
This protocol describes a typical coupling of this compound to an amino acid ester in solution.
1. Activation of this compound:
- Dissolve this compound (1 equivalent) and a coupling agent such as N-hydroxysuccinimide (HOSu, 1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
- Add a carbodiimide coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), at 0°C.
- Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-3 hours.
- Filter off the dicyclohexylurea (DCU) byproduct.
2. Coupling Reaction:
- To the filtrate containing the activated this compound-OSu ester, add the amino component (e.g., H-Gly-OMe·HCl, 1 equivalent) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM) to neutralize the hydrochloride salt.
- Stir the reaction at room temperature overnight.
3. Work-up and Purification:
- Monitor the reaction by thin-layer chromatography (TLC).
- Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
- Wash the organic layer successively with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude dipeptide by column chromatography or recrystallization.
Conclusion
For modern peptide synthesis, particularly for longer peptides or those requiring automation, Fmoc-L-Homoserine is the superior choice . Its use within the Fmoc-SPPS framework offers high efficiency, milder reaction conditions that minimize side reactions like lactonization, and compatibility with a vast library of orthogonal side-chain protecting groups.
This compound remains a viable and valuable protecting group for solution-phase synthesis , especially for the preparation of smaller peptide fragments. Its stability to both acidic and basic conditions allows for orthogonal protection schemes in complex, multi-step syntheses. However, its deprotection conditions are generally harsher and less compatible with the requirements of solid-phase synthesis. The choice between these two protecting groups is therefore not merely a matter of efficiency but is intrinsically linked to the overall synthetic strategy employed by the researcher.
References
A Comparative Guide to Analytical Techniques for Identifying Cbz-L-Homoserine Byproducts
For researchers, scientists, and drug development professionals working with Cbz-L-Homoserine, ensuring the purity of this key building block is paramount for the successful synthesis of peptides and other therapeutics. The manufacturing process of this compound can introduce various byproducts, which, if left unidentified and unquantified, can compromise the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of common analytical techniques used to identify and characterize these byproducts, supported by detailed experimental protocols and data presentation.
Potential Byproducts of this compound Synthesis and Degradation
The synthesis of this compound typically involves the reaction of L-Homoserine with benzyl chloroformate under basic conditions.[1] Potential byproducts can arise from side reactions of the starting materials, reagents, or degradation of the product itself.
Synthesis-Related Byproducts:
-
Unreacted Starting Materials: Residual L-Homoserine and benzyl chloroformate.
-
Reagent-Related Impurities:
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Dibenzyl Carbonate: Results from the reaction of benzyl chloroformate with benzyl alcohol.
-
-
Over-alkylation Products: Formation of N,N-di-Cbz-L-Homoserine is a possibility, though less common under controlled conditions.
-
Racemization Products: The basic conditions used for the Cbz protection can potentially lead to the formation of Cbz-D-Homoserine.[2]
-
Intramolecular Cyclization: this compound can undergo intramolecular cyclization to form this compound lactone.[3]
Degradation-Related Byproducts:
-
Hydrolysis Products: Under acidic or basic conditions, the carbamate bond can be cleaved to yield L-Homoserine, benzyl alcohol, and carbon dioxide.
-
Oxidative Degradation Products: Exposure to oxidative conditions may lead to various oxidized forms of the molecule.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the effective identification and quantification of this compound byproducts. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Detectable Byproducts | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Chromophoric byproducts (e.g., dibenzyl carbonate, benzyl alcohol). | Typically in the low µg/mL range. | Robust, reproducible, and widely available. Excellent for quantification of known impurities with a UV chromophore. | Not all byproducts have a significant UV chromophore (e.g., L-Homoserine). Co-elution can be an issue. Does not provide structural information for unknown impurities. |
| LC-MS | Separation by HPLC coupled with mass detection, providing mass-to-charge ratio (m/z) of analytes. | A wide range of byproducts, including those without a UV chromophore. | High sensitivity, often in the ng/mL to pg/mL range. | Provides molecular weight information, aiding in the identification of unknown impurities. High specificity and sensitivity. | Quantification can be more complex than HPLC-UV. Ion suppression effects can impact accuracy. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | All byproducts present in sufficient concentration. | Relatively low sensitivity, typically requiring concentrations in the high µg/mL to mg/mL range. | The definitive method for structural elucidation of unknown byproducts. Can provide quantitative information without the need for reference standards (qNMR). | Lower throughput compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound and the detection of UV-active byproducts.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition (80:20 Mobile Phase A:B) to a concentration of 1 mg/mL.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general LC-MS method for the identification of both known and unknown byproducts.
Instrumentation:
-
LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: (Similar to HPLC method, adjusted for the shorter column)
-
-
MS Conditions:
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Mass Range: m/z 50-1000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the ¹H NMR analysis of this compound to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard for quantification (e.g., dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of the deuterated solvent.
-
For quantitative analysis (qNMR), add a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 5 seconds for quantitative measurements.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and any observed impurities.
-
Calculate the mole percent of impurities by comparing their integral values to that of the main compound or the internal standard.
-
Visualizations
Caption: Experimental workflow for byproduct analysis.
Caption: Potential byproduct formation pathways.
References
Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Cbz-L-Homoserine Analogues
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and advancing chemical and pharmaceutical research. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing a definitive atomic-level view of a molecule's solid-state conformation.
This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of small molecules. As a case study, we will focus on N-(Benzyloxycarbonyl)-L-alanine (Cbz-L-alanine), a close structural analogue of Cbz-L-Homoserine. Although a detailed crystal structure for this compound is not publicly available, the analysis of Cbz-L-alanine provides a robust framework for understanding the strengths and limitations of each technique.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key performance indicators for X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule structure validation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal (typically 0.1-0.5 mm) | Soluble sample (mg quantities) in a deuterated solvent | Small sample amount (µg to ng), soluble or directly ionizable |
| Data Output | Electron density map, crystallographic information file (CIF) | 1D and 2D spectra (e.g., ¹H, ¹³C, COSY, HSQC) | Mass spectrum showing mass-to-charge ratios |
| Key Advantage | Unambiguous determination of absolute and relative stereochemistry | Provides structural information in the solution state, which can be more biologically relevant | High sensitivity and ability to determine elemental composition |
| Limitation | Requires the growth of suitable single crystals, which can be challenging | Can be difficult to determine the absolute configuration of stereocenters | Does not provide direct information on 3D structure or stereochemistry |
In-Depth Analysis: A Case Study of Cbz-L-Alanine
To illustrate the practical application of these techniques, we will examine the data for N-(Benzyloxycarbonyl)-L-alanine.
Single-Crystal X-ray Crystallography: The Definitive Structure
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the single-crystal X-ray diffraction of a small organic molecule like a Cbz-protected amino acid is as follows:
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution. For carbobenzoxy-L-alanyl-β-alanine, colorless prisms were obtained from an ethanol solution.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Crystallographic Data for Carbobenzoxy-L-alanyl-β-alanine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 17.02 Å, b = 15.60 Å, c = 5.91 Å |
| Molecules per Unit Cell (Z) | 4 |
This data provides the fundamental lattice parameters and symmetry of the crystal, which are the first steps in determining the precise three-dimensional arrangement of the atoms.
Experimental Workflow for Single-Crystal X-ray Crystallography
X-ray crystallography workflow.
Spectroscopic Alternatives for Structural Characterization
NMR and mass spectrometry provide complementary data that, when used together, can build a comprehensive picture of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in a molecule when it is in solution.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to establish the molecular structure.
¹H and ¹³C NMR Data for N-Cbz-L-alanine in CDCl₃
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| CH₃ | 1.43 | doublet | 3H | Alanine CH₃ |
| α-CH | 4.38 | quartet | 1H | Alanine α-CH |
| CH₂ | 5.11 | singlet | 2H | Benzyl CH₂ |
| NH | 5.39 | broad singlet | 1H | Amide NH |
| Ar-H | 7.27-7.34 | multiplet | 5H | Phenyl H |
| COOH | ~11 | broad singlet | 1H | Carboxylic acid H |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| CH₃ | 18.49 | Alanine CH₃ |
| α-CH | 49.59 | Alanine α-CH |
| CH₂ | 67.27 | Benzyl CH₂ |
| Ar-C | 128.28, 128.39, 128.68 | Phenyl CH |
| Ar-C (ipso) | 136.16 | Phenyl C |
| C=O (urethane) | 155.98 | Urethane C=O |
| C=O (acid) | 177.78 | Carboxylic acid C=O |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical mass to confirm the molecular formula.
Mass Spectrometry Data for N-Cbz-L-alanine
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Theoretical Monoisotopic Mass | 223.0844 g/mol |
| Observed [M+H]⁺ (ESI-MS) | ~224.0917 m/z |
| Observed [M-H]⁻ (ESI-MS) | ~222.0772 m/z |
Conclusion: An Integrated Approach to Structural Validation
While single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for small molecules like this compound and its analogues, it is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques such as NMR and mass spectrometry are indispensable tools that provide complementary and crucial information about the molecule's connectivity and composition, particularly in the solution phase. For drug development professionals and researchers, a comprehensive structural validation strategy should ideally integrate data from all three techniques to build a complete and unambiguous understanding of the molecule of interest. This integrated approach ensures a solid foundation for further research and development activities.
A Comparative Guide to Coupling Reagents for Cbz-L-Homoserine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction success. The choice of reagent directly impacts yield, purity, and the potential for side reactions, particularly when working with amino acids containing functionalized side chains such as Cbz-L-Homoserine. This guide provides an objective comparison of three commonly used coupling reagents—HATU, HBTU, and EDC/HOBt—for the coupling of this compound, with a focus on their performance, potential side reactions, and detailed experimental protocols.
While direct, peer-reviewed comparative studies on this compound with these specific reagents are limited, the data presented herein is a composite of reported yields for structurally similar Cbz-protected amino acids and general knowledge from the field of peptide chemistry.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is paramount for maximizing the yield and purity of the desired peptide. Onium salt-based reagents like HATU and HBTU are generally considered more reactive and efficient than carbodiimide-based methods like EDC/HOBt, especially for sterically hindered or sensitive amino acids.
| Coupling Reagent | Typical Yield | Reaction Time | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >95% | 15-60 min | Very Low | Advantages: High reactivity and speed, low racemization rates, effective for sterically hindered couplings.[1][2] Disadvantages: Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | 90-95% | 30-120 min | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids. Can also cause guanidinylation if used in excess.[2] |
| EDC/HOBt | 75-90% | 1-4 hours | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts (with EDC) are easily removed.[3] Disadvantages: Generally lower reactivity, longer reaction times, and a higher risk of side reactions such as N-acylurea formation.[4] |
Signaling Pathways and Experimental Workflows
A general understanding of the peptide coupling process is essential for troubleshooting and optimization. The following diagrams illustrate the activation of the carboxylic acid by the different coupling reagents and the subsequent aminolysis to form the peptide bond.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of Cbz-L-Homoserine
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like N-α-Carbobenzoxy-L-homoserine (Cbz-L-Homoserine) is paramount. The presence of the undesired D-enantiomer can have profound implications for the efficacy, safety, and regulatory approval of synthesized peptides and pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, supported by experimental protocols and data to inform method selection.
Comparison of Analytical Methods
The enantiomeric purity of this compound is most commonly assessed using three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, sample preparation, and instrumentation requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC-MS) | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile, derivatized enantiomers on a chiral capillary column, often coupled with mass spectrometry for detection. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct, quantifiable signals in the NMR spectrum. |
| Sample Prep | Minimal; direct injection of a solution is often possible. | Derivatization is required to increase volatility (e.g., esterification followed by acylation). | Simple mixing of the sample with a chiral solvating agent in an NMR tube. |
| Sensitivity | High (LOD can be ≤0.05%). | Very High (LOQ can be as low as 0.1%). | Moderate (typically requires >1% of the minor enantiomer for accurate quantification). |
| Racemization Risk | Low, as analyses are typically performed at ambient temperature. | Moderate, risk of racemization during derivatization steps which may require heating. | Low, as no harsh chemical modifications are needed. |
| Instrumentation | HPLC system with a chiral column and UV or MS detector. | GC system with a chiral column and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-field NMR spectrometer. |
| Key Advantage | Direct analysis of the protected amino acid without derivatization. | High resolution and sensitivity, especially with MS detection. | Rapid, non-destructive, and provides structural information. |
| Key Disadvantage | Chiral columns can be expensive and have specific mobile phase requirements. | Requires derivatization, which can be time-consuming and introduce errors. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols & Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For N-Cbz protected amino acids, polysaccharide-based and zwitterionic CSPs have shown excellent results.
Illustrative Data for a Closely Related Compound (N-Cbz-DL-Serine)
The following data, obtained for the enantiomeric separation of N-Cbz-DL-Serine, serves as a strong proxy for the expected performance with Cbz-DL-Homoserine due to their structural similarity.
| Parameter | Method 1: Zwitterionic CSP | Method 2: Polysaccharide CSP |
| Column | CHIRALPAK® ZWIX(+) | CHIRALPAK® IC |
| Dimensions | 150 x 3mm, 3µm | 250 x 4.6mm, 5µm |
| Mobile Phase | 50mM formic acid + 25mM diethylamine in methanol/acetonitrile/water (49/49/2) | n-hexane/2-propanol/trifluoroacetic acid (80/20/0.1) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | ELSD | UV at 270 nm |
| Retention Time 1 | 2.49 min | 10.23 min |
| Retention Time 2 | 3.00 min | 15.71 min |
| Separation Factor (α) | 1.69 | 1.76 |
| Resolution (Rs) | 4.38 | 6.91 |
| Data sourced from application notes by Chiral Technologies for N-Cbz-DL-Serine and is presented for illustrative purposes.[1] |
Detailed Experimental Protocol (Method 2)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase (n-hexane/2-propanol/TFA).
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Column: CHIRALPAK® IC (250 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Quantification: The enantiomeric purity is determined by calculating the peak area percentage of the L- and D-enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC analysis of amino acids necessitates a derivatization step to render the analyte volatile. This is typically a two-step process involving esterification of the carboxylic acid followed by acylation of the amine and hydroxyl groups.
Detailed Experimental Protocol
-
Deprotection (Optional but common for GC): The Cbz group is often removed via hydrogenolysis, followed by analysis of the resulting homoserine. However, direct derivatization of the protected amino acid is also possible.
-
Derivatization:
-
Esterification: To 1 mg of the amino acid, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Evaporate the solvent to dryness.
-
Acylation: Dissolve the residue in 1 mL of dichloromethane and add 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. Cool to room temperature.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column such as Chirasil-L-Val.
-
Injection: 1 µL of the derivatized sample.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity.
-
Quantification: The enantiomeric ratio is determined by integrating the peak areas of the separated diastereomeric derivatives.
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of this compound, leading to distinct chemical shifts for specific protons.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample.
-
Add Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube.
-
Acquire Second Spectrum: After gentle mixing, re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. In the presence of the CSA, specific proton signals (e.g., the α-proton or protons on the Cbz group) of the L- and D-enantiomers should appear as separate, resolved peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integration of the resolved signals corresponding to each enantiomer.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC-MS Analysis.
Caption: Workflow for NMR Spectroscopy Analysis.
Conclusion
The selection of an appropriate analytical method for assessing the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC is often the method of choice due to its direct nature, high accuracy, and robustness. Chiral GC-MS provides exceptional sensitivity but requires a more involved sample preparation process. NMR spectroscopy offers a rapid and non-destructive alternative, which is particularly useful for quick checks and when only small amounts of sample are available, provided the expected level of the enantiomeric impurity is within the detection limits of the technique. For rigorous quality control and release testing in a drug development setting, a validated chiral HPLC method is typically the industry standard.
References
A Comparative Guide to the Spectroscopic Properties of N-Cbz-L-homoserine lactone and its Alternatives
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for N-Cbz-L-homoserine lactone, a crucial building block in the synthesis of quorum sensing modulators and other bioactive molecules, alongside its common N-protected analogues, N-Boc-L-homoserine lactone and N-Fmoc-L-homoserine lactone.
This document summarizes the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for these compounds. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and aid in method development.
Spectroscopic Data Comparison
The following table offers a side-by-side comparison of the key spectroscopic features of N-Cbz-L-homoserine lactone, N-Boc-L-homoserine lactone, and N-Fmoc-L-homoserine lactone. This allows for easy differentiation and identification based on their unique spectral fingerprints.
| Spectroscopic Technique | N-Cbz-L-homoserine lactone | N-Boc-L-homoserine lactone | N-Fmoc-L-homoserine lactone |
| ¹H NMR (CDCl₃, δ ppm) | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, CH₂-Ph), ~5.40 (br d, 1H, NH), ~4.60 (m, 1H, α-CH), ~4.40 (m, 1H, γ-CH₂), ~4.25 (m, 1H, γ-CH₂), ~2.80 (m, 1H, β-CH₂), ~2.20 (m, 1H, β-CH₂) | ~5.0 (br s, 1H, NH), ~4.50 (m, 1H, α-CH), ~4.40 (m, 1H, γ-CH₂), ~4.25 (m, 1H, γ-CH₂), ~2.70 (m, 1H, β-CH₂), ~2.15 (m, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~7.77 (d, 2H, Ar-H), ~7.60 (d, 2H, Ar-H), ~7.40 (t, 2H, Ar-H), ~7.32 (t, 2H, Ar-H), ~5.30 (br d, 1H, NH), ~4.65 (m, 1H, α-CH), ~4.45 (m, 2H, CH₂-Fmoc), ~4.25 (t, 1H, CH-Fmoc), ~4.35 (m, 1H, γ-CH₂), ~4.20 (m, 1H, γ-CH₂), ~2.80 (m, 1H, β-CH₂), ~2.25 (m, 1H, β-CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~175.0 (C=O, lactone), ~156.0 (C=O, carbamate), ~136.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (CH₂-Ph), ~66.0 (γ-CH₂), ~50.0 (α-CH), ~30.0 (β-CH₂) | ~175.5 (C=O, lactone), ~155.5 (C=O, carbamate), ~80.0 (C(CH₃)₃), ~66.0 (γ-CH₂), ~50.0 (α-CH), ~30.0 (β-CH₂), ~28.0 (C(CH₃)₃) | ~175.0 (C=O, lactone), ~156.0 (C=O, carbamate), ~143.5 (Ar-C), ~141.0 (Ar-C), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~125.0 (Ar-CH), ~120.0 (Ar-CH), ~67.0 (CH₂-Fmoc), ~66.0 (γ-CH₂), ~50.0 (α-CH), ~47.0 (CH-Fmoc), ~30.0 (β-CH₂) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1780 (C=O lactone stretch), ~1690 (C=O amide stretch), ~1530 (N-H bend) | ~3350 (N-H stretch), ~1775 (C=O lactone stretch), ~1685 (C=O amide stretch), ~1520 (N-H bend) | ~3310 (N-H stretch), ~1785 (C=O lactone stretch), ~1700 (C=O amide stretch), ~1535 (N-H bend) |
| Mass Spec. (ESI-MS) | m/z 236.08 [M+H]⁺, 258.06 [M+Na]⁺ | m/z 202.11 [M+H]⁺, 224.09 [M+Na]⁺ | m/z 324.12 [M+H]⁺, 346.10 [M+Na]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
Temperature: 25 °C
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 200 ppm
-
Proton decoupling: Broadband decoupling
-
Temperature: 25 °C
-
Reference: CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1][2]
-
Transfer a portion of the mixture into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer equipped with an electrospray ionization source.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (e.g., Nitrogen): Flow rate and temperature should be optimized for the specific instrument and solvent.
-
Mass range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 100-500).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthetic compound like N-Cbz-L-homoserine lactone.
Caption: Workflow for Spectroscopic Characterization.
References
A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc in Homoserine Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and modification, the choice of protecting groups is a critical decision that profoundly impacts reaction efficiency, yield, and the integrity of the final product. When working with the non-proteinogenic amino acid homoserine, the selection between the classic Carboxybenzyl (Cbz) group and the widely used tert-Butoxycarbonyl (Boc) group for amine protection presents a nuanced choice with distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the strategic selection of these protecting groups in homoserine chemistry.
The decision between Cbz and Boc for protecting the amine group of homoserine hinges on several factors, primarily the desired deprotection strategy and the overall synthetic route. The key difference lies in their lability: the Boc group is cleaved under acidic conditions, while the Cbz group is typically removed via catalytic hydrogenolysis. This orthogonality is a cornerstone of modern synthetic chemistry, allowing for selective deprotection in the presence of other protecting groups.[1][2]
Key Decision Factors in Protecting Homoserine
Choosing the optimal protecting group for homoserine requires careful consideration of the planned synthetic steps. The following diagram illustrates the logical workflow for selecting between Cbz and Boc based on the compatibility of their deprotection methods with other functionalities in the molecule.
Quantitative Performance Comparison
While a direct, side-by-side quantitative comparison of Cbz and Boc protection specifically on homoserine is not extensively reported in a single study, we can compile representative data from various sources to provide a comparative overview. The following table summarizes typical reaction conditions and reported yields for the protection and deprotection of homoserine and related amino acids.
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Typical Protection Yield | High (e.g., 97% for L-homoserine lactone)[3] | High (e.g., 96% for a similar amine) |
| Deprotection Method | Acidolysis (e.g., Trifluoroacetic acid - TFA)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and other base-labile groups[4] | Orthogonal to Boc and other acid-labile groups[4] |
| Key Side Reaction | Potential for homoserine lactone formation under acidic deprotection conditions.[5][6] | Generally stable; potential for incomplete reaction or catalyst poisoning. |
| Advantages | Mild deprotection for some substrates; stable to catalytic hydrogenation.[1] | Deprotection is orthogonal to acid-labile groups; protected derivatives are often crystalline.[7] |
| Disadvantages | Acidic deprotection can lead to side reactions like lactonization of homoserine.[5] | Not suitable for molecules with functional groups sensitive to reduction (e.g., alkenes). |
Experimental Protocols
Detailed methodologies for the protection and deprotection of homoserine using both Boc and Cbz are crucial for reproducible research. Below are representative experimental protocols adapted from the literature.
Boc Protection of Homoserine
This protocol describes the N-Boc protection of L-homoserine.
Workflow:
Procedure:
-
Dissolve L-homoserine in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent such as dioxane.
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete, acidify the mixture with a solution of hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-Boc-L-homoserine.
Cbz Protection of Homoserine
This protocol outlines the general procedure for the N-Cbz protection of an amino acid, which can be adapted for homoserine.
Workflow:
Procedure:
-
Dissolve homoserine in an aqueous solution of a base, such as sodium carbonate, and cool the solution in an ice bath.
-
While vigorously stirring, add benzyl chloroformate (Cbz-Cl) dropwise, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
After the reaction, the mixture is typically washed with an organic solvent to remove any unreacted Cbz-Cl.
-
The aqueous layer is then cooled and acidified with hydrochloric acid.
-
The product is extracted with a suitable organic solvent, dried, and concentrated.
-
Purification can be achieved through recrystallization or column chromatography.
Conclusion
The choice between Cbz and Boc as a protecting group for homoserine is not a one-size-fits-all decision. The Boc group, with its acid-lability, is advantageous when the synthetic route involves conditions that are incompatible with catalytic hydrogenolysis. However, the acidic deprotection of Boc-homoserine must be carefully managed to mitigate the risk of the formation of homoserine lactone, a common side reaction.[5][6]
On the other hand, the Cbz group offers a robust and often crystalline protecting group that is stable to a wide range of reaction conditions, including the acidic conditions used for Boc deprotection. Its removal via hydrogenolysis is a clean and efficient process, provided the substrate is compatible. This makes the Cbz group an excellent choice for orthogonal protection strategies in complex syntheses.[7]
Ultimately, the optimal choice will depend on a careful analysis of the entire synthetic plan, considering the stability of all functional groups present in the molecule and the desired sequence of deprotection steps. By understanding the distinct advantages and potential pitfalls of both Cbz and Boc protecting groups, researchers can make informed decisions to enhance the success of their synthetic endeavors in homoserine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS/MS Analysis of N-Acyl-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of N-acyl-homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to N-Acyl-Homoserine Lactones and Quorum Sensing
N-acyl-homoserine lactones are a class of signaling molecules produced by many Gram-negative bacteria to coordinate gene expression in a cell-density dependent manner, a process known as quorum sensing (QS).[1] This communication system regulates various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The structure of AHLs consists of a conserved homoserine lactone ring linked to an acyl side chain of varying length, saturation, and substitution.[1][2] The specific AHL profile can vary between different bacterial species, making their accurate detection and quantification crucial for understanding bacterial communication and developing novel anti-virulence strategies.
Comparison of LC-MS/MS Methods for AHL Analysis
LC-MS/MS has become the gold standard for the sensitive and specific quantification of AHLs due to its ability to separate complex mixtures and provide structural information.[3] The two most common approaches are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance characteristics for different LC-MS/MS methods used for the analysis of a range of AHLs. These values are compiled from various studies and can serve as a benchmark for method selection and development.
| Parameter | HPLC-MS/MS | UPLC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 1 - 100 ng/L | 0.1 - 10 ng/L | [4] |
| Limit of Quantification (LOQ) | 5 - 200 ng/L | 0.5 - 50 ng/L | [4] |
| Linear Range | 2 - 4 orders of magnitude | 3 - 5 orders of magnitude | [3] |
| Precision (%RSD) | < 15% | < 10% | [3] |
| Accuracy/Recovery | 70 - 110% | 80 - 120% | [3] |
| Analysis Time per Sample | 15 - 30 min | 5 - 15 min | [5] |
Note: Performance characteristics can vary significantly depending on the specific AHL, the sample matrix, the instrumentation used, and the optimization of the method.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for accurate AHL quantification. The following sections outline a generalized workflow for AHL extraction and LC-MS/MS analysis.
Sample Preparation: Extraction of AHLs
The choice of extraction method depends on the sample matrix (e.g., bacterial culture, biofilm, environmental sample). The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
1. Liquid-Liquid Extraction (LLE)
This method is suitable for extracting AHLs from liquid cultures.
-
Materials:
-
Acidified ethyl acetate (e.g., with 0.1% formic acid or acetic acid)
-
Centrifuge tubes
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
-
Protocol:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a clean tube.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[6][7]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase (ethyl acetate) containing the AHLs.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic extracts.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for LC-MS/MS analysis.[6]
-
2. Solid-Phase Extraction (SPE)
This method is effective for cleaning up and concentrating AHLs from more complex matrices like wastewater or biofilm extracts.
-
Materials:
-
SPE cartridges (e.g., C18 or a hydrophilic-lipophilic-balanced polymer)
-
SPE manifold
-
Methanol (for conditioning and elution)
-
Ultrapure water
-
Sample extract (from LLE or other initial extraction)
-
-
Protocol:
-
Condition the SPE cartridge by passing methanol followed by ultrapure water through it.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the AHLs from the cartridge with a stronger solvent, typically methanol or acetonitrile.[8]
-
Evaporate the eluate to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
HPLC or UPLC system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate AHLs with different acyl chain lengths.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UPLC).
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification, monitoring the transition of the precursor ion ([M+H]+) to a characteristic product ion.
-
Characteristic Fragment: AHLs typically produce a characteristic fragment ion at m/z 102, corresponding to the protonated homoserine lactone ring.[9]
-
Mandatory Visualizations
AHL-Mediated Quorum Sensing Pathway
Caption: Simplified diagram of the LuxI/LuxR-type quorum sensing pathway in Gram-negative bacteria.
Experimental Workflow for LC-MS/MS Analysis of AHLs
Caption: General experimental workflow for the extraction and analysis of AHLs using LC-MS/MS.
References
- 1. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cbz-L-Homoserine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety information and detailed procedures for the proper disposal of Cbz-L-Homoserine.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of the following safety precautions. Although the toxicological properties of this compound have not been fully investigated, it should be handled with care.[1]
| Aspect | Information |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat.[1] |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust or vapor.[1] Do not get in eyes, on skin, or on clothing.[1] |
| Storage | Keep the container tightly closed and store in a cool, dry, well-ventilated place.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] |
| Spill Response | In case of a spill, ensure adequate ventilation and use personal protective equipment.[1] Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2] |
| First Aid (Skin Contact) | Wash the affected area with generous quantities of running water and non-abrasive soap.[1] |
| First Aid (Eye Contact) | Rinse eyes with clean, running water for at least 15 minutes while keeping the eyes open.[1] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen.[1] |
Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[1] This procedure should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.
Experimental Protocol for Disposal:
-
Consult Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
-
Prepare for Disposal:
-
Ensure all personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is worn.
-
Work in a well-ventilated chemical fume hood.
-
-
Dissolution in a Combustible Solvent:
-
Carefully dissolve or mix the this compound waste with a suitable combustible solvent. The choice of solvent should be approved by your institution's EHS office and be compatible with the incinerator's requirements.
-
-
Containerization:
-
Transfer the resulting solution to a properly labeled, sealed, and compatible waste container.
-
The label should clearly indicate the contents, including "this compound" and the name of the combustible solvent used, along with any relevant hazard symbols.
-
-
Arrange for Pickup:
-
Contact your institution's EHS or a licensed chemical waste disposal company to arrange for the collection and incineration of the waste.
-
The incineration should be performed in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cbz-L-Homoserine
This document provides crucial safety, handling, and disposal information for Cbz-L-Homoserine. Adherence to these guidelines is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P1 for nuisance exposures, or OV/AG/P99 for higher-level protection).[1][3] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Recommended long-term storage is at -20°C.[5]
-
Keep away from strong oxidizing agents.[4]
Handling:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Procedure: Avoid contact with eyes, skin, and clothing.[2][4] Minimize dust generation and accumulation.[2][3] Do not inhale the substance.[2] Use personal protective equipment to avoid dust formation and breathing vapors, mist, or gas.[3]
-
After Handling: Wash hands and face thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[1][2] Do not eat, drink, or smoke in work areas.[2]
Spill and Emergency Procedures:
-
Small Spills: For small spills, use personal protective equipment.[3] Avoid dust formation.[3] Sweep up the material and place it into a suitable, closed container for disposal.[2][3]
-
Large Spills: Evacuate personnel to safe areas.[3] Ensure adequate ventilation.[3] Clean up spills immediately, observing all precautions in the Protective Equipment section.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
First Aid - Skin: In case of skin contact, wash off with plenty of soap and water.[2][3] If skin irritation occurs, seek medical advice.[2]
-
First Aid - Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
First Aid - Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Disposal Plan:
-
Waste Collection: Collect waste this compound and contaminated materials in a designated, clearly labeled, and sealed chemical waste container.
-
Disposal Method: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[3] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of as unused product.[3]
-
Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
While specific experimental protocols involving this compound are diverse, the handling and safety procedures outlined above are universally applicable. Any experiment should begin with a pre-procedure safety review, ensuring all necessary PPE is available and engineering controls are functional.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
